n-Propylsulfamoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQDHSVABMRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539351 | |
| Record name | Propylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10305-42-7 | |
| Record name | Propylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-propylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role of n-Propylsulfamoyl Chloride in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of n-Propylsulfamoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, with the chemical formula C₃H₈ClNO₂S, is a reactive chemical intermediate belonging to the sulfamoyl chloride class.[1] While seemingly a simple aliphatic structure, it serves as a crucial building block in medicinal chemistry and organic synthesis. Its primary utility lies in its ability to introduce the n-propylsulfamide moiety into molecules. The sulfamide functional group is a significant pharmacophore and a common bioisostere for sulfonamides, ureas, and carbamates, allowing for the modulation of a molecule's physicochemical properties and biological activity.[2] This guide provides a comprehensive overview of the synthesis, core reactivity, handling, and applications of this compound, offering field-proven insights for its effective utilization in a laboratory setting.
Physicochemical and Structural Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 10305-42-7 | [1][3] |
| Molecular Formula | C₃H₈ClNO₂S | [1] |
| Molecular Weight | 157.62 g/mol | [1] |
| Exact Mass | 156.9964274 Da | [1] |
| Synonyms | Propylsulfamoyl chloride, Propylsulfamyl chloride | [1] |
| InChIKey | GVTQDHSVABMRGE-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of sulfamoyl chlorides is a critical first step for many applications. While numerous methods exist for related compounds, a common and effective laboratory-scale approach involves the reaction of the corresponding amine with sulfuryl chloride (SO₂Cl₂) or via chlorosulfonyl isocyanate. An improved general synthesis for sulfamoyl chlorides has been described, which can be adapted for n-propylamine.[4]
Conceptual Workflow for Synthesis
The synthesis pathway involves the careful reaction of a primary amine with a chlorosulfonating agent. The choice of solvent and the control of reaction temperature are critical to minimize side reactions and maximize yield.
Sources
An In-depth Technical Guide to the Synthesis of n-Propylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of n-propylsulfamoyl chloride, a key intermediate in the development of various pharmaceutical compounds. As a senior application scientist, this document is structured to deliver not only the procedural steps but also the underlying scientific principles, safety considerations, and practical insights to ensure successful and safe execution in a laboratory setting.
Introduction: The Significance of this compound
This compound is a vital chemical building block, primarily utilized in the synthesis of more complex molecules, including N,N'-disubstituted sulfamides.[1] Its utility is notably highlighted in the preparation of pharmacologically active agents. For instance, it is a crucial reagent in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[2][3] The sulfamoyl chloride moiety provides a reactive site for nucleophilic attack, making it a versatile intermediate for creating diverse molecular architectures.
Core Synthesis: Reaction of n-Propylamine with Sulfuryl Chloride
The most common and direct method for synthesizing this compound involves the reaction of n-propylamine with sulfuryl chloride (SO₂Cl₂).[1][4] This reaction is a nucleophilic substitution at the sulfur atom of sulfuryl chloride.
Reaction Mechanism and Stoichiometry
The nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of this compound. The reaction also produces hydrochloric acid (HCl) as a byproduct. To neutralize the HCl, a base such as pyridine or triethylamine is typically added to the reaction mixture.[1]
The overall reaction can be summarized as follows:
CH₃CH₂CH₂NH₂ + SO₂Cl₂ → CH₃CH₂CH₂NHSO₂Cl + HCl
The added base (B) then reacts with the HCl:
B + HCl → BH⁺Cl⁻
A slight excess of sulfuryl chloride is often used to ensure the complete conversion of the primary amine.[1]
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| n-Propylamine | C₃H₉N | 59.11 | 10.0 g | ≥99% |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 27.2 g | ≥97% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 17.1 g | ≥99% |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | 1M |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated |
| Brine | NaCl (aq) | 58.44 | As needed | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (10.0 g) and triethylamine (17.1 g) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfuryl Chloride: In the dropping funnel, prepare a solution of sulfuryl chloride (27.2 g) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Cool the reaction mixture again to 0 °C and slowly quench with 1M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound as an oil.
Caption: Experimental workflow for this compound synthesis.
Critical Safety Considerations
Working with the reagents for this synthesis requires strict adherence to safety protocols.
Reagent Hazards
-
Sulfuryl Chloride (SO₂Cl₂):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[5] It reacts violently with water, releasing toxic gases.[5][6]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Ensure all glassware is dry and the reaction is protected from moisture.[6]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[5] For inhalation, move to fresh air and seek immediate medical help.
-
-
n-Propylamine:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
-
-
Triethylamine:
-
Hazards: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
-
Handling: Handle in a chemical fume hood with appropriate PPE.
-
General Safety Practices
-
All manipulations should be performed in a certified chemical fume hood.
-
An emergency eyewash station and safety shower should be readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
Purification and Characterization
The crude this compound obtained after work-up may require further purification depending on the requirements of the subsequent synthetic steps.
Purification
-
Distillation: If the product is intended for high-purity applications, vacuum distillation can be employed. However, care must be taken as sulfamoyl chlorides can be thermally labile.
-
Chromatography: For smaller scales or to remove persistent impurities, flash column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the N-H and S=O bonds can be observed.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[8]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or allow the reaction to stir overnight at room temperature. |
| Hydrolysis of sulfuryl chloride or product | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.[9] | |
| Product is difficult to purify | Presence of unreacted starting materials | Optimize the washing steps during work-up. An acidic wash will remove residual amines, and a basic wash will remove acidic impurities.[9] |
| Formation of side products | Maintain a low reaction temperature during the addition of sulfuryl chloride to minimize side reactions. |
Concluding Remarks
The synthesis of this compound is a well-established and robust procedure that provides access to a valuable synthetic intermediate. By understanding the underlying chemical principles, adhering to stringent safety protocols, and employing appropriate purification and characterization techniques, researchers can confidently and safely produce this compound for a variety of applications in medicinal chemistry and drug development.
References
- Application Notes and Protocols for the Synthesis of N-Octadecyl-N'-propyl-sulfamide - Benchchem. (URL: )
- WO2017191565A1 - Process for preparation of macitentan - Google P
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Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (URL: [Link])
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
-
N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 - Home Sunshine Pharma. (URL: [Link])
-
N-Isopropyl-N-(n-propyl)sulfamoyl chloride | C6H14ClNO2S | CID 21113543 - PubChem. (URL: [Link])
-
N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 - PubChem. (URL: [Link])
-
Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane | Journal of the American Chemical Society. (URL: [Link])
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(12) United States Patent - Googleapis.com. (URL: [Link])
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N-(cyclopropylmethyl)-n-propylsulfamoyl chloride (C7H14ClNO2S) - PubChemLite. (URL: [Link])
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(ii) n-propyl chloride to n-propylamine - Brainly.in. (URL: [Link])
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20.6: Reactions of Amines - Chemistry LibreTexts. (URL: [Link])
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This compound (C3H8ClNO2S) - PubChemLite. (URL: [Link])
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23.9: Amines as Nucleophiles - Chemistry LibreTexts. (URL: [Link])
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Synthesis of N-2-chlorophenyl-N-propyl(thiocarbamoyl) chloride - PrepChem.com. (URL: [Link])
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PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES - EPO. (URL: [Link])
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Synthetic methodology for the preparation of N-hydroxysulfamides - PMC - NIH. (URL: [Link])
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
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Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (URL: [Link])
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Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])
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N-ethyl-n-propylsulfamoyl chloride (C5H12ClNO2S) - PubChemLite. (URL: [Link])
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An In-depth Technical Guide to n-Propylsulfamoyl Chloride for Advanced Research & Development
This guide provides an in-depth exploration of n-Propylsulfamoyl chloride (CAS No. 10305-42-7), a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, reactivity, and critical applications, particularly in pharmaceutical manufacturing. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in established chemical principles.
Core Compound Identification and Properties
This compound is a reactive chemical intermediate valued for its sulfamoyl moiety, which is a key structural component in various biologically active molecules.
| Property | Value | Source(s) |
| CAS Number | 10305-42-7 | [1][2] |
| Molecular Formula | C₃H₈ClNO₂S | [1] |
| Molecular Weight | 157.62 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Propylsulfamoyl chloride, Propylsulfamyl chloride, Chloro(propylamino)sulfone | [1] |
| Physical State | Typically a liquid (inferred from related compounds and reactivity) | |
| Reactivity Profile | Highly reactive towards nucleophiles; moisture sensitive |
Strategic Importance in Pharmaceutical Synthesis: The Macitentan Case Study
The primary driver for the industrial and research interest in this compound and its derivatives is their role as key building blocks in the synthesis of complex pharmaceuticals. A notable example is Macitentan , an orally active dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3]
The core structure of Macitentan contains an N-propylsulfamide group. The most direct synthetic routes to this moiety involve the use of N-propylsulfamide or its salts (e.g., potassium salt, CAS 1393813-41-6).[3][4] These essential precursors are synthesized from this compound.
Logical Synthesis Pathway: From Reagent to Active Pharmaceutical Ingredient (API)
The following diagram illustrates the logical flow from the basic starting materials to the final integration of the N-propylsulfamide moiety into the Macitentan structure. This visualization underscores the critical position of this compound in the synthetic value chain.
Caption: Logical workflow from starting materials to the Macitentan API.
Synthesis and Experimental Protocols
The synthesis of this compound is a direct application of established sulfamoyl chloride chemistry. The most common and industrially scalable method involves the reaction of a primary amine with sulfuryl chloride.
General Synthesis of N-Alkylsulfamoyl Chlorides
Principle: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This addition is followed by the elimination of a chloride ion and a proton to form the stable sulfamoyl chloride. An excess of the amine or the addition of a non-nucleophilic base is required to quench the HCl byproduct generated during the reaction.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of N-Alkylsulfamoyl Chlorides.
Detailed Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of N-alkylsulfamoyl chlorides and information derived from patent literature describing its formation.
Materials:
-
n-Propylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction between the amine and sulfuryl chloride.
-
Reagent Addition: Add sulfuryl chloride (1.05 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-60 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.
-
Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly quench by adding cold water or dilute HCl to neutralize any remaining base and dissolve the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Extraction & Isolation: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Trustworthiness through Self-Validation: The formation of a precipitate (triethylamine hydrochloride) during the reaction provides a visual cue of progress. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry).
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. This makes it an excellent target for nucleophiles.
Reaction with Amines to form Sulfamides
This is the most significant reaction in the context of drug development. This compound reacts readily with primary or secondary amines to form N,N'-substituted sulfamides.
-
Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. The amine's nitrogen atom attacks the sulfur, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nitrogen (typically by a base) to yield the final sulfamide.
Reaction with Alcohols to form Sulfamates
In the presence of a base, alcohols react with this compound to produce N-propylsulfamates.
-
Causality: The base (e.g., pyridine, triethylamine) is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile, which can efficiently attack the sulfamoyl chloride. Pyridine can also act as a nucleophilic catalyst.
Hydrolysis
This compound is sensitive to moisture and will hydrolyze in the presence of water to form N-propylsulfamic acid and hydrochloric acid. This necessitates the use of anhydrous solvents and inert atmosphere conditions during its synthesis and subsequent reactions.
Safety and Handling
This compound is a reactive and hazardous chemical. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).
| Hazard Category | Precautionary Measures | Source(s) |
| Corrosivity | Causes severe skin burns and eye damage. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield. | [5][6] |
| Reactivity with Water | Reacts violently with water, releasing corrosive HCl gas. Handle under anhydrous conditions. Keep away from water and moist air. Use a Class D fire extinguisher for fires; do not use water. | [5] |
| Inhalation Toxicity | Harmful if inhaled; may cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood. | [5][7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. Store locked up. | [5][6] |
| Handling | Do not breathe dust, vapor, mist, or gas. Wash face, hands, and any exposed skin thoroughly after handling. Use spark-proof tools and explosion-proof equipment. Ground all metal parts of equipment to prevent static discharge. | [5] |
Conclusion
This compound, with its CAS number 10305-42-7, is more than just a chemical intermediate; it is an enabling reagent for the construction of complex molecular architectures, most notably in the pharmaceutical industry. Its synthesis, while straightforward, requires careful control of reaction conditions due to its inherent reactivity and moisture sensitivity. A thorough understanding of its reactivity with nucleophiles is paramount for its successful application in developing next-generation therapeutics like Macitentan. By adhering to rigorous safety protocols and applying the mechanistic principles outlined in this guide, researchers can effectively and safely leverage the synthetic potential of this valuable compound.
References
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- Enamine.
- PubChem. N-Isopropyl-N-(n-propyl)sulfamoyl chloride.
- CAMEO Chemicals. N-PROPYL CHLORIDE.
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- PubChem. N-cyclopropyl-N-propylsulfamoyl chloride.
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- CymitQuimica. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt. Accessed January 2024.
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An In-Depth Technical Guide to n-Propylsulfamoyl Chloride: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Propylsulfamoyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its molecular structure, featuring a propylamino group attached to a sulfonyl chloride moiety, renders it a versatile building block for the introduction of the n-propylsulfamoyl group into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this compound, with a focus on its role as a key reagent in the synthesis of complex organic molecules and potential pharmaceutical agents.
Core Molecular Attributes
This compound is identified by the Chemical Abstracts Service (CAS) number 10305-42-7 .[1] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₈ClNO₂S | [1] |
| Molecular Weight | 157.62 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Propylsulfamoyl chloride, Propylsulfamyl chloride, n-Propylsulphamoyl chloride | [1] |
| InChI Key | GVTQDHSVABMRGE-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The three-dimensional arrangement of atoms in this compound is crucial to its reactivity. The central sulfur atom is bonded to two oxygen atoms, a chlorine atom, and a nitrogen atom, which is in turn connected to an n-propyl group.
Caption: Ball-and-stick model of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of n-propylamine with an excess of a sulfurylating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is a nucleophilic substitution at the sulfur center, where the amine attacks the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism. Initially, the primary amine (n-propylamine) acts as a nucleophile, attacking one of the sulfur-chlorine bonds of sulfuryl chloride. This is followed by the elimination of a proton from the nitrogen atom, typically facilitated by a base, to yield the final this compound product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative, field-proven protocol for the laboratory-scale synthesis of this compound, adapted from established methods for the preparation of N-substituted sulfamoyl chlorides.[2]
Materials:
-
n-Propylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the pure product.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-propyl group. A triplet corresponding to the methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms of the n-propyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride and N-H functional groups. Key expected peaks include:
-
S=O stretching: Strong asymmetric and symmetric stretching vibrations in the range of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
N-H stretching: A moderate absorption band around 3300-3200 cm⁻¹.
-
C-H stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to the aliphatic C-H bonds of the propyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of chlorine, the propyl group, or other neutral fragments.
Applications in Drug Development and Medicinal Chemistry
The primary utility of this compound in drug development lies in its ability to serve as a precursor for the synthesis of N-propylsulfamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.[3]
Synthesis of N-Substituted Sulfonamides
This compound readily reacts with primary and secondary amines in the presence of a base to form the corresponding N-substituted sulfonamides.[4] This reaction is a cornerstone of combinatorial chemistry and library synthesis, allowing for the rapid generation of diverse compound collections for biological screening.[5]
The sulfonamide moiety is a key structural feature in drugs with various therapeutic applications, including:
-
Diuretics: Many diuretic drugs contain a sulfonamide group that inhibits carbonic anhydrase.
-
Antibacterials: The sulfa drugs were among the first effective antibacterial agents and function by inhibiting folic acid synthesis in bacteria.
-
Anticonvulsants: Certain antiepileptic drugs incorporate a sulfonamide structure.
-
Anticancer agents: The sulfonamide group is present in some targeted cancer therapies.[3]
A notable example of a drug synthesized from a related precursor is Macitentan , an endothelin receptor antagonist used to treat pulmonary arterial hypertension. The synthesis of Macitentan involves the use of N-propylsulfamide, which can be prepared from this compound.[4][6]
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
General Safety Precautions:
-
Inhalation: Avoid inhaling vapors or dust. May be corrosive to the respiratory tract.
-
Skin Contact: Corrosive. Causes severe skin burns.
-
Eye Contact: Corrosive. Causes serious eye damage.
-
Ingestion: Harmful if swallowed.
Handling and Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store away from incompatible materials such as water, strong bases, and oxidizing agents.
-
Reacts violently with water, releasing toxic gases.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly for the preparation of N-propylsulfonamides. Its straightforward synthesis and the importance of the sulfonamide moiety in medicinal chemistry underscore its significance for researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. Retrieved from [Link]
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n-Propylsulfamoyl chloride safety and handling procedures
An In-depth Technical Guide to the Safe Handling of n-Propylsulfamoyl Chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks and mitigation strategies associated with this reactive compound. Our focus is on building self-validating safety systems grounded in established chemical principles.
Compound Profile and Hazard Synopsis
This compound (CAS No: 10305-42-7) is a sulfamoyl chloride derivative used as a reactive intermediate in organic synthesis.[1] Like other sulfamoyl chlorides, its utility is derived from its high reactivity, which is also the source of its significant hazards. The primary danger stems from its acute sensitivity to moisture. Upon contact with water or protic solvents, it undergoes rapid hydrolysis to produce corrosive byproducts, including hydrochloric acid and n-propylsulfamic acid. This reactivity dictates the stringent handling and storage requirements detailed in this guide.
Based on data for analogous sulfamoyl chlorides, this compound is expected to be a corrosive substance that can cause severe skin burns and serious eye damage.[2][3][4] It is also likely to be harmful if inhaled, swallowed, or absorbed through the skin.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10305-42-7 | [1] |
| Molecular Formula | C₃H₈ClNO₂S | [1] |
| Molecular Weight | 157.62 g/mol | [1] |
| Physical State | Assumed to be a liquid or solid | [5] |
| Reactivity | Highly reactive with water, alcohols, strong bases, and amines | [6][7] |
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective and reliable control measures. The most robust strategies involve designing out the hazard entirely, while the least effective, though still necessary, is relying on an individual's use of PPE.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls and Safe Handling Protocols
Engineering controls are the primary physical barriers designed to minimize exposure to hazardous chemicals. For this compound, these are not optional; they are mandatory.
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation hazards.[6]
-
Secondary Controls: An eyewash station and a safety shower must be immediately accessible and unobstructed.[2][6]
Protocol 1: Standard Laboratory Handling of this compound
-
Preparation and Review:
-
Review this guide and the relevant Safety Data Sheet (SDS) for sulfamoyl chloride.[2]
-
Ensure all required engineering controls are functional and that all necessary PPE is available.
-
Prepare and dry all glassware in an oven and allow it to cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).
-
-
Chemical Handling (in a Fume Hood):
-
Don all required PPE (see Section 4).
-
Place absorbent, chemical-resistant pads on the fume hood work surface to contain minor drips or spills.[8]
-
The container of this compound should be allowed to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture inside.[5][9]
-
Work under an inert atmosphere (nitrogen or argon). This is critical to prevent hydrolysis of the material.
-
Use clean, dry syringes or cannulas for transferring the chemical. Avoid pouring, if possible, to minimize the risk of splashing.
-
Keep the container tightly sealed when not in use.[2]
-
-
Post-Handling:
Personal Protective Equipment (PPE)
PPE is the last line of defense. For a corrosive and reactive material like this compound, proper selection and use are critical.[10]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[2][11] Standard safety glasses are insufficient.
-
Skin Protection: A flame-retardant laboratory coat and full-length pants are required. Wear chemical-resistant gloves. Double-gloving (e.g., nitrile gloves) is recommended. Always inspect gloves for tears or holes before use.[11][12]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors may be necessary for emergency situations or if there is a risk of exceeding exposure limits.[2][11]
Caption: A logical workflow for selecting appropriate PPE based on task-specific hazards.
Storage and Incompatibility
Proper storage is crucial to maintaining the stability of this compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere.[13] The storage area must be cool, dry, and well-ventilated.[2] Many sulfamoyl chlorides require storage in a freezer at or below -20°C to ensure long-term stability.[2][5][9]
-
Incompatible Materials: Keep away from:
-
Water and moisture
-
Alcohols
-
Strong bases
-
Strong oxidizing agents
-
Amines
-
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of an exposure.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[15][16] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes.[15] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air at once.[15][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[18] Seek immediate medical attention.
Protocol 2: Spill Response
Caption: A decision tree for responding to a chemical spill in the laboratory.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential personnel.[8]
-
Assess: If the spill is large, uncontrolled, or you are not trained to handle it, evacuate the area and call emergency services.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to exhaust vapors.[19][20]
-
Contain: For a small, manageable spill, wear appropriate PPE. Create a dike around the spill using an inert, dry absorbent material like vermiculite, sand, or cat litter.[19][20] Do NOT use combustible materials.
-
Absorb: Slowly cover the spill with the absorbent material, working from the outside in.[21]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[19][20]
-
Decontaminate: Clean the spill area with a detergent and water solution, and collect the cleaning materials for disposal as hazardous waste.[8][21]
Waste Disposal
All waste containing this compound or its degradation products must be treated as hazardous waste.
Protocol 3: Waste Handling and Disposal
-
Segregation: Do not mix sulfamoyl chloride waste with other waste streams, particularly aqueous or protic solvent waste.
-
Containerization: Collect all contaminated materials (e.g., absorbent pads, gloves, disposable labware) and unused chemical in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Labeling: The label must clearly state "Hazardous Waste," "Corrosive," and "Reactive," and list this compound as a primary component.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2]
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An In-depth Technical Guide to the Reactivity of n-Propylsulfamoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfamide Moiety
The sulfamide functional group is a cornerstone in medicinal chemistry, recognized as a bioisostere of the amide bond but with enhanced metabolic stability and distinct physicochemical properties.[1] Its presence in a multitude of clinically significant drugs underscores the importance of understanding and mastering its synthesis. The reaction between a sulfamoyl chloride and a primary amine is a fundamental and highly effective method for constructing the crucial S-N bond, forming N,N'-disubstituted sulfamides.[1] This guide provides a detailed exploration of the reactivity of a key reagent, n-propylsulfamoyl chloride, with primary amines, offering insights into the reaction mechanism, kinetics, and practical experimental design for researchers in drug discovery and development.
The Core Reaction: Nucleophilic Substitution at the Sulfonyl Center
The fundamental reaction between this compound and a primary amine is a nucleophilic substitution at the sulfur atom of the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond.[1][2]
The overall transformation can be represented as follows:
R-NH₂ + Cl-SO₂-NH-CH₂CH₂CH₃ → R-NH-SO₂-NH-CH₂CH₂CH₃ + HCl
A crucial aspect of this reaction is the production of hydrochloric acid (HCl) as a byproduct. Given that amines are basic, the generated HCl will react with any unreacted primary amine, forming an ammonium salt and rendering it non-nucleophilic.[3] To prevent this and ensure the reaction proceeds to completion, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl as it is formed.[1][4]
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism, analogous to the acylation of amines by acid chlorides.[3]
-
Nucleophilic Attack: The primary amine's lone pair of electrons attacks the electrophilic sulfur atom of the this compound. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated sulfamide is deprotonated by a base (either a second equivalent of the primary amine or an added scavenger base like triethylamine) to yield the final N-alkyl-N'-propylsulfamide and the corresponding ammonium salt.
Reaction Mechanism: this compound with a Primary Amine
Caption: Nucleophilic addition-elimination mechanism for the reaction of this compound with a primary amine.
Factors Influencing Reactivity
The rate and success of the reaction are governed by several key factors related to the primary amine substrate.
Electronic Effects
The nucleophilicity of the primary amine is a primary determinant of the reaction rate.
-
Electron-donating groups on the R-group of the amine increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction.
-
Electron-withdrawing groups decrease the nucleophilicity of the amine, slowing down the reaction. Aromatic amines (anilines) are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[4]
Steric Effects
The steric bulk of the primary amine can significantly hinder the reaction.
-
Sterically hindered amines , such as those with bulky substituents near the amino group (e.g., t-butylamine or diisopropylamine), will react more slowly than less hindered amines like methylamine or ethylamine.[4] The approach of the bulky amine to the sterically crowded sulfur center is impeded, raising the activation energy of the reaction.
| Primary Amine Type | Relative Reactivity with this compound | Rationale |
| Primary Aliphatic (unhindered) | High | High nucleophilicity and low steric hindrance. |
| Primary Aliphatic (hindered) | Moderate to Low | Steric bulk impedes attack on the sulfonyl group.[4] |
| Primary Aromatic (Anilines) | Moderate to Low | Reduced nucleophilicity due to lone pair delocalization.[4] |
Experimental Protocol: Synthesis of N-Butyl-N'-propylsulfamide
This protocol details a representative procedure for the reaction of this compound with a primary amine, n-butylamine.
Materials and Reagents:
-
This compound
-
n-Butylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfamoyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-butyl-N'-propylsulfamide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]
Experimental Workflow for Sulfamide Synthesis
Caption: A typical experimental workflow for the synthesis and purification of an N,N'-dialkylsulfamide.
Troubleshooting and Side Reactions
While the reaction is generally robust, potential issues can arise.
-
Low Yield:
-
Cause: Insufficient base, leading to the formation of the unreactive ammonium salt of the primary amine.
-
Solution: Ensure at least one equivalent of a scavenger base is used, or use a 2:1 ratio of the primary amine to the sulfamoyl chloride.
-
Cause: Moisture in the reaction. Sulfamoyl chlorides are moisture-sensitive and can hydrolyze.
-
Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
-
-
Formation of Side Products:
-
Bis-sulfonylation: While less common with primary amines, it is theoretically possible for the resulting sulfamide to be deprotonated and react with another molecule of the sulfamoyl chloride, especially if a strong, non-nucleophilic base is used in excess. Careful control of stoichiometry is key.
-
Reaction with Tertiary Amine Base: Some tertiary amines, like pyridine, can form adducts with sulfuryl chloride, and potentially with sulfamoyl chlorides, which could lead to side reactions.[1] Triethylamine is generally a reliable choice.
-
Characterization of the Product
The resulting N-alkyl-N'-propylsulfamide can be characterized using standard spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the propyl and other alkyl groups. The N-H protons will appear as broad singlets or triplets depending on coupling.
-
¹³C NMR: Will show the expected signals for the carbon atoms in the alkyl chains.
-
FT-IR: The presence of the sulfonyl group (SO₂) will be indicated by strong characteristic absorptions in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).[6]
-
Mass Spectrometry: Will confirm the molecular weight of the desired product.
Conclusion
The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of N,N'-disubstituted sulfamides. By understanding the underlying nucleophilic substitution mechanism and carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, researchers can efficiently generate a diverse range of sulfamide-containing molecules. The insights and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of novel chemical entities for drug discovery and development.
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. Available at: [Link]
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Interaction of Sulphuryl Chloride with Tertiary Amines - Zenodo. Available at: [Link]
-
Amines as Nucleophiles - Chemistry LibreTexts. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. Available at: [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Available at: [Link]
-
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-
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the reaction of acyl chlorides with ammonia and primary amines - Chemguide. Available at: [Link]
-
Amine Reactivity - MSU chemistry. Available at: [Link]
-
Reactions of Amines - Chemistry LibreTexts. Available at: [Link]
-
Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent | Organic Letters - ACS Publications. Available at: [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. Available at: [Link]
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The reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available at: [Link]
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A Comprehensive Technical Guide to the Solubility of n-Propylsulfamoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Introduction: The Role of n-Propylsulfamoyl Chloride in Synthesis
This compound (C₃H₈ClNO₂S) is a member of the sulfamoyl chloride class of compounds, which are distinguished by their highly reactive sulfonyl chloride functional group.[1] This reactivity makes them invaluable in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1] The n-propyl group imparts specific lipophilic characteristics to the molecule, influencing its interaction with organic solvents and, ultimately, its reaction kinetics and product yields.
A precise understanding of solubility is not merely an academic exercise; it is a critical parameter for:
-
Reaction Homogeneity: Ensuring that reactants are in the same phase is fundamental for achieving predictable and reproducible reaction outcomes.
-
Process Scalability: Solubility data is essential for designing and scaling up synthetic processes, including determining appropriate reactor volumes and solvent quantities.
-
Purification Strategies: Knowledge of solubility in different solvents is key to developing effective crystallization, precipitation, and extraction procedures.
-
Safety and Handling: Understanding how a compound dissolves in various media is crucial for safe handling, storage, and waste disposal.[2][3]
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, we must consider the following molecular features:
-
The Sulfamoyl Chloride Group (-SO₂Cl): This is a highly polar and electrophilic functional group. The sulfur-oxygen and sulfur-chlorine bonds are polarized, creating a significant dipole moment. This group will have favorable interactions with polar solvents.
-
The n-Propyl Group (-CH₂CH₂CH₃): This alkyl chain is nonpolar and will contribute to the compound's solubility in less polar, organic solvents through van der Waals interactions.
Based on these features, we can predict general solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are likely to be good solvents for this compound. They can solvate the polar sulfamoyl chloride group without reacting with it. Dichloromethane is a common solvent used in reactions involving sulfamoyl chlorides.[4]
-
Reactivity in Polar Protic Solvents: Protic solvents such as water, methanol, and ethanol contain acidic protons and can react with the highly electrophilic sulfamoyl chloride group, leading to solvolysis.[5][6] Therefore, these are generally not suitable as inert solvents for solubility studies, although understanding the rate of solvolysis can be important.
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexanes and toluene are less likely to be effective solvents due to their inability to favorably interact with the polar sulfamoyl chloride moiety.
Experimental Determination of this compound Solubility
Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following section provides a step-by-step methodology.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled shaker or incubator
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, and a lab coat.[7] All handling should be performed in a well-ventilated chemical fume hood.[2]
Recommended Solvents for Screening
A representative set of solvents should be chosen to cover a range of polarities and chemical functionalities:
| Solvent Class | Recommended Solvents | Rationale |
| Nonpolar | Hexanes, Toluene | To establish baseline solubility in nonpolar media. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Expected to be good solvents; commonly used in synthesis. |
| Polar Protic | Isopropanol (IPA) | To assess solubility and reactivity in a less reactive alcohol. |
Experimental Workflow
The following workflow is designed to determine the equilibrium solubility of this compound at a specific temperature (e.g., 25 °C).
Figure 1: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of labeled vials, add an excess amount of this compound. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.
-
Carefully add a precise volume (e.g., 2.0 mL) of the selected anhydrous solvent to each vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately pass the solution through a 0.2 µm PTFE syringe filter into a clean, tared vial to remove any undissolved microparticles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations of this compound.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Safety and Handling of this compound
This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound.[2][7]
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]
-
Moisture Sensitivity: Sulfamoyl chlorides react with water, potentially releasing corrosive hydrogen chloride gas.[8][9] Store the compound in a tightly sealed container in a dry, cool place, and use anhydrous solvents for all experiments.[2]
-
Incompatible Materials: Avoid contact with strong bases, alcohols, and metals.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]
Conclusion
References
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PubChem. (n.d.). N-cyclopropyl-N-propylsulfamoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl-N-(n-propyl)sulfamoyl chloride. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
- Glaxo Group Limited. (2005). Method for determining solubility of a chemical compound. Google Patents.
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University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
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College of the Sequoias. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925.
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925.
- Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925.
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-(cyclopropylmethyl)-n-propylsulfamoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Propyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopropylsulfamoyl chloride. Retrieved from [Link]
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
-
IUPAC-NIST Solubility Data Series. (n.d.). Retrieved from [Link]
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Discovery and history of sulfamoyl chlorides
An In-Depth Technical Guide to the Discovery and History of Sulfamoyl Chlorides
Abstract
Sulfamoyl chlorides (R₂NSO₂Cl) represent a cornerstone class of reagents in modern organic and medicinal chemistry. Characterized by a highly electrophilic sulfur atom, they serve as powerful intermediates for the introduction of the sulfamoyl moiety, a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of sulfamoyl chlorides. It traces their origins from the dawn of the sulfa drug era, which established the immense biological significance of the sulfonamide group, to the initial documented syntheses and the subsequent refinement of preparatory methods. We will delve into the causality behind key experimental choices in classical and modern synthetic routes, present detailed, field-proven protocols, and analyze the chemical properties that underpin their synthetic utility. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this vital class of chemical intermediates.
The Genesis: A Need Forged by the Sulfa Drug Revolution
The story of sulfamoyl chlorides is inextricably linked to the rise of their most famous derivatives: the sulfonamides. Before the 1930s, systemic bacterial infections were a leading cause of death, with physicians having few effective tools to combat them.[1][2] This changed dramatically with the work of German pathologist Gerhard Domagk at IG Farben.[2] While investigating azo dyes for antibacterial properties, Domagk discovered in 1932 that a red dye named Prontosil rubrum showed remarkable efficacy against streptococcal infections in mice.[3][4][5] This breakthrough, which earned Domagk the 1939 Nobel Prize in Medicine, marked the beginning of the antibiotic era.[2][3]
In 1936, researchers at the Pasteur Institute in France discovered that Prontosil was a pro-drug.[6] It was metabolized in vivo to the simpler, colorless compound sulfanilamide, which was the true active antibacterial agent.[6] This revelation ignited the field of medicinal chemistry, demonstrating that synthetic molecules could effectively and selectively target bacterial pathogens. The sulfonamide functional group became a privileged scaffold, leading to the development of hundreds of "sulfa drugs" and establishing a pressing need for versatile and efficient methods to construct the crucial S-N bond.[4][7][8] This need set the stage for the development of sulfamoyl chlorides as key synthetic intermediates.
Caption: Overview of primary synthetic routes to sulfamoyl chlorides.
Synthesis of CSI: CSI is prepared by the reaction of cyanogen chloride (CNCl) with sulfur trioxide (SO₃). [9]The reaction is highly exothermic and requires careful temperature control. Both reactants are extremely hazardous, necessitating specialized equipment and handling procedures. [10][11] Utility in Sulfamoyl Chloride Synthesis: CSI reacts readily with compounds containing active hydrogen atoms, such as alcohols or carboxylic acids. [11]A particularly mild and effective method for generating parent sulfamoyl chloride involves the reaction of CSI with formic acid. [12] Reaction: ClSO₂NCO + HCOOH → H₂NSO₂Cl + CO₂ + CO
Causality and Insights: In this reaction, formic acid adds to the isocyanate group, and the resulting unstable intermediate decarboxylates and decarbonylates to yield the parent sulfamoyl chloride. This method is exceptionally clean, often providing a quantitative yield of the product, which can be used directly in subsequent steps without purification. [12]This in situ generation is a critical advantage, as many sulfamoyl chlorides are unstable and difficult to isolate and store.
This protocol describes the generation of the parent sulfamoyl chloride for immediate use in a subsequent reaction.
-
WARNING: This experiment must be performed in a certified chemical fume hood. Chlorosulfonyl isocyanate is highly corrosive and reacts violently with water. Formic acid is corrosive. Significant gas evolution (CO₂, CO) occurs. [12]
-
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
Formic acid
-
Anhydrous toluene or dichloromethane
-
Round bottom flask with magnetic stirrer
-
Syringe for liquid addition
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a 250 mL round bottom flask under an inert atmosphere, add chlorosulfonyl isocyanate (17.4 mL, 200 mmol). [12] 2. Slowly add anhydrous toluene (60 mL) with stirring.
-
Carefully add formic acid (7.54 mL, 200 mmol) dropwise via syringe over 15-20 minutes. Causality: The slow addition is crucial to control the vigorous gas evolution and exotherm.
-
Stir the resulting mixture at room temperature (23°C) for 10 hours. [12]Causality: This duration ensures the reaction goes to completion.
-
The resulting solution/slurry contains sulfamoyl chloride (approx. 23 g, quantitative yield) and can be used directly for the next synthetic step. [12]
-
Modern Catalytic Approaches
Recent advances have focused on developing milder and more versatile methods. A notable example is a palladium-catalyzed three-component synthesis of sulfonamides where the sulfamoyl chloride is generated in situ and coupled directly.
Reaction: R¹R²NH + SO₂Cl₂ + ArB(OH)₂ --(Pd catalyst)--> R¹R²NSO₂Ar
Causality and Insights: In this elegant transformation, sulfuric chloride (sulfuryl chloride) acts as a linchpin. [13]First, it reacts with a secondary amine to form an N,N-disubstituted sulfamoyl chloride intermediate. This intermediate then participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid to yield the final N-aryl sulfonamide. [13]This method avoids the need to isolate the often-unstable sulfamoyl chloride and demonstrates high functional group tolerance, showcasing the power of modern catalysis to streamline complex syntheses. [13]
Reactivity and Synthetic Applications
The synthetic utility of sulfamoyl chlorides stems from the high electrophilicity of the sulfur(VI) center, making it an excellent target for nucleophiles.
Caption: Workflow for the in situ generation and reaction of sulfamoyl chloride.
The primary application is the synthesis of sulfonamides through reaction with primary or secondary amines. [7][8] Reaction: R¹R²NSO₂Cl + R³R⁴NH --(Base)--> R¹R²NSO₂NR³R⁴ + HCl
This protocol outlines a general procedure for coupling an amine with a pre-formed or in situ-generated sulfamoyl chloride.
-
Materials:
-
Sulfamoyl chloride solution (from previous step or isolated)
-
Primary or secondary amine
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2-1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath. Causality: This mitigates the exothermicity of the reaction and minimizes potential side reactions.
-
Slowly add a solution of the sulfamoyl chloride (1.0-1.1 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction is typically worked up by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove salts and excess reagents.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified, typically by column chromatography or recrystallization, to yield the pure sulfonamide.
-
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| From Sulfuryl Chloride | Amine, SO₂Cl₂ | Aprotic solvent, Base | Direct, uses common reagents | Harsh, generates HCl, limited substrate scope |
| From Chlorosulfonic Acid | Amine, ClSO₃H | Neat or solvent | Inexpensive reagents | Extremely hazardous, violent reaction, poor yields |
| From CSI + Formic Acid | CSI, HCOOH | Anhydrous solvent, RT | Mild, high yield, clean, good for in situ use [12] | CSI is hazardous and expensive |
| Pd-Catalyzed 3-Component | Amine, SO₂Cl₂, ArB(OH)₂ | Pd catalyst, Base | High functional group tolerance, convergent [13] | Requires catalyst, limited to arylboronic acids |
Conclusion
The history of sulfamoyl chlorides is a compelling narrative of chemical innovation driven by biological necessity. From their conceptual origins in the sulfa drug era to their first definitive synthesis and the development of sophisticated reagents like chlorosulfonyl isocyanate, their journey reflects the broader evolution of organic synthesis. Today, sulfamoyl chlorides remain indispensable tools in the arsenal of the medicinal and synthetic chemist. The ongoing development of milder, more efficient, and catalytic methods for their generation and use ensures that they will continue to play a pivotal role in the discovery and development of new medicines and materials for years to come.
References
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [No source URL provided]
- Synthesis of Chlorosulfonyl isocyan
- Chlorosulfonyl isocyan
- chlorosulfonyl isocyanate - Organic Syntheses Procedure. Organic Syntheses
- Chlorosulfonyl isocyanate - Organic Syntheses Procedure. Organic Syntheses
- Sulfa Drugs: Discovery, Structure and Effectiveness | Antibiotics. Biology Discussion
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE
- The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine.
- Sulfonamide (medicine) | Research Starters. EBSCO
- Gerhard Domagk | Science History Institute. Science History Institute
- Moissan, Ferdinand-Fréd | Encyclopedia.com. Encyclopedia.com
- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
- The Genesis of Sulfa Drugs: A Technical Guide to the Historical Evolution of Sulfonamide Synthesis. Benchchem
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfamoyl chloride | 7778-42-9. Benchchem
- S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing
- An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry
- Synthetic methodology for the prepar
- Sulfonamide - Wikipedia. Wikipedia
- Sulfamide synthesis. ChemicalBook
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal
- Sulfamoyl chlorides - US4569995A.
- Sulfamoyl Chloride synthesis. ChemicalBook
- Sulfonyl chloride synthesis by chlorosulfon
- Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. Organic Syntheses
- Preparation of sulfonamides
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- 13. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
Spectroscopic Characterization of n-Propylsulfamoyl Chloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic profile of n-Propylsulfamoyl chloride (C₃H₈ClNO₂S), a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes expected spectroscopic data with practical, field-proven insights into their acquisition and interpretation. While direct experimental spectra for this specific compound are not widely published, this guide extrapolates from established principles and data for analogous sulfonyl chlorides to provide a robust predictive framework.
Introduction to this compound and its Spectroscopic Analysis
This compound is a reactive chemical intermediate used in the synthesis of a variety of organic compounds, including sulfonamides, which are of significant interest in medicinal chemistry. The precise characterization of this compound is critical to ensure the purity and identity of downstream products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound and the underlying principles of their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to show three distinct signals corresponding to the three non-equivalent sets of protons in the n-propyl chain. The protons on the carbon atom alpha to the electron-withdrawing sulfamoyl chloride group will be the most deshielded.
| Proton Assignment | Expected Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| -CH₂- (alpha) | ~3.4 - 3.6 | Triplet | ~7.0 |
| -CH₂- (beta) | ~1.7 - 1.9 | Sextet | ~7.0 |
| -CH₃ (gamma) | ~0.9 - 1.1 | Triplet | ~7.0 |
Interpretation of the ¹H NMR Spectrum:
The downfield chemical shift of the alpha methylene protons (~3.4 - 3.6 ppm) is a direct consequence of the strong electron-withdrawing nature of the adjacent sulfonyl chloride group.[1] The beta methylene protons are expected to appear as a sextet due to coupling with both the alpha and gamma protons. The terminal methyl protons will be the most shielded, appearing as an upfield triplet.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, showing three signals for the three carbon atoms of the n-propyl group.
| Carbon Assignment | Expected Chemical Shift (δ) / ppm |
| -CH₂- (alpha) | ~50 - 55 |
| -CH₂- (beta) | ~22 - 26 |
| -CH₃ (gamma) | ~10 - 13 |
Interpretation of the ¹³C NMR Spectrum:
Similar to the ¹H NMR spectrum, the carbon atom directly attached to the sulfamoyl chloride group (alpha carbon) is significantly deshielded. The chemical shifts of the beta and gamma carbons are in the typical aliphatic region.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Note: Due to the moisture sensitivity of sulfonyl chlorides, ensure all glassware is scrupulously dried and use a dry solvent.
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. For this compound, the key vibrational modes are associated with the sulfonyl chloride group.
Expected IR Spectral Data
The IR spectrum will be dominated by strong absorptions from the S=O bonds.
| Vibrational Mode | **Expected Frequency (cm⁻¹) ** | Intensity |
| Asymmetric S=O Stretch | 1375 - 1410 | Strong |
| Symmetric S=O Stretch | 1185 - 1204 | Strong |
| S-Cl Stretch | 375 - 385 | Strong |
| C-H Stretch (aliphatic) | 2800 - 3000 | Medium-Strong |
Interpretation of the IR Spectrum:
The presence of two very strong absorption bands in the ranges of 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹ is highly characteristic of the sulfonyl chloride functional group.[2][3] The band corresponding to the S-Cl stretch is expected at a lower frequency.[4] The C-H stretching vibrations of the n-propyl group will also be prominent.
Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an IR spectrum of liquid this compound is as follows:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small drop of the sample directly onto the ATR crystal.
-
Instrument Parameters (FTIR Spectrometer):
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: A background spectrum of the empty sample compartment or clean ATR crystal is collected first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Expected Mass Spectral Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Assignment | Notes |
| 157/159 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride fragment. |
| 57 | [C₄H₉]⁺ | Propyl cation fragment. |
Interpretation of the Mass Spectrum:
A key feature in the mass spectrum of a sulfonyl chloride is the isotopic pattern of chlorine.[2] The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, so the molecular ion will appear as two peaks (M⁺ and M+2) with this intensity ratio. Common fragmentation pathways include the loss of a chlorine atom and cleavage of the C-S bond.
Caption: Expected fragmentation of this compound.
Experimental Protocol for MS Data Acquisition
A general procedure for analyzing this compound by mass spectrometry is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.
-
Instrument Parameters (GC-MS):
-
GC: Use a suitable capillary column (e.g., RTX-5MS). The oven temperature program should be optimized to ensure good separation.
-
MS:
-
Ion Source Temperature: ~200-250 °C.
-
Mass Range: m/z 40-200.
-
Acquisition Mode: Scan.
-
-
Conclusion
References
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
Sufonyl chloride infrared spectra. Chemistry. Available at: [Link]
-
King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 1983-1985. Available at: [Link]
Sources
Topic: n-Propylsulfamoyl Chloride: A Mechanistic and Practical Guide to Sulfonamide Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents due to its unique physicochemical and biological properties.[1][2][3] The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl or sulfamoyl chloride with a primary or secondary amine.[1][4] This guide provides an in-depth exploration of the mechanism of action for n-propylsulfamoyl chloride in sulfonamide synthesis. We will dissect the underlying principles of the nucleophilic substitution reaction at the sulfur center, elucidate the critical role of reaction parameters, and provide a field-proven experimental protocol. This document is intended to serve as a comprehensive technical resource, bridging theoretical mechanisms with practical laboratory application for professionals engaged in chemical synthesis and drug development.
Introduction: The Enduring Importance of the Sulfonamide Moiety
Sulfonamides (R-SO₂NR'R'') are a privileged structural motif in pharmacology, renowned for their role in antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[3][5] Their utility stems from their ability to act as a bioisostere for amides and carboxylic acids, offering similar geometry while providing distinct advantages such as increased hydrolytic stability, improved water solubility, and additional hydrogen bonding vectors.[6][7]
The most direct and widely adopted method for constructing the pivotal S-N bond is the coupling of a sulfonyl (or sulfamoyl) chloride with an amine.[8] This reaction, while robust, is governed by mechanistic principles that, when understood, allow for precise control over reaction outcomes, yield, and purity. This guide focuses specifically on N-substituted sulfamoyl chlorides, using this compound as a representative reagent to detail this critical transformation.
The Core Mechanism: Nucleophilic Substitution at Sulfur
The formation of a sulfonamide from this compound and an amine is a classic example of a nucleophilic substitution reaction, closely analogous to nucleophilic acyl substitution at a carbonyl carbon.[9] The reaction proceeds via a well-established addition-elimination pathway.
Electrophilicity of the Sulfur Center
The sulfur atom in this compound is highly electrophilic. This is a direct consequence of being bonded to three highly electronegative atoms: two oxygens and one chlorine. These atoms inductively withdraw electron density, creating a significant partial positive charge (δ+) on the sulfur atom, making it a prime target for nucleophilic attack.
Step-by-Step Mechanistic Pathway
The reaction can be dissected into two primary stages: nucleophilic addition followed by elimination.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electrophilic sulfur atom of the this compound. This forms a new S-N bond.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the sulfur atom is bonded to five substituents: the propylamino group, two oxygen atoms, the chlorine atom, and the newly attached amine. The nitrogen atom of the attacking amine bears a formal positive charge, while one of the sulfonyl oxygens may carry a negative charge as the S=O π-bond breaks.
-
Proton Transfer & Elimination: A base, typically an ancillary amine like pyridine or triethylamine (TEA), removes a proton from the attacking nitrogen atom, neutralizing its positive charge.[4][10] Concurrently, the tetrahedral intermediate collapses. The S-Cl bond, being the weakest and with chloride being an excellent leaving group, breaks, and the S=O double bond reforms. The final products are the desired N-substituted n-propylsulfonamide and a protonated base-chloride salt (e.g., triethylammonium chloride).
The diagram below illustrates this mechanistic sequence.
Caption: Nucleophilic addition-elimination mechanism.
Causality Behind Experimental Choices: A Self-Validating System
A robust protocol is one where each step is justified and contributes to the overall success. The choices of solvent, base, temperature, and stoichiometry are not arbitrary; they are deliberate decisions to maximize yield and purity by controlling the reaction mechanism.
| Parameter | Common Choice(s) | Impact and Authoritative Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are critical as protic solvents (e.g., water, alcohols) would compete with the amine as nucleophiles, leading to undesired hydrolysis or alcoholysis of the sulfamoyl chloride.[11] |
| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | Essential HCl Scavenger: The reaction produces one equivalent of HCl. Without a base, this acid would protonate the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.[4][9] Non-nucleophilic Nature: Tertiary amines like TEA and DIPEA are preferred as they are too sterically hindered to compete as nucleophiles, ensuring they only function as a base.[10] |
| Temperature | 0 °C to Room Temperature (RT) | Kinetic Control: The reaction is often exothermic. Starting at a reduced temperature (0 °C) helps to control the reaction rate, minimize the formation of thermally-induced side products, and ensure safe handling.[4] The reaction is then often allowed to warm to RT to ensure completion. |
| Stoichiometry | ~1.0 eq Amine, ~1.0 eq Sulfamoyl Chloride, >1.1 eq Base | Amine/Chloride Ratio: A near 1:1 ratio is typically used. An excess of the more valuable reagent is avoided. Base Excess: A slight excess of the base is used to ensure that all generated HCl is neutralized, driving the reaction to completion. |
Field-Proven Experimental Protocol
This section details a standard laboratory procedure for the synthesis of a sulfonamide from a primary amine and this compound.
Workflow Overview
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Methodology
Objective: To synthesize N-benzyl-N'-propylsulfamide.
Reagents:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.0 eq) and anhydrous DCM.
-
Expertise & Experience: Anhydrous conditions are paramount. This compound is highly sensitive to moisture and will readily hydrolyze, reducing the yield.
-
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Expertise & Experience: This step is crucial for controlling the exotherm of the reaction upon addition of the sulfamoyl chloride, preventing potential side reactions or degradation.
-
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes using a dropping funnel.
-
Expertise & Experience: Slow, dropwise addition ensures the reaction temperature remains low and prevents localized high concentrations of the electrophile, which can lead to dimer formation or other impurities.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any remaining amine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine (to reduce the amount of dissolved water in the organic layer).
-
Expertise & Experience: This washing sequence systematically removes basic, acidic, and ionic impurities, which is a critical step for obtaining a clean crude product and simplifying final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure sulfonamide product.
Conclusion
The synthesis of sulfonamides via the reaction of this compound with amines is a foundational transformation in organic and medicinal chemistry. Its efficacy is rooted in the fundamental principles of nucleophilic substitution at a highly electrophilic sulfur center. By understanding the stepwise addition-elimination mechanism and the explicit role of each reaction component—from the aprotic solvent to the essential HCl-scavenging base—researchers can execute this reaction with high fidelity. The provided protocol represents a self-validating system where each step is logically justified to control the reaction pathway, thereby ensuring reproducibility and high yields of the target sulfonamide. This guide serves as an authoritative resource, empowering scientists to confidently and effectively utilize this vital synthetic tool.
References
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-213.
- Aben, O., et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Pharmaceutical Research International, 33(47A), 346-356.
- Design and Synthesis of Sulfonamides Derivatives: A Review. (2023). Polish Scientific Journals Database.
- Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron, 76(48), 131662.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). NIH Public Access.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. (n.d.). Arxada.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). Request PDF on ResearchGate.
- Stephenson, C. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-Propylsulfamides via n-Propylsulfamoyl Chloride
Abstract
This technical guide provides detailed methodologies for the synthesis of N-propylsulfamides, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The protocols herein focus on the use of n-propylsulfamoyl chloride as a key reactive intermediate. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, discuss critical safety considerations for handling the requisite hazardous materials, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of sulfamide synthesis.
Introduction: The Significance of the Sulfamide Moiety
The sulfamide functional group (R₂NSO₂NR₂) is a versatile scaffold in medicinal chemistry, often employed as a bioisostere for sulfonamides, ureas, or carbamates to modulate the physicochemical and biological properties of a molecule.[4] Compounds incorporating the sulfamide core have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[1] N-propylsulfamides, in particular, serve as crucial building blocks for more complex therapeutic agents, such as the dual endothelin receptor antagonist Macitentan, which is used to treat pulmonary arterial hypertension.[4][5]
The primary synthetic route to N-substituted sulfamides involves the reaction of a sulfamoyl chloride with a primary or secondary amine.[4][6] This guide focuses on protocols utilizing this compound, an efficient electrophile for the introduction of the N-propylsulfamoyl group onto a variety of amine-containing substrates.
Core Reagents and Safety Imperatives
The synthesis of N-propylsulfamides involves highly reactive and hazardous chemicals. Adherence to strict safety protocols is mandatory.
2.1 this compound and its Precursors
This compound is typically not commercially available and is generated in situ or used immediately after synthesis due to its moisture sensitivity. A common and effective method for its preparation is the reaction of n-propylamine with a sulfurylating agent, most notably sulfuryl chloride (SO₂Cl₂).[7]
-
Sulfuryl Chloride (SO₂Cl₂): A toxic, corrosive, and highly reactive liquid that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[8][9] It is a strong lachrymator and causes severe burns.
-
This compound (CH₃CH₂CH₂NHSO₂Cl): As a sulfamoyl chloride, it is presumed to be corrosive, moisture-sensitive, and an irritant.[10][11]
2.2 Mandatory Safety Precautions
All manipulations involving sulfuryl chloride and sulfamoyl chlorides MUST be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A full complement of PPE is required, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[8][12]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware to prevent hydrolysis of the reactive chloride intermediates.[7]
-
Temperature Control: The reaction of amines with sulfuryl chloride is highly exothermic. A cooling bath (e.g., dry ice/acetone) is essential to control the reaction rate and prevent dangerous temperature excursions.[7]
-
Quenching and Waste Disposal: Carefully quench reactive residues and dispose of all chemical waste in accordance with institutional and local regulations.[10]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of a sulfamide from a sulfamoyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism, analogous to the acylation of amines by acid chlorides.[13][14]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.
-
Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically an excess of the amine reactant or a non-nucleophilic tertiary amine like triethylamine, removes a proton from the nitrogen atom to yield the neutral sulfamide product and the corresponding ammonium salt.[4][6]
Experimental Protocols & Workflow
The following protocol details the two-step synthesis of an unsymmetrical N-propyl-N'-substituted sulfamide. This is the most versatile method, as the synthesis of symmetrical sulfamides can be considered a simplified variant.
4.1 Protocol: Synthesis of N-Propyl-N'-(4-methoxyphenyl)sulfamide
This protocol describes the reaction of in situ generated this compound with p-anisidine as a representative primary aromatic amine.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| n-Propylamine | C₃H₉N | 59.11 | 10.0 | 1.0 | 0.591 g (0.84 mL) |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 11.0 | 1.1 | 1.48 g (0.89 mL) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.0 | 1.1 | 1.11 g (1.53 mL) |
| p-Anisidine | C₇H₉NO | 123.15 | 12.0 | 1.2 | 1.48 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL |
| Hydrochloric Acid | HCl | 36.46 | - | - | ~30 mL (1M aq.) |
| Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Step-by-Step Procedure
Part A: Generation of this compound
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add n-propylamine (0.84 mL, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Basification: Add triethylamine (1.53 mL, 11.0 mmol) to the solution.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Sulfuryl Chloride Addition: In a separate syringe, draw up sulfuryl chloride (0.89 mL, 11.0 mmol). Add it dropwise to the cold amine solution over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the resulting slurry at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to warm to 0 °C over approximately 1 hour. The crude this compound solution is used directly in the next step.
Part B: Reaction with p-Anisidine
-
Amine Addition: While maintaining the temperature at 0 °C with an ice bath, add p-anisidine (1.48 g, 12.0 mmol) to the reaction mixture in one portion.
-
Overnight Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight (16 hours).
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Part C: Work-up and Purification
-
Quenching: Slowly pour the reaction mixture into a beaker containing 1M HCl (30 mL) at 0 °C to neutralize excess amines.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-propyl-N'-(4-methoxyphenyl)sulfamide.
Characterization
The identity and purity of the synthesized N-propylsulfamide should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.0 ppm), signals for the aromatic protons of the p-anisidine moiety, a singlet for the methoxy group (~3.8 ppm), and broad singlets for the two N-H protons.
-
¹³C NMR: Will show the corresponding signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands (~3300 cm⁻¹) and strong asymmetric and symmetric S=O stretching bands (~1350 cm⁻¹ and ~1150 cm⁻¹, respectively).
Conclusion
The reaction of in situ generated this compound with primary or secondary amines is a robust and versatile method for the synthesis of N-propylsulfamides. The success of this synthesis relies on careful control of reaction temperature and the exclusion of moisture. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably access this important class of molecules for applications in pharmaceutical and chemical research.
References
-
Wang, L., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Advances. Available at: [Link]
-
Hossain, M. I., & Al-Majid, A. M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. Available at: [Link]
-
Angene Chemical. (2021). Safety Data Sheet: Sulfamoyl chloride. Retrieved from [Link]
- Google Patents. (1986). US4569995A - Sulfamoyl chlorides.
-
Robertson, R. E., & Rossall, B. (1971). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Available at: [Link]
-
Velazquez, F., & Knoell, C. T. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(10), 1433-1452. Available at: [Link]
-
Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Noc-Ping, C., et al. (2004). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron Letters, 45(52), 9613-9616. Available at: [Link]
-
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. Available at: [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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The Versatile Role of n-Propylsulfamoyl Chloride in Modern Medicinal Chemistry: A Guide to Application and Synthesis
The sulfamoyl functional group (R-SO₂-NR'R'') is a cornerstone in contemporary drug design, prized for its unique physicochemical properties that enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. As a bioisostere for more metabolically labile groups like esters and amides, the sulfamoyl moiety offers improved stability, solubility, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Among the reagents available for the introduction of this valuable functional group, n-Propylsulfamoyl chloride stands out as a versatile and efficient building block for the synthesis of a diverse range of medicinally relevant compounds.
This comprehensive guide provides an in-depth exploration of this compound as a key reagent in medicinal chemistry. We will delve into its synthesis, reactivity, and application in the construction of complex molecular architectures, supported by detailed, field-proven protocols and causality-driven experimental insights.
The Strategic Advantage of the n-Propylsulfamoyl Moiety
The incorporation of an n-propyl group into the sulfamoyl scaffold offers a distinct balance of lipophilicity and steric bulk. This can be strategically employed by medicinal chemists to fine-tune the properties of a drug candidate. The n-propyl chain can occupy hydrophobic pockets within a target protein, enhancing binding affinity, while the sulfamoyl group itself contributes to the overall polarity and aqueous solubility of the molecule. This dual nature makes the n-propylsulfamoyl group a valuable tool in the optimization of lead compounds.
A prime example of the successful application of the n-propylsulfamoyl moiety is in the synthesis of Macitentan, a potent dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension.[2] The N-propylsulfamide portion of the Macitentan molecule is a key structural feature contributing to its efficacy and favorable pharmacokinetic profile.
Synthesis of this compound: A Detailed Protocol
The preparation of this compound is typically achieved through the reaction of n-propylamine with an excess of sulfuryl chloride in an aprotic solvent. The following protocol is a robust and scalable method for the synthesis of this key reagent.
Protocol 1: Synthesis of this compound
Materials and Reagents:
| Reagent | Grade | Supplier |
| n-Propylamine | Reagent Grade | Commercially Available |
| Sulfuryl chloride (SO₂Cl₂) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |
| Nitrogen gas (N₂) | High Purity | Standard Lab Supply |
Experimental Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (10.0 g, 0.169 mol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
-
Addition of Sulfuryl Chloride: In the dropping funnel, place sulfuryl chloride (45.6 g, 0.338 mol, 2.0 eq). Add the sulfuryl chloride dropwise to the stirred n-propylamine solution over a period of 30 minutes, ensuring the temperature is maintained below -15 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully remove the excess sulfuryl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude this compound is typically a viscous oil and can be used in the next step without further purification. For long-term storage, purification by vacuum distillation is recommended.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive sulfuryl chloride and the resulting sulfamoyl chloride product.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of sulfuryl chloride controls the reaction rate, minimizes side reactions, and ensures the selective formation of the desired product.
-
Excess Sulfuryl Chloride: Using an excess of sulfuryl chloride ensures the complete conversion of the primary amine to the sulfamoyl chloride.
Reactivity and Applications of this compound in Medicinal Chemistry
This compound is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. Its primary application in medicinal chemistry is the formation of N-substituted sulfonamides and sulfamides through reaction with primary and secondary amines.
Application 1: Synthesis of N-Aryl-N'-propylsulfamides
The reaction of this compound with aromatic amines is a fundamental transformation for accessing a wide array of biologically active compounds, including potential kinase inhibitors and diuretic agents.
Protocol 2: General Procedure for the Synthesis of N-Aryl-N'-propylsulfamides
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | As synthesized in Protocol 1 | - |
| Substituted Aromatic Amine | Reagent Grade | Commercially Available |
| Pyridine, anhydrous | ACS Grade | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Lab Supply |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Standard Lab Supply |
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the crude this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired aromatic amine (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred this compound solution over a period of 20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Expected Outcomes and Data:
The yields for this reaction are typically in the range of 70-95%, depending on the electronic nature and steric hindrance of the aromatic amine. The products can be characterized by standard spectroscopic techniques.
| Product Example | Starting Aromatic Amine | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| N-(4-methoxyphenyl)-N'-propylsulfamide | p-Anisidine | 85 | 7.15 (d, 2H), 6.80 (d, 2H), 3.75 (s, 3H), 3.10 (t, 2H), 1.60 (m, 2H), 0.90 (t, 3H) |
| N-(4-chlorophenyl)-N'-propylsulfamide | 4-Chloroaniline | 92 | 7.25 (d, 2H), 7.10 (d, 2H), 3.15 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H) |
Note: The provided NMR data are representative and may vary slightly.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation of N-Aryl-N'-propylsulfamides.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its straightforward synthesis and predictable reactivity make it an ideal building block for the introduction of the n-propylsulfamoyl moiety into drug candidates. The ability of this functional group to modulate key physicochemical properties and engage in favorable interactions with biological targets ensures its continued importance in the pursuit of novel therapeutics. As our understanding of structure-activity relationships deepens, the strategic application of reagents like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid. Organic Syntheses, 92, 259. Retrieved from [Link]
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Massah, A. R., et al. (2008). A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. Monatshefte für Chemie - Chemical Monthly, 139(3), 233–240. Retrieved from [Link]
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Le, C., & P. S. Baran. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]
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Winum, J.-Y., et al. (2005). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron Letters, 46(4), 599-601. Retrieved from [Link]
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Prakash, G. K. S., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(14), 1823-1825. Retrieved from [Link]
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Bolton, G. L., et al. (2002). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 4(10), 1645-1647. Retrieved from [Link]
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MDPI. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 27(22), 8021. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 14(38), 8950-8969. Retrieved from [Link]
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Experimental Protocol for the Synthesis of N-Substituted Sulfonamides using n-Propylsulfamoyl Chloride
An Application Note for Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of N-substituted sulfonamides via the reaction of n-propylsulfamoyl chloride with primary or secondary amines. The narrative emphasizes the causality behind experimental choices, robust safety procedures, and detailed methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug discovery and development.
Introduction and Mechanistic Overview
The synthesis of sulfonamides is a fundamental transformation in organic chemistry. The most direct and widely adopted method involves the reaction of a sulfonyl chloride with a suitable primary or secondary amine.[3][4] This reaction proceeds through a nucleophilic addition-elimination mechanism.
Mechanism Causality: The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The amine, acting as a nucleophile, attacks this electrophilic sulfur center.[5] A transient, high-energy intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. This process forms the stable sulfonamide bond and liberates one equivalent of hydrochloric acid (HCl).[6] The presence of a non-nucleophilic base is critical to neutralize this HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[7]
Safety and Handling of this compound
Trustworthiness through Safety: A protocol's validity begins with the safety of the researcher. This compound, like other sulfonyl chlorides, is a hazardous chemical that demands rigorous safety precautions.
-
Corrosivity: It is expected to be corrosive and cause severe skin burns and eye damage.[8][9] Always handle this reagent inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[10]
-
Moisture Sensitivity: this compound reacts with water, potentially violently, to release corrosive HCl gas.[11][12] It is imperative to use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent and ensure reaction efficiency.[9]
-
Spill & Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8] For eye contact, flush with an eyewash station for 15 minutes and seek immediate medical attention.[13] Have a spill kit with an appropriate absorbent material (e.g., sand or vermiculite) readily available. Do not use water to extinguish fires involving this reagent; use a dry chemical or carbon dioxide extinguisher.[11]
Experimental Protocol: Synthesis of an N-Aryl Propylsulfonamide
This protocol details a general procedure that can be adapted for various primary and secondary amines. Here, we use aniline as a representative amine.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | ≥97% | 157.62 | 10.0 | 1.58 g | 1.0 |
| Aniline (example amine) | Reagent | 93.13 | 10.0 | 0.93 g (0.91 mL) | 1.0 |
| Pyridine (Base) | Anhydrous | 79.10 | 15.0 | 1.19 g (1.21 mL) | 1.5 |
| Dichloromethane (DCM) | Anhydrous | - | - | 50 mL | - |
| Hydrochloric Acid (HCl) | 1 M (aq) | - | - | 25 mL | - |
| Brine (sat. NaCl) | (aq) | - | - | 25 mL | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | - | ~5 g | - |
Visual Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology
-
Preparation: Ensure all glassware (a 100 mL round-bottom flask, magnetic stir bar, and dropping funnel/septum) is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: To the round-bottom flask, add the amine (e.g., aniline, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir the solution until the amine is fully dissolved. Add anhydrous pyridine (15.0 mmol).
-
Expert Insight: Pyridine serves as both a base to neutralize the HCl byproduct and can act as a nucleophilic catalyst. Using a slight excess (1.2-1.5 eq.) ensures complete acid scavenging.[3]
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the sulfamoyl chloride to control the initial exothermic reaction.
-
Addition of Sulfamoyl Chloride: Dissolve the this compound (10.0 mmol) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel. Add the solution dropwise to the stirred amine solution over 20-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[14] A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting amine spot is no longer visible.
-
Workup (Quenching & Extraction): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 25 mL of 1 M HCl. Shake the funnel, venting frequently. This step protonates and removes the excess pyridine.
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 25 mL of water and 25 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).[15] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Purification
The crude product can be purified by one of two primary methods, depending on its physical state and the nature of any impurities.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method.[16] A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Column Chromatography: For oils or solids with closely-related impurities, purification by silica gel column chromatography is recommended.[4] The eluent system used for TLC analysis can be adapted for the column.
Characterization of the Final Product
Definitive characterization is essential to confirm the structure and purity of the synthesized sulfonamide.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the propyl group (a triplet, a sextet, and another triplet) and the aromatic/aliphatic protons from the parent amine. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic S=O stretching bands (asymmetric and symmetric) in the range of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretch for secondary sulfonamides appears around 3300-3200 cm⁻¹.[2]
-
MS (Mass Spectrometry): Provides the molecular weight of the compound, confirming the successful coupling of the two reactants.[17]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is the gold standard for determining the purity of the final compound, which should ideally be >95% for use in biological assays.[18]
Concluding Remarks
This protocol provides a reliable and robust method for the synthesis of N-substituted sulfonamides from this compound. By understanding the underlying chemical principles and adhering strictly to the safety and handling guidelines, researchers can confidently generate novel sulfonamide derivatives for evaluation in drug discovery programs. The success of the synthesis relies on anhydrous conditions, controlled addition of the reactive sulfamoyl chloride, and proper purification and characterization of the final product.
References
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Octadecyl-N'-propyl-sulfamide.
- Enamine.
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- Fisher Scientific. (2009, October 28).
- Fisher Scientific.
- Al-Masoudi, et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
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Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with n-Propylsulfamoyl Chloride
Introduction: Navigating the Reactivity of n-Propylsulfamoyl Chloride
This compound is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the n-propylsulfamoyl moiety (-SO_2NH(CH_2)_2CH_3). This functional group is a key component in the design of various biologically active molecules and pharmaceutical intermediates, acting as a bioisostere for amides or carboxylic acids and improving physicochemical properties such as metabolic stability.[1] The high electrophilicity of the sulfur atom in this compound makes it highly reactive towards nucleophiles.[2] This reactivity, while beneficial for the desired sulfamoylation reaction, necessitates a carefully designed strategy to mask other nucleophilic functional groups within a complex molecule to prevent undesired side reactions.[3]
This guide provides a comprehensive overview of protecting group strategies tailored for synthetic routes involving this compound. We will delve into the rationale behind selecting appropriate protecting groups for common functionalities, such as primary/secondary amines and alcohols, and provide detailed, field-proven protocols for their installation and subsequent orthogonal removal. The core principle emphasized is orthogonality , ensuring that the protection and deprotection steps are highly selective and do not interfere with the newly installed sulfamide linkage or other sensitive parts of the molecule.[4][5]
PART 1: Protecting Primary and Secondary Amines
Amines are primary targets for this compound, readily forming stable N,N'-disubstituted or N-monosubstituted sulfamides.[1] Therefore, if the synthetic goal is to sulfamoylate a different nucleophile within the molecule or to selectively sulfamoylate a specific amine in the presence of others, all other primary and secondary amine functionalities must be protected.
The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of installation and clean, acid-mediated removal.[6][7][8]
Causality for Selection:
-
Stability: The Boc group is a carbamate, which significantly reduces the nucleophilicity of the protected amine.[9][10] It is exceptionally stable under the basic or neutral conditions typically employed for sulfamoylation reactions (e.g., in the presence of pyridine or triethylamine).[11]
-
Orthogonality: The N-propylsulfamide bond is stable to the acidic conditions required for Boc removal (e.g., trifluoroacetic acid or HCl in an organic solvent).[11][12] This orthogonality is crucial for the successful synthesis.
Protocol 1.1: Boc Protection of a Primary Amine
This protocol describes the protection of a generic primary amine (R-NH₂) prior to reaction with this compound.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (TEA or NaHCO₃) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O portion-wise to the stirring solution. Note: The reaction is often exothermic and may produce carbon dioxide gas.[7]
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 1.2: Sulfamoylation of a Substrate with a Boc-Protected Amine
This protocol details the reaction of this compound with a different nucleophile (e.g., another amine, denoted Nu-H) in a molecule containing a Boc-protected amine.
Materials:
-
Boc-protected substrate (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (pyridine or triethylamine) dropwise to the solution.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting Boc-protected sulfamide derivative by flash column chromatography.
Protocol 1.3: Orthogonal Deprotection of the Boc Group
This protocol describes the selective removal of the Boc group, leaving the n-propylsulfamide moiety intact.
Materials:
-
Boc-protected sulfamide derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected sulfamide derivative in DCM.
-
Method A (TFA): Add an equal volume of TFA (e.g., 1:1 DCM/TFA) to the solution at 0 °C.[7]
-
Method B (HCl/Dioxane): Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.[6]
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC. The generation of t-butyl cation can lead to side reactions with nucleophilic residues; scavengers can be added if necessary.[8][12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Diagram 1: Workflow for Amine Protection and Sulfamoylation A visual representation of the strategic sequence for handling amine-containing substrates.
Caption: Workflow for amine protection, sulfamoylation, and deprotection.
PART 2: Protecting Alcohols
Alcohols, being nucleophilic, can react with this compound to form sulfamate esters, especially under basic conditions. To ensure the desired reaction occurs at another site, hydroxyl groups must be protected.
Benzyl (Bn) Ethers: Robust and Removable by Hydrogenolysis
Benzyl ethers are a classic choice for protecting alcohols due to their robustness across a wide range of chemical conditions, including strongly acidic and basic media.[13]
Causality for Selection:
-
Stability: The benzyl ether linkage is inert to the basic conditions of sulfamoylation and the acidic conditions used to remove other protecting groups like Boc.
-
Orthogonality: Deprotection is achieved via catalytic hydrogenolysis (H₂/Pd-C), a reductive method that does not affect the electron-rich sulfamide group.[14] This provides a distinct and orthogonal removal strategy.
Protocol 2.1: Benzyl Protection of an Alcohol
This protocol outlines the formation of a benzyl ether from a generic alcohol (R-OH).
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH in anhydrous THF/DMF at 0 °C under an inert atmosphere, add a solution of the alcohol in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Silyl Ethers (TBDMS): Base-Stable and Fluoride-Labile
tert-Butyldimethylsilyl (TBDMS) ethers are widely used for protecting alcohols due to their steric bulk and unique cleavage mechanism.[15]
Causality for Selection:
-
Stability: TBDMS ethers are stable to the basic conditions used for sulfamoylation and are also resistant to many oxidizing and reducing agents.[16]
-
Orthogonality: They are readily cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), conditions that are exceptionally mild and will not affect sulfamides, amides, esters, or benzyl ethers.[15] They can also be removed under acidic conditions, though typically require stronger acid or longer reaction times than a Boc group.[15]
Protocol 2.2: TBDMS Protection of an Alcohol
This protocol details the formation of a TBDMS ether.
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol in anhydrous DMF in a flask under an inert atmosphere.
-
Add imidazole, followed by TBDMSCl.
-
Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., hexanes or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2.3: Orthogonal Deprotection of Benzyl and TBDMS Ethers
The following protocols describe the selective removal of Bn and TBDMS ethers in the presence of an n-propylsulfamide.
A. Benzyl Ether Deprotection (Hydrogenolysis):
-
Dissolve the benzyl-protected sulfamide derivative in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add Palladium on carbon (Pd/C, 10 wt. %, ~0.1 eq by weight).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 2-16 hours until TLC indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
B. TBDMS Ether Deprotection (Fluoride-mediated):
-
Dissolve the TBDMS-protected sulfamide derivative in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF) (1.5 eq) dropwise at room temperature.
-
Stir for 1-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Diagram 2: Orthogonal Deprotection Strategies A diagram illustrating the concept of orthogonal removal of common protecting groups.
Caption: Orthogonal removal of Boc, Bn, and TBDMS groups.
Data Summary: Protecting Group Compatibility
The following table summarizes the stability of the discussed protecting groups under the conditions required for the synthetic sequence. This is the cornerstone of designing a successful orthogonal strategy.
| Protecting Group | Functional Group | Protection Conditions | Sulfamoylation Conditions (Base, DCM) | Deprotection Conditions | Orthogonality with R-SO₂NHPr |
| Boc | Amine | Boc₂O, Base | Stable | Acid (TFA, HCl) | Excellent |
| Bn | Alcohol | NaH, BnBr | Stable | H₂/Pd-C (Hydrogenolysis) | Excellent |
| TBDMS | Alcohol | TBDMSCl, Imidazole | Stable | F⁻ (TBAF) or Acid | Excellent |
Conclusion and Field Insights
The successful incorporation of the n-propylsulfamoyl group into a complex molecule is critically dependent on a robust and well-planned protecting group strategy. The choice between protecting groups should be guided by the overall synthetic plan, considering all subsequent reaction steps.
-
For amines , the Boc group is a reliable first choice, offering a simple and highly orthogonal protection/deprotection sequence.
-
For alcohols , both benzyl ethers and TBDMS ethers are excellent options. The choice often depends on downstream conditions; benzyl ethers offer superior stability to a wider range of reagents, while TBDMS ethers provide an exceptionally mild deprotection pathway via fluoride ions, which can be crucial for highly sensitive substrates.
By carefully selecting from this toolkit of orthogonal protecting groups and applying the detailed protocols provided, researchers can confidently navigate the synthesis of complex molecules containing the n-propylsulfamide moiety, minimizing side reactions and maximizing yields.
References
-
Abbessi, M., & Aouf, N. E. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Multistep Synthesis Protecting Groups. Retrieved from [Link]
-
Wang, X., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]
-
Bo, H., et al. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal, 6(7), 1140-6. Retrieved from [Link]
-
Roy, T., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Weissman, S. A., & Zewge, D. (2005). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 70(4), 1505-1507. Retrieved from [Link]
-
Vella, F. M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4998. Retrieved from [Link]
-
Cernijenko, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16462-16467. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Bo, H., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Retrieved from [Link]
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Traube, W., & Brehmer, E. (1919). Sulfamoyl Chloride, Sulfamides and Sulfimide. Journal of the American Chemical Society. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 177-190. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]
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Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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PubMed Central. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
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Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]
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SciELO. (n.d.). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. Retrieved from [Link]
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ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
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ResearchGate. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Sulfonamides Using n-Propylsulfamoyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in modern medicinal chemistry and drug development.[1] Its prevalence in a wide array of therapeutic agents—ranging from antibacterial and anti-inflammatory drugs to diuretics and anticancer agents—is a testament to its versatile physicochemical properties.[1] The synthesis of novel sulfonamide derivatives remains a pivotal activity for researchers and drug development professionals. A primary and robust method for constructing this functional group is the reaction of a sulfonyl chloride with a primary or secondary amine.[1]
This application note provides a comprehensive guide to the scale-up synthesis of N-substituted sulfonamides utilizing n-propylsulfamoyl chloride. We will delve into the underlying chemical principles, present a detailed, field-proven protocol suitable for pilot-plant scale, address potential challenges in process scale-up, and outline robust analytical methods for quality control.
Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center
The formation of a sulfonamide from this compound and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the highly nucleophilic amine nitrogen attacks the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[2][3]
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Scale-Up Synthesis Protocol (10 L Scale)
This protocol details the synthesis of a representative N-alkyl-N'-propyl-sulfamide. It is designed for a 10 L jacketed glass reactor and can be adapted for various primary amines with appropriate adjustments to stoichiometry and purification procedures.
Part 1: Reactor Preparation and Safety Precautions
Rationale: Ensuring a completely anhydrous environment is critical to prevent the hydrolysis of the highly moisture-sensitive this compound to the unreactive n-propylsulfonic acid.[4] An inert atmosphere prevents side reactions and ensures safety.
-
Glassware and Reactor Drying: Ensure the 10 L reactor, overhead stirrer, thermocouple, condenser, and addition funnel are thoroughly cleaned and oven-dried at 120 °C overnight. Assemble the reactor while still warm under a positive pressure of nitrogen.
-
Inert Atmosphere: Maintain a constant, gentle flow of nitrogen through the reactor for the duration of the setup and the reaction.
-
Personal Protective Equipment (PPE): All operations must be conducted in a well-ventilated fume hood or a controlled manufacturing environment. Personnel must wear appropriate PPE, including safety goggles, a face shield, lab coat, and acid-resistant gloves.[5]
-
Reagent Handling: this compound is corrosive and reacts violently with water. Handle it with extreme care in a designated area. Ensure an emergency shower and eyewash station are immediately accessible.[6]
Part 2: Reaction Execution
Rationale: The choice of an aprotic solvent like dichloromethane (DCM) ensures all reactants remain in solution and does not compete in the reaction. A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the HCl byproduct without reacting with the sulfamoyl chloride.[7] Controlling the temperature during the exothermic addition of the sulfamoyl chloride is crucial on a larger scale to prevent runaway reactions and the formation of impurities.[8]
-
Reagent Charging:
-
Charge the 10 L reactor with the primary amine (1.0 equivalent).
-
Add anhydrous dichloromethane (DCM) to achieve a starting concentration of approximately 0.5 M with respect to the amine.
-
Add triethylamine (TEA) (1.5 equivalents) to the reactor.
-
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
This compound Addition:
-
In a separate, dry vessel, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 60-90 minutes. Crucially, monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[4]
-
Caption: Overall workflow for the scale-up synthesis of sulfonamides.
Part 3: Work-Up and Purification
Rationale: The aqueous work-up is designed to remove the triethylamine hydrochloride salt, any remaining base, and unreacted starting materials. An acidic wash removes basic components, while a basic wash removes any acidic impurities, such as hydrolyzed sulfamoyl chloride.[4][7] Purification by recrystallization is often effective for sulfonamides due to their typically crystalline nature and is a scalable purification method.[4]
-
Quenching and Phase Separation:
-
Cool the reactor to 10-15 °C.
-
Slowly add 1 M hydrochloric acid (HCl) solution.
-
Transfer the mixture to a suitable separatory funnel or perform a bottom-phase separation if the reactor is equipped. Separate the organic (DCM) layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallization: Perform small-scale solubility tests to find a suitable solvent system (e.g., ethanol, isopropanol/water, ethyl acetate/hexanes).[4] Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to crystallize, and isolate the pure crystals by filtration.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[4]
-
Process Optimization and Troubleshooting
Scaling up a synthesis can introduce challenges not observed at the lab scale. Below is a guide to common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Hydrolysis of this compound due to residual moisture.[4] 2. Incomplete reaction. 3. Product loss during work-up. | 1. Ensure rigorous anhydrous conditions for all equipment and reagents.[4] 2. Extend reaction time or consider a slight increase in temperature (to 30-35 °C) after initial monitoring shows a stalled reaction.[4] 3. Minimize the number of transfers and ensure proper phase separation. |
| Formation of Dark, Tarry Substance | 1. Reaction temperature was too high during addition.[8] 2. Degradation of starting materials or product. | 1. Improve cooling efficiency and slow down the addition rate of the sulfamoyl chloride.[8] 2. Ensure high-purity starting materials are used. |
| Difficult Phase Separation during Work-up | 1. Formation of an emulsion. | 1. Add more brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely-related side products. 3. Product "oiling out" during recrystallization.[8] | 1. Ensure the aqueous work-up steps are performed thoroughly. 2. Optimize reaction stoichiometry and temperature control to minimize side reactions. 3. For recrystallization, ensure the solution is fully dissolved before cooling, cool slowly, and consider seeding with a small crystal of pure product. If issues persist, column chromatography is the alternative. |
digraph "Troubleshooting_Stalled_Reaction" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="IPC (TLC/HPLC) shows\n>10% starting amine remaining\nafter 2 hours at RT"]; Check_Temp [label="Is the reaction temperature\nstable at 20-25°C?"]; Warm [label="Allow reaction to stir\nfor an additional 2-4 hours"]; Recheck [label="Re-run IPC"]; Check_Reagents [label="Were reagents added\nin correct stoichiometry?"]; Add_More [label="Consider adding a small\nadditional charge of\nthis compound (0.05 eq)"]; Proceed [label="Reaction Complete\n(Proceed to Work-up)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Investigate [label="Reaction Stalled\n(Investigate reagent quality\nand potential inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges Start -> Check_Temp; Check_Temp -> Warm [label="Yes"]; Warm -> Recheck; Recheck -> Proceed [label="<5% Amine"]; Recheck -> Check_Reagents [label=">5% Amine"]; Check_Reagents -> Add_More [label="Yes"]; Check_Reagents -> Investigate [label="No"]; Add_More -> Warm; Check_Temp -> Investigate [label="No (e.g., too cold)"];
}
Caption: Decision tree for troubleshooting a stalled sulfonamide reaction.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final sulfonamide product.
| Technique | Purpose | Sample Preparation & Key Parameters |
| HPLC | Purity assessment and quantification of impurities. | Sample: Dissolve ~1 mg of the final product in 10 mL of a suitable solvent (e.g., acetonitrile/water). Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection: UV at a relevant wavelength (e.g., 254 nm).[9] |
| TLC | In-process reaction monitoring and qualitative purity check. | Sample: Spot a dilute solution of the reaction mixture and starting materials on a silica gel plate. Eluent: A mixture of hexanes and ethyl acetate. Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate). |
| ¹H NMR | Structural confirmation and identification of the final product. | Sample: Dissolve 5-10 mg of the product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Analysis: Confirm characteristic peaks for the propyl and other alkyl/aryl groups, and the N-H proton. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Sample: Infuse a dilute solution of the product. Analysis: Observe the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the target sulfonamide. |
| Melting Point | Physical characterization and purity indicator. | Method: Use a calibrated melting point apparatus. A sharp melting range indicates high purity. |
Conclusion
The synthesis of sulfonamides via the reaction of this compound with primary amines is a robust and scalable process. Success in scaling up this reaction hinges on meticulous attention to anhydrous conditions, rigorous temperature control, and a well-designed work-up and purification strategy. By understanding the underlying chemical principles and anticipating potential scale-up challenges, researchers and drug development professionals can confidently and safely produce high-quality sulfonamide compounds for further investigation and development.
References
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García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]
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Barreiro, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(4), 1596-1601. Available at: [Link]
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Mancini, C. E., & Zificsak, C. A. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, 2011, 1-10. Available at: [Link]
-
Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines. Available at: [Link]
-
Official Publication of the Association of Official Analytical Chemists, Inc. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
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King, J. F., & Rathore, R. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 79(9), 1266-1275. Available at: [Link]
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Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Available at: [Link]
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Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Available at: [Link]
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Clark, J. (2004). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]
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Llebaria, A., et al. (2008). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Molecules, 13(1), 161-178. Available at: [Link]
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
-
DergiPark. (2017). Extraction and preconcentration of sulfonamides in honey samples by cetyltrimethylammonium bromide coated silica gel and their determination by HPLC. Hacettepe Journal of Biology and Chemistry, 45(2), 175-183. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
ResearchGate. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]
-
LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Chemius. (n.d.). n-Propyl Acetate (NPAC) Safety Data Sheet. Available at: [Link]
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Ganin, E. V. (1987). Reaction of phthaloyl chloride with primary amines. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Leveraging n-Propylsulfamoyl Chloride for the Generation of Diverse Sulfonamide Libraries in Combinatorial Chemistry
Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Role of n-Propylsulfamoyl Chloride
The sulfonamide functional group (–SO₂NR₂) is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its unique physicochemical properties, such as hydrolytic stability and the ability to participate in hydrogen bonding, allow for effective binding to a multitude of biological targets.[2] Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, making it an indispensable tool in modern drug discovery.[3][4][5]
This compound stands out as a versatile and reactive building block for the construction of these libraries. Its primary utility lies in its facile reaction with a broad range of primary and secondary amines to form stable sulfonamide linkages.[2] The propyl group offers a simple, non-interfering alkyl substituent, allowing researchers to focus on the diversity introduced by the amine component. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the combinatorial synthesis of sulfonamide libraries, detailing both solution-phase and solid-phase methodologies.
Core Principles: The Chemistry of this compound
The efficacy of this compound as a building block stems from the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (R-SO₂Cl). This electrophilicity drives the reaction with nucleophilic amines.
The reaction mechanism is a nucleophilic acyl substitution, which can be broken down into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.[6] This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the sulfur-oxygen double bonds and expelling a chloride ion, which is an excellent leaving group.[6]
-
Deprotonation: A base, often a second equivalent of the amine starting material or an added non-nucleophilic base like pyridine or triethylamine, removes a proton from the nitrogen atom.[6] This step is crucial as it neutralizes the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
This robust and high-yielding reaction makes this compound an ideal reagent for combinatorial library synthesis, where consistent and clean reactions are paramount.[7]
Experimental Workflows and Protocols
The following sections detail protocols for the synthesis of sulfonamide libraries using this compound in both solution-phase and solid-phase formats. The choice between these methods depends on the desired library size, the need for purification, and the available automation capabilities.
Protocol 1: Solution-Phase Parallel Synthesis of a Sulfonamide Library
This protocol is suitable for generating a moderately sized library where individual compounds are synthesized in separate reaction vessels, often in a multi-well plate format.
Objective: To synthesize a diverse library of N-substituted propylsulfonamides from a collection of primary and secondary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (as a non-nucleophilic base)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars (if applicable)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Amine Plate Preparation: In a 96-well reaction block, dispense 1.0 equivalent of each unique amine from your library into separate wells.
-
Solvent and Base Addition: To each well, add anhydrous DCM to achieve a suitable concentration (e.g., 0.5 M). Then, add 1.2 equivalents of pyridine or triethylamine to each well.
-
Cooling: Cool the reaction block to 0 °C using an ice bath. This is critical to control the exothermic reaction between the amine and the sulfonyl chloride.
-
This compound Addition: Prepare a stock solution of this compound in anhydrous DCM. Add 1.1 equivalents of the this compound solution dropwise to each well.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue to stir overnight.
-
Work-up:
-
Quench the reaction by adding a suitable aqueous solution (e.g., 1M HCl) to each well.
-
Perform a liquid-liquid extraction. The organic layer contains the desired sulfonamide product.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Analysis and Purification: Analyze the purity of each compound using LC-MS and/or NMR. If necessary, purify the products using techniques like preparative HPLC or flash chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[8] Using anhydrous solvents is essential to prevent this side reaction.
-
Use of a Non-Nucleophilic Base: A base is required to neutralize the HCl byproduct.[6] Using an excess of the reacting amine can serve this purpose, but it is often more efficient to use a non-nucleophilic base like pyridine or triethylamine to avoid consuming the primary reactant.
-
Low-Temperature Addition: The reaction is often exothermic.[6] Adding the sulfonyl chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.
Workflow Diagram:
Caption: Solution-Phase Parallel Synthesis Workflow.
Protocol 2: Solid-Phase Synthesis of a Sulfonamide Library
Solid-phase synthesis offers advantages for creating large libraries, as purification is simplified by washing the resin-bound product.[9][10] This protocol utilizes a resin-bound amine to react with this compound.
Objective: To synthesize a library of resin-bound propylsulfonamides for subsequent cleavage or on-resin modification.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
Experimental Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in the chosen solvent (DCM or DMF) for 1-2 hours in a solid-phase synthesis vessel.[10]
-
Resin Washing: Drain the solvent and wash the resin thoroughly with DMF and DCM.[11]
-
Sulfonamide Formation:
-
In a separate vial, dissolve this compound (5-10 equivalents) and DIPEA (5-10 equivalents) in anhydrous DCM.
-
Add this solution to the swollen resin.
-
Agitate the reaction mixture at room temperature overnight.
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.[10] This step is a key advantage of solid-phase synthesis, as it serves as the primary purification.
-
Confirmation of Reaction Completion (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful formation of the sulfonamide.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]
-
Filter the cleavage mixture into a cold ether solution to precipitate the crude sulfonamide product.
-
-
Final Purification: If necessary, the cleaved product can be further purified by preparative HPLC.
Self-Validating System and Trustworthiness:
The solid-phase protocol incorporates a self-validating system. The extensive washing steps are designed to remove all unbound reagents. A successful cleavage and subsequent analysis of the product with the expected mass by LC-MS provides high confidence in the on-resin reaction's success.
Workflow Diagram:
Caption: Solid-Phase Synthesis Workflow for Sulfonamides.
Data Presentation: Expected Yields and Purity
The following table summarizes typical outcomes for the synthesis of a small, diverse sulfonamide library using the solution-phase protocol.
| Amine Substrate | Product Structure | Expected Yield (%) | Purity (LC-MS, %) |
| Aniline | N-phenylpropylsulfonamide | 85-95 | >95 |
| Benzylamine | N-benzylpropylsulfonamide | 90-98 | >98 |
| Morpholine | 4-(propylsulfonyl)morpholine | 88-96 | >97 |
| Piperidine | 1-(propylsulfonyl)piperidine | 92-99 | >98 |
Yields and purities are representative and may vary based on the specific amine and reaction conditions.
Safety and Handling of this compound
This compound is a reactive and corrosive chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated chemical fume hood.[12] Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Storage: Store in a cool, dry place away from moisture, as it reacts violently with water.[12][14] Keep the container tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines outside of controlled reaction conditions.[12]
Conclusion
This compound is a highly effective reagent for the combinatorial synthesis of sulfonamide libraries. Its reactivity, coupled with the stability of the resulting sulfonamide bond, makes it a valuable tool for generating diverse molecular libraries for high-throughput screening in drug discovery.[7] Both solution-phase and solid-phase protocols offer robust and reliable methods for library production, with the choice of method depending on the specific goals of the research program. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently utilize this compound to explore novel chemical space in the quest for new therapeutic agents.
References
-
Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. Retrieved from [Link]
-
(n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]
-
Ostresh, J. M., Schoner, C. C., Hamashin, V. T., Nefzi, A., Meyer, J.-P., & Houghten, R. A. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Tetrahedron Letters, 54(32). Retrieved from [Link]
-
(2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Retrieved from [Link]
-
Baxendale, I. R., Schou, S. C., Sedelmeier, J., & Ley, S. V. (n.d.). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. ACS Publications. Retrieved from [Link]
-
(n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Retrieved from [Link]
-
Ostresh, J. M., Schoner, C. C., Hamashin, V. T., Nefzi, A., Meyer, J.-P., & Houghten, R. A. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PubMed. Retrieved from [Link]
-
Chen, K., & Bull, J. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from [Link]
-
(2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science. Retrieved from [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Retrieved from [Link]
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(n.d.). Sulfonyl Chlorides/Fluorides. Yufeng. Retrieved from [Link]
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(n.d.). Synthesis of sulfonamides. Organic Chemistry Portal. Retrieved from [Link]
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Cole, A. J., Beatty, J. W., & Gembicky, M. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Retrieved from [Link]
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Pu, X., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
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(n.d.). SAFETY DATA SHEET. Enamine. Retrieved from [Link]
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Silvi, M., Gualandi, A., & Gouverneur, V. (2020). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. PubMed. Retrieved from [Link]
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De, A. (2004). Combinatorial chemistry: A novel method in drug discovery and its application. Retrieved from [Link]
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(n.d.). Combinatorial chemistry. Wikipedia. Retrieved from [Link]
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Habeshian, S., Sable, G. A., Schüttel, M., Merz, M. L., & Heinis, C. (2022). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. ACS Chemical Biology, 17(1), 181-186. Retrieved from [Link]
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(2025). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. ResearchGate. Retrieved from [Link]
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Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Open Access Journals. Retrieved from [Link]
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(n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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(n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
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Liu, R., Li, X., & Lam, K. S. (2017). Combinatorial Chemistry in Drug Discovery. Current Opinion in Chemical Biology, 38, 117-126. Retrieved from [Link]
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Liu, R., Li, X., & Lam, K. S. (2017). Combinatorial chemistry in drug discovery. PubMed. Retrieved from [Link]
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One-pot synthesis of sulfonamides from n-Propylsulfamoyl chloride
Application Note & Protocol
A Streamlined One-Pot Synthesis of N-Substituted Propane-1-sulfonamides from n-Propylsulfamoyl Chloride
Abstract: This application note provides a comprehensive, field-tested protocol for the efficient one-pot synthesis of N-substituted propane-1-sulfonamides. The sulfonamide moiety is a privileged structure in medicinal chemistry, lauded for its therapeutic efficacy across a wide range of diseases.[1][2] This guide details a robust and scalable method starting from the commercially available or readily synthesized this compound and various primary or secondary amines. By explaining the causality behind key experimental parameters, this document serves as a practical guide for researchers in synthetic chemistry and drug development, ensuring methodological integrity and reproducibility.
Introduction: The Significance of Sulfonamides
Sulfonamides are a cornerstone of modern pharmacotherapy, present in a multitude of FDA-approved drugs.[3] Their utility spans from antibacterial agents to diuretics, anticonvulsants, and anti-inflammatory drugs.[4][5] The sulfonamide group (-SO₂NR₂R₃) is often considered a bioisosteric replacement for the amide group, offering distinct advantages such as improved metabolic stability, enhanced hydrogen bonding capabilities, and modulated polarity.[1][6]
The most classical and reliable method for constructing the S-N bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[2][7] This method is highly effective due to the electrophilicity of the sulfonyl chloride sulfur atom. While numerous advanced, metal-catalyzed, one-pot procedures have been developed for complex scaffolds[1][8][9], the direct sulfonylation of amines remains a fundamental and highly efficient transformation, particularly for library synthesis and lead optimization. This protocol focuses on a streamlined, one-pot approach that is both high-yielding and applicable to a broad range of amine substrates.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[10][11] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated in the final deprotonation step, driving the reaction to completion.[12]
Safety & Handling of Sulfamoyl Chlorides
Sulfamoyl chlorides and related sulfonyl chlorides are corrosive and moisture-sensitive compounds.[13][14][15] They react with water to release corrosive HCl gas. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
This compound: Corrosive. Causes severe skin burns and eye damage.[14] Reacts with water. Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Solvents (DCM, THF): Dichloromethane (DCM) is a suspected carcinogen. Tetrahydrofuran (THF) can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
Bases (Triethylamine, Pyridine): Volatile, flammable, and corrosive. Have distinct, strong odors and should be handled with care.
Materials and Equipment
Reagents:
-
This compound
-
Amine of interest (primary or secondary)
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate with cooling bath (ice/water)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Experimental Protocol
This protocol describes a general procedure on a 1.0 mmol scale. The reaction can be scaled as needed with appropriate adjustments.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq.). Dissolve it in 5 mL of anhydrous DCM.
-
Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis of the sulfamoyl chloride, which would reduce the yield.[15]
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Rationale: The reaction between sulfamoyl chlorides and amines is often exothermic.[10] Initial cooling helps to control the reaction rate and prevent the formation of side products.
-
-
Amine Addition: Slowly add the desired amine (1.0 mmol, 1.0 eq.) to the stirred solution via syringe. If the amine is a solid, it can be dissolved in a minimal amount of anhydrous DCM and added as a solution.
-
Base Addition: After 5-10 minutes, add triethylamine (1.5 mmol, 1.5 eq.) dropwise to the reaction mixture. A white precipitate (triethylammonium chloride) will typically form.
-
Rationale: A slight excess of the base ensures complete neutralization of the HCl byproduct.[12] Adding the base after the amine allows the initial nucleophilic attack to occur.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Reaction times vary depending on the nucleophilicity of the amine. Electron-rich aliphatic amines are generally faster than electron-deficient anilines.[2]
-
-
Aqueous Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
a. Separate the organic layer.
-
b. Wash the organic layer sequentially with 1 M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Rationale: The acid wash removes excess triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel.[16][17]
-
Rationale: Chromatography is essential to remove unreacted starting materials and the primary byproduct, N,N-diethylpropane-1-sulfonamide, which can form if the triethylamine contains residual diethylamine.
-
Substrate Scope & Expected Results
The described one-pot protocol is versatile and accommodates a wide array of primary and secondary amines. The table below provides representative examples to illustrate the scope of the synthesis.
| Entry | Amine Substrate | Product | Expected Yield (%) |
| 1 | Benzylamine | N-benzylpropane-1-sulfonamide | 90-98% |
| 2 | Aniline | N-phenylpropane-1-sulfonamide | 85-95% |
| 3 | Morpholine | 1-(propylsulfonyl)morpholine | 92-99% |
| 4 | (R)-α-Methylbenzylamine | (R)-N-(1-phenylethyl)propane-1-sulfonamide | 88-96% |
| 5 | Diethylamine | N,N-diethylpropane-1-sulfonamide | 90-97% |
| 6 | 4-Fluoroaniline | N-(4-fluorophenyl)propane-1-sulfonamide | 80-90% |
Note: Yields are estimates based on typical outcomes for this reaction class and may vary based on specific reaction conditions and purification efficiency.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive this compound (hydrolyzed).2. Amine is a very poor nucleophile (e.g., highly electron-deficient).3. Insufficient base. | 1. Use fresh or newly purchased sulfamoyl chloride; ensure anhydrous conditions.2. Increase reaction temperature (e.g., reflux in THF) or use a stronger, non-nucleophilic base like DBU.3. Ensure at least 1.2 equivalents of base are used. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products (e.g., bis-sulfonylation of primary amines).3. Impure starting materials. | 1. Allow the reaction to stir for a longer duration.2. Use a slight excess of the amine (1.1 eq) to favor mono-sulfonylation.3. Purify starting materials before use. |
| Difficulty Removing Amine Salt | The triethylammonium chloride precipitate is finely dispersed. | Add a small amount of water to dissolve the salt during the work-up before extraction. Ensure the aqueous washes are performed thoroughly. |
References
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Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis, 54(22), 4551–4560. [Link]
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Shaikh, I. A., & Inamdar, S. R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]
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Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]
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Willis, M. C. (2016). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. Department of Chemistry, University of Oxford. [Link]
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Thieme. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]
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Mumtaz, A., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 205(3), 85. [Link]
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Barbe, G., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578–9583. [Link]
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Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Bio-Medical Science, 3(5), 1-10. [Link]
- Google Patents. (1957).
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Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21258–21267. [Link]
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Wang, D., et al. (2023). One-Pot Efficient Synthesis of Sulfonimidamides from Sulfonyl Chloride. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
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Harmata, M., & Hong, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
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ResearchGate. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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Cooper, J. T., & El-Hakam, S. (2014). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
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Wang, F., et al. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. ACS Catalysis. [Link]
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Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]
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UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
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Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
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Application Notes & Protocols: A Multi-faceted Analytical Approach for Monitoring N-Propylsulfamoyl Chloride Reactions
Introduction: The Analytical Imperative for a Reactive Intermediate
N-Propylsulfamoyl chloride is a pivotal, yet highly reactive, building block in modern organic synthesis. Its primary utility lies in its efficient reaction with primary and secondary amines to form N-substituted sulfonamides, a functional group prevalent in a vast array of pharmaceuticals, including diuretics, antibiotics, and anticonvulsants. The efficacy, safety, and quality of these final active pharmaceutical ingredients (APIs) are directly dependent on the precise control and monitoring of the reaction in which the sulfamoyl chloride is consumed.
However, the very reactivity that makes this compound synthetically valuable also presents significant analytical challenges.[1] The electrophilic sulfur atom is highly susceptible to nucleophilic attack, not only by the target amine but also by residual water, alcohols, or other nucleophilic species present in the reaction mixture.[2][3] This inherent instability necessitates the use of robust, well-designed analytical methods to ensure reaction completion, quantify product formation, and identify potential impurities. This guide provides a detailed examination of the principal analytical techniques and offers validated protocols for the accurate monitoring of this compound reactions.
Core Analytical Challenges & Strategic Considerations
A successful monitoring strategy must account for the specific chemical properties of this compound:
-
Moisture Sensitivity & Hydrolysis: The primary degradation pathway is the rapid reaction with water to form the corresponding N-propylsulfonic acid. This underscores the necessity of using anhydrous solvents and meticulous sample handling techniques to prevent artifact formation during analysis.[4]
-
Thermal Lability: While moderately stable, sulfonyl chlorides can be susceptible to thermal degradation at the elevated temperatures often used in gas chromatography (GC) injectors, potentially leading to inaccurate quantification and the generation of degradation products.[1]
-
Matrix Complexity: Reaction mixtures are complex, containing the starting material, the desired product, unreacted reagents, catalysts, and potential side-products. The chosen analytical method must possess sufficient selectivity to resolve all components of interest.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is dictated by the specific goal, whether it is real-time kinetic monitoring, final purity assessment, or impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Real-Time, Non-Destructive Monitoring
Principle & Causality: NMR spectroscopy is unparalleled for monitoring reaction kinetics in real-time.[5] Its non-destructive nature allows for the direct, simultaneous observation of reactant consumption and product formation within the reaction medium, providing unambiguous structural information without chromatographic separation.[1][6]
Key Observables for ¹H NMR:
-
Reactant (this compound): The methylene protons (-CH₂-) adjacent to the electron-withdrawing sulfamoyl chloride group are significantly deshielded and appear as a characteristic multiplet.[6] Monitoring the integration of this signal relative to an internal standard provides a direct measure of consumption.
-
Product (e.g., N-propyl-N'-alkylsulfonamide): The formation of the sulfonamide results in a predictable upfield or downfield shift of the N-propyl proton signals, providing a clear marker for product formation.
-
Hydrolysis Byproduct (N-propylsulfonic acid): The appearance of a new set of signals corresponding to the sulfonic acid confirms the extent of undesired hydrolysis.
Self-Validation: The structural information provided by NMR is self-validating. The coupling patterns, chemical shifts, and integration ratios collectively confirm the identity of the species being monitored. For quantitative analysis (qNMR), the use of a certified internal standard with non-overlapping signals is crucial.[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
Principle & Causality: HPLC is the most versatile and widely adopted technique for the purity assessment of sulfonyl chlorides and their reaction products, particularly for compounds that are non-volatile or thermally sensitive.[1][7] Reversed-phase chromatography, which separates compounds based on hydrophobicity, is ideally suited for the typical components of these reaction mixtures.
Experimental Choices Explained:
-
Sample Preparation: A critical step is to immediately quench the reaction upon sampling. This is achieved by diluting the aliquot in a large volume of a cold, aprotic solvent (e.g., acetonitrile) or the mobile phase itself. This dilution effectively stops the reaction, providing an accurate snapshot of the mixture at that time point.[8]
-
Stationary Phase: A C18 column is the workhorse for this application, offering excellent retention and separation for the moderately polar analytes involved.[7]
-
Mobile Phase: A gradient elution using water and an organic modifier (acetonitrile or methanol) is highly effective. Starting with a higher aqueous content allows for the retention and separation of polar impurities like the sulfonic acid byproduct, while the increasing organic content elutes the reactant and the often more hydrophobic sulfonamide product.[1] Using a buffer, such as ammonium acetate, helps to control the pH and ensure consistent peak shapes, especially for acidic or basic compounds.[7]
-
Detection: A UV detector is standard, as the reactants and products typically possess sufficient chromophores for sensitive detection.[1] For unequivocal peak identification, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive method.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Definitive Identification
Principle & Causality: GC-MS offers exceptional separation efficiency and provides definitive structural information from the mass spectra, making it ideal for identifying volatile impurities or byproducts.[9] However, its application to sulfamoyl chlorides requires careful consideration of their thermal stability.
Methodological Approaches:
-
Direct Injection: This approach is faster but carries the risk of on-column degradation. The injector temperature must be meticulously optimized to be high enough for volatilization but low enough to prevent decomposition.[1] A non-polar or medium-polarity column (e.g., RTX-5MS or similar) is typically used.[9]
-
Derivatization (Recommended Protocol): To circumvent thermal lability and improve chromatography, this compound can be converted into a more stable derivative prior to injection.[1][10] Quenching the reaction aliquot with a nucleophile like methanol or an amine (e.g., diethylamine) in the presence of a base will form a stable N-propylsulfonate ester or a fully substituted sulfonamide, respectively.[2][11] These derivatives are typically more volatile and thermally robust, allowing for reliable and reproducible analysis.[12]
Mass Spectral Interpretation: The mass spectrometer provides a molecular fingerprint. Key fragments to monitor for this compound include the molecular ion (M⁺) and characteristic losses of Cl• (M-35/37) and SO₂ (M-64).[1][6] The presence of the distinctive 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl is a crucial identifier for any chlorine-containing fragment.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: For Rapid Functional Group Analysis
Principle & Causality: FTIR is a powerful, rapid technique for qualitatively monitoring the disappearance and appearance of key functional groups.[6][13] By simply placing a drop of the reaction mixture on an ATR crystal, a spectrum can be obtained in seconds, providing a quick check of reaction progress.
Key Spectral Bands:
-
Reactant (Sulfonyl Chloride): Disappearance of the two strong, characteristic asymmetric and symmetric stretching bands of the S=O group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[6][14]
-
Product (Sulfonamide): Appearance of a new N-H stretching band (for secondary sulfonamides) around 3280 cm⁻¹.[15] The S=O stretching bands will also shift to a different frequency compared to the starting sulfonyl chloride.
Data Summary and Visualization
Table 1: Recommended Starting Parameters for Key Analytical Methods
| Technique | Parameter | Recommended Value / Type | Rationale |
| ¹H NMR | Solvent | CDCl₃, Acetone-d₆ | Aprotic to prevent reaction with the analyte.[1] |
| Internal Standard | 1,3,5-Trimethoxybenzene | Inert, with singlet peaks in a clear spectral region. | |
| RP-HPLC | Column | C18, 4.6 x 150 mm, 5 µm | Standard for separating moderately polar organic molecules.[7] |
| Mobile Phase | A: Water + 10 mM Ammonium Acetate; B: Acetonitrile | Buffered mobile phase for peak shape control; gradient elution for resolving components of varying polarity.[7] | |
| Detector | UV at 220 nm or Diode Array Detector (DAD) | General purpose wavelength for organic molecules; DAD provides spectral information for peak purity assessment. | |
| GC-MS | Column | RTX-5MS (or equivalent 5% phenyl) | Good general-purpose column for a range of polarities.[9] |
| (Derivatization) | Derivatizing Agent | Methanol or Diethylamine + Triethylamine | Forms stable, thermally robust methyl ester or diethylamide derivatives.[11] |
| Injector Temp | 250 °C (for derivative) | Optimized to ensure volatilization without degradation of the stable derivative.[9] | |
| FTIR | Technique | Attenuated Total Reflectance (ATR) | Requires minimal sample preparation for rapid analysis. |
| Key Bands | 1410-1370 cm⁻¹ & 1204-1166 cm⁻¹ (S=O stretch) | Strong, characteristic bands for monitoring reactant consumption.[6] |
Diagram 1: Analytical Method Selection Workflow
Caption: Desired reaction vs. primary hydrolysis degradation pathway.
Detailed Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for In-Situ Reaction Monitoring
-
Preparation: In a dry glovebox or under an inert atmosphere, prepare a stock solution of a suitable internal standard (e.g., 20 mg of 1,3,5-trimethoxybenzene in 1.0 mL of deuterated chloroform, CDCl₃).
-
Reaction Setup: Set up the primary reaction in a standard flask. At time zero (t=0), before adding the final reagent to initiate the reaction, withdraw a 50 µL aliquot.
-
Sample Preparation (t=0): Transfer the 50 µL aliquot to a clean, dry NMR tube. Add 500 µL of CDCl₃ and 50 µL of the internal standard stock solution. Cap and gently mix.
-
Acquisition (t=0): Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons of interest for accurate integration.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), repeat steps 2 and 3 with new aliquots.
-
Data Analysis: Process all spectra identically. For each time point, calculate the molar ratio of the reactant to the internal standard by comparing their respective signal integrations. Plot the concentration of this compound versus time to determine reaction kinetics.
Protocol 2: RP-HPLC Method for Purity Assessment
-
Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM ammonium acetate in water. Prepare Mobile Phase B: Acetonitrile. Filter and degas both phases.
-
Sample Preparation (Quenching): Withdraw 20 µL of the reaction mixture and immediately dilute it into 980 µL of cold acetonitrile in a 1.5 mL vial. Vortex thoroughly. This is your 1:50 dilution.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: DAD, monitoring at 220 nm.
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
-
Analysis: Inject the prepared sample.
-
Data Analysis: Identify peaks corresponding to the reactant, product, and any impurities based on their retention times (previously determined with standards). Calculate purity using the area percent method. For quantification, generate a calibration curve using certified reference standards.
Protocol 3: GC-MS Analysis via Derivatization
-
Derivatizing Reagent: Prepare a solution of 10% diethylamine and 10% triethylamine in anhydrous dichloromethane.
-
Sample Preparation: In a 1 mL vial, add 500 µL of the derivatizing reagent. Withdraw a 10 µL aliquot from the reaction mixture and add it directly to the derivatizing solution. Cap immediately and let stand for 15 minutes at room temperature to ensure complete conversion of the sulfamoyl chloride to the stable N,N-diethyl-N'-propylsulfonamide.
-
Instrument Setup:
-
Column: RTX-5MS, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split mode (20:1), 250 °C.
-
Oven Program: Hold at 80 °C for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Scan mode from m/z 40 to 450.
-
-
Analysis: Inject 1 µL of the derivatized sample.
-
Data Analysis: Analyze the resulting chromatogram. Extract the mass spectrum for each peak of interest and compare it to a library or expected fragmentation patterns to confirm identity.
References
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
-
American Chemical Society. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir. Available at: [Link]
-
Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Available at: [Link]
-
Elsevier. (2005). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrangement. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Royal Society of Chemistry. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
-
Royal Society of Chemistry. (2014). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
American Chemical Society. (1970). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. Available at: [Link]
- Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
-
National Institutes of Health. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information for Sulfur, Oxygen, and Nitrogen Mustards: Stability and Reactivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Beilstein-Institut. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289 min).... Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. Available at: [Link]
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Application Notes and Protocols for n-Propylsulfamoyl Chloride in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and process development scientists with a comprehensive overview of the applications of n-Propylsulfamoyl chloride as a reactive intermediate in the synthesis of modern agrochemicals. We delve into the core chemical principles, provide a detailed, field-tested protocol for a key synthetic transformation, and discuss the critical parameters for reaction optimization and safety. The focus is on leveraging the n-propylsulfamoyl moiety for the construction of potent herbicidal and fungicidal scaffolds.
Introduction: The Strategic Role of the Sulfamoyl Moiety in Agrochemicals
The sulfonylurea and sulfonamide functional groups are foundational pillars in the agrochemical industry, present in a vast number of commercial herbicides and, to a lesser extent, fungicides.[1][2] These moieties are prized for their ability to inhibit essential biological pathways in weeds and fungi, such as the acetolactate synthase (ALS) enzyme in plants.[2] this compound (C₃H₈ClNO₂S) serves as a highly reactive and efficient building block for introducing the n-propylsulfamoyl group [CH₃(CH₂)₂NHSO₂-] onto various molecular scaffolds.[3] Its utility lies in its electrophilic sulfur center, which readily reacts with nucleophiles like amines and the anions of phenols or amides.
This guide focuses on a critical and representative application: the synthesis of N-heteroaryl-N'-propylsulfamides. This class of compounds is a direct precursor to various bioactive molecules. The protocols and principles discussed herein are derived from established synthetic methodologies and can be adapted for a range of heterocyclic systems, such as pyrimidines and triazines, which are common in agrochemical active ingredients.
Core Synthetic Application: Synthesis of N-Heteroaryl-N'-propylsulfamides
A primary application of this compound in multi-step agrochemical synthesis is its conversion to N-propylsulfamide, which is then coupled with an activated heteroaryl chloride. This nucleophilic aromatic substitution (SNAr) reaction is a robust method for forming the critical C-N-S linkage.
Causality of Experimental Design: Reaction Mechanism and Rationale
The overall transformation from this compound to the target N-heteroaryl-N'-propylsulfamide can be conceptualized in two stages.
Stage 1: Formation of the Nucleophile (N-Propylsulfamide Anion)
This compound is highly sensitive to moisture and reacts readily with water to form N-propylsulfamide. For synthetic applications, the N-propylsulfamide is often prepared and then deprotonated in situ with a strong, non-nucleophilic base.
-
Choice of Base: A strong base like potassium tert-butoxide (KOtBu) is essential to quantitatively deprotonate the N-propylsulfamide (pKa ≈ 10-11), generating the highly nucleophilic potassium salt.[4] This enhances the reaction rate for the subsequent coupling step.
-
Choice of Solvent: An anhydrous, polar aprotic solvent such as Dimethyl sulfoxide (DMSO) is ideal. It effectively dissolves the polar starting materials and the intermediate potassium salt while not interfering with the reaction by protonating the nucleophile.
Stage 2: Nucleophilic Aromatic Substitution (SNAr)
The generated N-propylsulfamide anion attacks an electron-deficient carbon on the heteroaromatic ring (e.g., a dichloropyrimidine), displacing a chloride leaving group. The reaction is favorable because the electron-withdrawing nitrogen atoms in the pyrimidine ring activate the ring carbons toward nucleophilic attack.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Key reaction scheme for SNAr coupling.
Safety and Handling Precautions
This compound and related reagents require careful handling due to their reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [5]Work in a well-ventilated chemical fume hood. [5]* Moisture Sensitivity: this compound and strong bases like potassium tert-butoxide are highly sensitive to moisture. [6]Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and dry glassware. Contact with water will hydrolyze the sulfamoyl chloride, potentially liberating toxic gas. [5]* Corrosivity: Sulfamoyl chlorides are corrosive and can cause severe skin burns and eye damage. [7][8]Avoid all direct contact. In case of contact, rinse immediately and thoroughly with water and seek medical attention. [5]* Incompatibilities: Avoid contact with strong oxidizing agents, strong bases (unless part of the planned reaction), and amines. [5]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench reactive intermediates carefully before disposal.
Troubleshooting and Process Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base; inactive base (hydrolyzed). | Use a fresh, sealed container of KOtBu. Ensure all reagents and solvents are anhydrous. Consider adding a slight excess of base (e.g., 2.5 eq). |
| Low reaction temperature. | If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C, monitoring for side product formation. | |
| Formation of Side Products | Reaction with both chlorine atoms on the pyrimidine ring. | Use a controlled stoichiometry of the nucleophile (1.8 eq in the protocol is designed to favor mono-substitution). Maintain a lower reaction temperature. |
| Degradation of starting materials or product. | Ensure the reaction is not overheated. Minimize reaction time once the starting material is consumed. | |
| Low Yield after Work-up | Product is partially soluble in the aqueous quench/wash. | Cool the slurry in an ice bath before filtration to minimize solubility. Ensure pH is correctly adjusted to fully precipitate the product. |
| Purification Challenges | Impurities co-precipitate with the product. | The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) or by column chromatography if necessary. |
Conclusion
This compound is a valuable reagent for the synthesis of agrochemical intermediates, particularly for creating sulfonamide linkages with heteroaromatic systems. The protocol detailed here for the synthesis of a pyrimidinyl-N'-propylsulfamide intermediate demonstrates a robust and scalable method. A thorough understanding of the reaction mechanism, adherence to strict anhydrous conditions, and careful control of stoichiometry are paramount for achieving high yields and purity. By mastering these principles, researchers can effectively utilize this building block to develop novel and effective agrochemical solutions.
References
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Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
- Process for preparation of macitentan. (2017). Google Patents.
-
Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. (2009). PubMed. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Handling of n-Propylsulfamoyl Chloride
Welcome to the technical support guide for n-Propylsulfamoyl chloride. As a crucial intermediate in the synthesis of complex molecules, particularly in pharmaceutical development such as in the preparation of Macitentan, an endothelin receptor antagonist, mastering its synthesis is key to successful research outcomes.[1][2] This guide, structured in a responsive question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate common challenges and optimize your reaction conditions.
Section 1: Critical Safety Protocols
Before initiating any synthesis, a thorough understanding of the hazards associated with the reagents is paramount. The primary reactant, sulfuryl chloride (SO₂Cl₂), is highly hazardous.
Q1: What are the primary hazards associated with sulfuryl chloride (SO₂Cl₂), and what immediate first aid measures are necessary?
A1: Sulfuryl chloride is a corrosive and toxic compound that poses multiple risks.[3]
-
Reactivity: It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[4][5] This reaction is highly exothermic.
-
Toxicity: It is fatal if inhaled and causes severe skin burns and serious eye damage.[3][6] Inhalation can lead to respiratory tract corrosion.
-
First Aid:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with large amounts of water for at least 15 minutes and call a physician.[5]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Immediately call an ophthalmologist.[6]
-
Ingestion: Rinse the mouth but do NOT induce vomiting. Seek immediate medical attention.[5]
-
Q2: What are the non-negotiable safety precautions for conducting the synthesis of this compound?
A2: A stringent safety protocol is essential.
-
Ventilation: Always work within a certified chemical fume hood to prevent inhalation of vapors.[3][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-resistant lab coat.[5][7]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up to prevent any contact with moisture, as sulfuryl chloride reacts violently with water.[6][8] Store it away from water or moist air.[4]
-
Emergency Preparedness: Have appropriate quenching agents and spill kits readily available. An emergency shower and eyewash station must be accessible.
Section 2: Synthesis, Optimization, and Troubleshooting
The standard synthesis involves the reaction of n-propylamine with sulfuryl chloride. While straightforward in principle, success hinges on meticulous control of reaction parameters.
Core Experimental Protocol
This protocol details a common laboratory-scale synthesis.
-
Reactor Setup: In a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, dissolve n-propylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to between -20 °C and -15 °C using a suitable cooling bath (e.g., dry ice/acetone).[9]
-
Reagent Addition: Add sulfuryl chloride (1.1 to 1.5 eq) dropwise via the dropping funnel to the stirred n-propylamine solution. It is critical to maintain the internal temperature below -15 °C during the addition to control the exothermic reaction.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the n-propylamine starting material is consumed.[9]
-
Workup: Once complete, the reaction mixture can be carefully quenched with cold water or a saturated ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.[9]
-
Isolation: The solvent is removed under reduced pressure to yield crude this compound, which often appears as a viscous oil or waxy solid and can frequently be used in the next step without further purification.[9]
Visualizing the Workflow
Caption: General workflow for synthesizing this compound.
Frequently Asked Questions & Troubleshooting
Q3: My reaction yield is consistently below 50%. What are the most probable causes and how can I improve it?
A3: Low yields are a common issue, typically stemming from one of three areas.[8][10]
-
Hydrolysis: The primary culprit is often moisture. Both the starting material (sulfuryl chloride) and the product (this compound) are highly susceptible to hydrolysis, which converts them into unreactive sulfonic acid derivatives.[8]
-
Solution: Ensure all glassware is rigorously dried. Use high-quality anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[8]
-
-
Temperature Control: The reaction between amines and sulfuryl chloride is highly exothermic.[9] If the temperature rises uncontrollably, it can lead to degradation of reactants and products, promoting side reactions.
-
Solution: Maintain a low temperature (e.g., -20 °C to -15 °C) throughout the addition of sulfuryl chloride.[9] Add the reagent slowly and dropwise to allow for efficient heat dissipation.
-
-
Incorrect Stoichiometry: Improper molar ratios can lead to incomplete conversion or the formation of byproducts.
-
Solution: Use a slight excess of sulfuryl chloride (e.g., 1.1 eq) to ensure the complete consumption of the amine. Alternatively, adding the amine solution to an excess of sulfuryl chloride can also be effective.[9]
-
Q4: I'm observing an unexpected and persistent side product in my NMR spectrum. What is it likely to be, and how can I prevent its formation?
A4: The most common side product is N,N'-dipropylsulfamide, formed when a molecule of the desired this compound product reacts with a second molecule of n-propylamine.
-
Causality: This occurs because the product is still an electrophile, and the n-propylamine starting material is a potent nucleophile. If localized concentrations of the amine are high, this secondary reaction can compete with the primary synthesis.
-
Prevention Strategies:
-
Reverse Addition: Add the n-propylamine solution dropwise to the cooled sulfuryl chloride solution. This ensures that the amine is always the limiting reagent in the reaction zone, minimizing its chance to react with the product.
-
Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into the reaction.[1][9] The base neutralizes the HCl byproduct as it forms. This is crucial because the HCl can form a hydrochloride salt with n-propylamine, rendering it non-nucleophilic and affecting stoichiometry.[11]
-
Q5: The crude product appears dark and oily, and it seems to degrade during aqueous workup. How can I improve its stability and isolation?
A5: Product instability is a known challenge, especially during workup.
-
Minimizing Hydrolysis: The this compound product is sensitive to water, particularly under neutral or basic conditions.[10][12]
-
Solution: Perform the aqueous wash steps quickly and use cold (0-5 °C) solutions (e.g., cold dilute HCl, cold brine). This reduces the rate of hydrolysis. Ensure the organic layer is thoroughly dried with a desiccant like anhydrous Na₂SO₄ or MgSO₄ before solvent removal.
-
-
Storage: The crude product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation over time.[6]
Section 3: Analytical Characterization
Q6: How can I effectively monitor the reaction and confirm the identity of my final product?
A6: A combination of chromatographic and spectroscopic methods is recommended.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method to monitor the consumption of the n-propylamine starting material.[9] Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize with an appropriate stain (e.g., ninhydrin for the amine or potassium permanganate).
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. Expect to see characteristic signals for the propyl group's protons and carbons.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Will show characteristic strong absorption bands for the S=O stretches of the sulfonyl group (typically in the 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹ regions).
-
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Insight |
| Temperature | -20 °C to -15 °C during addition | Controls the highly exothermic reaction, preventing byproduct formation and degradation.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of moisture-sensitive reagents and products.[8] |
| Solvent | Anhydrous Aprotic (e.g., DCM, THF) | Must be dry to prevent hydrolysis and capable of dissolving reactants.[8] |
| Stoichiometry | 1.0 eq Amine to 1.1-1.5 eq SO₂Cl₂ | A slight excess of the sulfurylating agent ensures complete consumption of the valuable amine.[9] |
| Base (Optional) | 1.5 eq Pyridine or Triethylamine | Neutralizes the HCl byproduct, preventing the formation of amine hydrochloride salts.[9] |
| Addition Method | Slow, dropwise addition | Maintains temperature control and minimizes localized concentration gradients that can lead to side reactions.[9] |
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
-
Ministry of Food and Drug Safety. Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Japan International Cooperation Agency. Analytical Methods for Chemical Substances in the Environment. [Link]
-
PubChem. N-cyclopropyl-N-propylsulfamoyl chloride. [Link]
-
PubChem. N-Isopropyl-N-(n-propyl)sulfamoyl chloride. [Link]
-
Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
Chemistry LibreTexts. Reactions of Amines. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
PrepChem.com. Synthesis of N-2-chlorophenyl-N-propyl(thiocarbamoyl) chloride. [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Royal Society of Chemistry. A new, efficient and green microwave-assisted N-sulfonylation of amines. [Link]
-
National Institutes of Health. Synthetic methodology for the preparation of N-hydroxysulfamides. [Link]
-
ResearchGate. Propylamine react with HCl ? it will be formed solid or not?. [Link]
-
YouTube. Reaction Amines With Aryl Sulphonyl Chloride. [Link]
-
Centers for Disease Control and Prevention. NMAM 5th Edition - Methods by Chemical Name. [Link]
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Common side reactions and byproducts with n-Propylsulfamoyl chloride
Welcome to the technical support guide for n-Propylsulfamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this highly reactive reagent. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the use of this compound.
Q1: What is the most common cause of low or no yield in my reaction?
The primary culprit is almost always the hydrolysis of the this compound. This reagent is extremely sensitive to moisture.[1] Water acts as a nucleophile, attacking the electrophilic sulfur atom to produce the inactive n-propylsulfamic acid and hydrochloric acid (HCl). This side reaction consumes your starting material before it can react with the intended amine.
Q2: My reaction produced a significant amount of white precipitate immediately. What is it?
This is typically the hydrochloride salt of the amine used in your reaction. The reaction of this compound with an amine generates one equivalent of HCl.[2] This acid will readily react with any available base, including your amine starting material or a scavenger base like triethylamine, to form the corresponding ammonium salt, which often has low solubility in common aprotic organic solvents and precipitates out.[1][3][4]
Q3: What are the correct storage and handling procedures for this compound?
To maintain its reactivity, this compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] For long-term stability, refrigeration is recommended.[1] Always handle the reagent in a glovebox or under a positive pressure of inert gas, and use dry syringes or cannulas for transfers.
Q4: Why is a base like triethylamine or pyridine typically added to the reaction?
These non-nucleophilic bases act as "scavengers" for the HCl generated during the reaction.[2][5] By neutralizing the acid as it forms, they prevent the protonation and deactivation of your valuable nucleophilic amine. This ensures the amine remains available to react with the sulfamoyl chloride, maximizing product yield.
Q5: Can I use an excess of my reactant amine instead of triethylamine?
Yes, this is a common strategy. Using two or more equivalents of the reactant amine serves a dual purpose: one equivalent acts as the nucleophile, and the second acts as the base to neutralize HCl.[4] The main drawback is that this consumes an extra equivalent of your amine, which may be undesirable if it is expensive or complex. The resulting byproduct will be the hydrochloride salt of your reactant amine.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving more complex experimental issues.
Issue: Low or No Product Yield
This is the most frequent challenge. The root cause can be diagnosed by considering the following possibilities.
-
Potential Cause A: Reagent Decomposition via Hydrolysis
-
Symptoms: A significant amount of amine hydrochloride precipitate is observed, but analysis of the soluble organic portion shows little to no desired product. The pH of any aqueous workup will be highly acidic.
-
Causality: The sulfamoyl chloride is highly electrophilic, and water can be a more aggressive nucleophile than a sterically hindered amine, leading to rapid decomposition.
-
Solution: Implement Rigorous Anhydrous Techniques
-
Dry Solvents: Use freshly distilled solvents or pass them through an activated alumina column. Anhydrous solvents from commercial suppliers should be used immediately after opening.
-
Inert Atmosphere: Assemble your glassware hot from the oven and purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire experiment.[5]
-
Reagent Quality Check: Before use, you can assess the quality of the this compound by dissolving a small, anhydrous sample in CDCl₃ and taking a quick ¹H NMR. The presence of peaks corresponding to n-propylamine hydrochloride would indicate significant decomposition.[1]
-
-
-
Potential Cause B: Sub-optimal Reaction Temperature
-
Symptoms: The reaction appears dark or contains multiple unidentified spots on a Thin Layer Chromatography (TLC) plate.
-
Causality: The reaction between sulfamoyl chlorides and amines is often highly exothermic. Running the reaction at room temperature can lead to thermal degradation of the starting material or the product, resulting in complex byproduct mixtures.
-
Solution: Temperature Control
-
Initial Cooling: Always begin the addition of the sulfamoyl chloride to the amine solution at 0°C using an ice-water bath.[5]
-
Slow Addition: Add the sulfamoyl chloride dropwise to the stirred amine solution. This allows for the dissipation of heat and maintains a controlled reaction rate.
-
Gradual Warming: After the addition is complete, allow the reaction to stir at 0°C for a period before gradually warming to room temperature to ensure the reaction goes to completion.[5]
-
-
Issue: Difficult Purification & Persistent Impurities
-
Potential Cause: Formation of Disubstituted Sulfamide or Other Byproducts
-
Symptoms: The final product is difficult to crystallize, or the NMR spectrum shows multiple species that are not attributable to starting materials or simple salts.
-
Causality: The newly formed sulfamide product still possesses an acidic N-H proton. In the presence of excess base, this proton can be removed, creating a new nucleophile that can potentially react with another molecule of this compound, leading to undesired N,N-disubstituted byproducts.
-
Solution: Stoichiometric Control and Optimized Workup
-
Precise Stoichiometry: Use a precise amount of base (typically 1.05-1.1 equivalents) rather than a large excess to minimize side reactions.
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[5] This crucial step removes any remaining amine and scavenger base, preventing them from complicating purification.
-
Chromatography: If impurities persist, column chromatography is often the most effective method for isolating the desired N-propylsulfamide product.
-
-
Section 3: Data Summary & Visualization
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Chemical Formula | Common Cause | Key Analytical Signature |
| n-Propylsulfamic Acid | C₃H₉NO₃S | Hydrolysis of starting material | Highly water-soluble; may not be seen in organic extracts. |
| Amine Hydrochloride Salt | [R₁R₂NH₂]⁺Cl⁻ | Reaction of HCl with amine/base | Typically a solid precipitate, insoluble in non-polar organic solvents. |
| N,N-Disubstituted Byproducts | (R-N)₂(SO₂) | Reaction of product with excess starting material | Higher molecular weight peaks in Mass Spec; complex NMR signals. |
Diagrams of Key Chemical Pathways
The following diagrams illustrate the intended reaction and the most common side reaction.
Caption: The desired nucleophilic addition-elimination reaction pathway.
Caption: The detrimental hydrolysis side reaction consumes the reagent.
Caption: A logical workflow for troubleshooting low reaction yields.
Section 4: Key Experimental Protocol
This section provides a reliable, step-by-step starting point for a typical reaction.
Protocol: Synthesis of an N-Alkyl-N'-propyl-sulfamide
This protocol is a generalized procedure and should be adapted based on the specific properties of the amine substrate.
1. Preparation and Setup:
-
Causality: A dry, inert environment is paramount to prevent hydrolysis.
-
Dry all glassware in an oven at >120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.
-
Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Prepare solutions using anhydrous solvents.
2. Reaction:
-
Causality: Controlling the stoichiometry and temperature prevents side reactions and thermal degradation.
-
In the reaction flask, dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).[5]
-
Cool the solution to 0°C in an ice-water bath.
-
Dissolve this compound (1.05 eq) in a separate portion of anhydrous DCM and load it into the dropping funnel.
-
Add the sulfamoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.[5]
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS).
3. Workup and Purification:
-
Causality: The aqueous washes are designed to systematically remove byproducts and unreacted starting materials.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove bases), deionized water, and finally a saturated brine solution.[5][6]
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure N-propylsulfamide.[5]
References
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid (3). Retrieved from [Link]
-
Wolfenden, R., & Snider, M. J. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2012). Hydrolysis of N-alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Retrieved from [Link]
Sources
n-Propylsulfamoyl chloride stability and degradation pathways
Technical Support Center: n-Propylsulfamoyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that working with reactive chemical intermediates requires a blend of theoretical knowledge and practical expertise. This guide is designed to provide you with in-depth insights into the stability and degradation pathways of this compound (CAS No. 10305-42-7), moving beyond simple instructions to explain the chemical principles that govern its behavior. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Section 1: Core Characteristics & Stability Profile
Understanding the fundamental properties of this compound is the first step toward successful handling and application. The molecule's reactivity is centered on the electrophilic sulfur atom, making it highly susceptible to nucleophilic attack.
Key Physicochemical and Stability Data
| Property | Value / Observation | Scientific Rationale & Implications |
| CAS Number | 10305-42-7[1] | Ensures correct identification of the reagent. |
| Molecular Formula | C₃H₈ClNO₂S[1] | Basic information for stoichiometric calculations. |
| Molecular Weight | 157.62 g/mol [1] | Critical for accurate measurement and reaction planning. |
| Appearance | Typically a liquid or low-melting solid. | Physical state can vary; consult supplier-specific information. |
| Moisture Sensitivity | Highly sensitive.[2] | The S-Cl bond is readily cleaved by water, making anhydrous conditions paramount for storage and reactions.[3][4] |
| Thermal Stability | Stable at recommended storage temperatures. | Avoid high temperatures, which can accelerate decomposition. Store at -20°C for long-term stability.[5][6] |
| Incompatibilities | Water, strong oxidizing agents, alcohols, amines, strong bases. | Reacts exothermically with nucleophiles. Co-storage or mixing with these substances will lead to rapid degradation and potential safety hazards.[3] |
Section 2: Handling and Storage Protocols
Given its reactivity, particularly with water, establishing and adhering to strict handling protocols is not merely a recommendation—it is essential for experimental success and safety.
Protocol 1: Long-Term Storage and Handling
This protocol is designed to preserve the integrity of this compound from receipt to use.
Objective: To prevent degradation from atmospheric moisture and other environmental factors.
Methodology:
-
Initial Receipt: Upon receiving the product, immediately transfer it to a designated freezer for long-term storage at -20°C.[5][6][7] This low temperature minimizes the rate of any potential decomposition reactions.
-
Inert Atmosphere: Store the container under an inert atmosphere, such as argon or nitrogen.[6][7] Many suppliers ship this reagent in specially designed septa-sealed bottles. If you need to transfer the reagent, do so in a glovebox or using Schlenk line techniques.
-
Container Integrity: Ensure the container is always tightly sealed to prevent moisture ingress.[5][8][9] If the original seal is compromised, use high-quality paraffin film as a secondary seal.
-
Aliquoting for Use: To avoid repeated warming and cooling of the main stock, which can introduce moisture through condensation, it is best practice to aliquot the required amount for your experiments into a separate, dry, inert-gas-flushed vial.
-
Bringing to Room Temperature: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold surfaces of the container and reagent upon opening.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][8] The compound is corrosive and can cause severe skin and eye damage.[9][10]
Section 3: Primary Degradation Pathways
The degradation of this compound is primarily driven by its reaction with nucleophiles. Understanding these pathways is key to diagnosing failed reactions and preventing impurity formation.
The central mechanism for both desired reactions and undesired degradation is nucleophilic acyl substitution.[3][11] A nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.
-
Hydrolysis (Reaction with Water): This is the most common degradation pathway. Ambient moisture or residual water in solvents acts as a nucleophile, attacking the sulfamoyl chloride. This reaction is often rapid and leads to the formation of n-Propylsulfamic acid and hydrochloric acid (HCl).[3][4][12] The generation of HCl can further catalyze other side reactions or degrade acid-sensitive components in your mixture.
-
Reaction with Other Nucleophiles: This pathway is the basis for its synthetic utility but can also be a source of degradation if unintended nucleophiles are present.
The diagram below illustrates these competing pathways. The desired reaction is with your intended nucleophile, while the primary degradation pathway involves hydrolysis from contaminant water.
Sources
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Technical Support Center: Preventing Hydrolysis of n-Propylsulfamoyl Chloride During Reactions
Welcome to the technical support center for handling n-Propylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the hydrolysis of this highly reactive compound during experimental procedures. The following information is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Section 1: Understanding the Challenge - The Inherent Reactivity of this compound
Q1: Why is this compound so susceptible to hydrolysis?
This compound, like other sulfamoyl chlorides, possesses a highly electrophilic sulfur atom. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This electron deficiency makes the sulfur atom a prime target for nucleophilic attack by water. The presence of even trace amounts of moisture in a reaction setup can lead to rapid hydrolysis, converting the sulfamoyl chloride into the corresponding sulfonic acid.[1][2] This side reaction not only consumes the starting material, reducing the yield of the desired product, but the resulting sulfonic acid can also introduce impurities that are difficult to remove.[3]
Section 2: Proactive Prevention - Core Strategies and Best Practices
This section outlines the fundamental strategies to mitigate the risk of hydrolysis. These are not merely suggestions but are critical steps to ensure the integrity of your reaction.
Q2: What is the single most important factor in preventing hydrolysis?
Absolute exclusion of water is paramount. This requires a multi-faceted approach encompassing the purification of reagents and solvents, the use of specialized glassware, and the maintenance of an inert atmosphere.[3][4]
Q3: How can I ensure my solvents and reagents are sufficiently dry?
The use of anhydrous solvents is non-negotiable. While commercially available anhydrous solvents are a good starting point, it is best practice to freshly distill them over an appropriate drying agent immediately before use.
Recommended Drying Agents for Common Solvents:
| Solvent | Primary Drying Agent | Secondary/Polishing Agent |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Molecular sieves (4Å) |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl | Molecular sieves (4Å) |
| Acetonitrile | Calcium hydride (CaH₂) | Phosphorus pentoxide (P₄O₁₀) |
| Toluene | Sodium | Molecular sieves (4Å) |
Data compiled from various sources on solvent drying.[5]
Protocol for Solvent Distillation:
A detailed, step-by-step methodology for preparing anhydrous solvents is a critical workflow.
Q4: What are the best practices for glassware preparation?
All glassware must be scrupulously dried to remove adsorbed water.
-
Oven Drying: Place all glassware in an oven at a minimum of 120°C for at least 4 hours, or ideally, overnight.
-
Flame Drying: For immediate use, assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon).[6][7] This process involves heating the glass with a heat gun or a gentle Bunsen flame until any visible moisture has evaporated, and then allowing it to cool to room temperature under the inert atmosphere.
Q5: How do I effectively establish and maintain an inert atmosphere?
An inert atmosphere is crucial to prevent atmospheric moisture from entering the reaction.[4][7]
-
Gas Manifold: Use a dual-line manifold for vacuum and an inert gas like nitrogen or argon.
-
Purging: The assembled, cooled glassware should be subjected to several cycles of vacuum and backfilling with the inert gas to remove all residual air.
-
Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a balloon filled with the inert gas or a bubbler system.[6][7]
Section 3: Troubleshooting Guide - Addressing Hydrolysis in Real-Time
Even with the best preparations, issues can arise. This section provides a logical framework for troubleshooting.
Q6: I suspect hydrolysis is occurring during my reaction. What are the tell-tale signs?
-
Formation of a Precipitate: The resulting n-propylsulfonic acid may be insoluble in the reaction solvent and precipitate out.
-
pH Change: The generation of hydrochloric acid and sulfonic acid will decrease the pH of the reaction mixture.
-
Inconsistent TLC or HPLC Analysis: The appearance of a new, more polar spot on a TLC plate or a new peak in an HPLC chromatogram can indicate the formation of the sulfonic acid.[3]
-
Reduced Yield: A lower than expected yield of the desired product is a common consequence of starting material decomposition.[8]
Q7: My reaction has stalled, and I suspect hydrolysis of the this compound. What should I do?
-
Confirm Hydrolysis: Take a small aliquot of the reaction mixture and analyze it by TLC or HPLC to confirm the presence of the sulfonic acid byproduct.
-
Add a Drying Agent: If the reaction is not yet complete, consider adding a compatible, non-reactive drying agent directly to the reaction mixture. Powdered, activated 4Å molecular sieves are a good option as they can scavenge trace amounts of water without interfering with most reactions.
-
Use an Excess of the Sulfamoyl Chloride: If the reaction is being optimized, using a slight excess (1.1-1.2 equivalents) of the this compound can help to drive the reaction to completion, even in the presence of minor hydrolysis.[3]
Q8: I've isolated my product, but it's contaminated with n-propylsulfonic acid. How can I purify it?
-
Aqueous Workup: During the workup, a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, can help to remove the acidic sulfonic acid impurity by converting it into its more water-soluble salt.[3]
-
Column Chromatography: If the polarity difference between your desired product and the sulfonic acid is significant, purification by column chromatography on silica gel is an effective method.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities.[9] Experiment with different solvents to find one that dissolves your product at an elevated temperature but not at room temperature, while the impurity remains in solution.[3]
Section 4: Frequently Asked Questions (FAQs)
Q9: Can I store this compound in a standard laboratory refrigerator?
It is highly recommended to store this compound in a desiccator, inside a refrigerator, and under an inert atmosphere.[10] The container should be tightly sealed to prevent the ingress of moisture.
Q10: Are there any alternatives to this compound that are less sensitive to hydrolysis?
While sulfamoyl chlorides are generally reactive, the corresponding sulfamoyl fluorides are often more stable towards hydrolysis.[1][2] However, they are also typically less reactive, which may require more forcing reaction conditions.
Q11: What analytical techniques are best for detecting and quantifying the hydrolysis of this compound?
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method. A reverse-phase column with a water/acetonitrile or water/methanol gradient is typically effective for separating the non-polar sulfamoyl chloride from the more polar sulfonic acid. UV detection is commonly used.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of the sulfonic acid product. The chemical shifts of the protons adjacent to the sulfonyl group will be different for the chloride and the acid.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to monitor the progress of a reaction. The sulfonic acid will typically have a lower Rf value (be more polar) than the sulfamoyl chloride.
References
- TCI Chemicals. (2025, October 16).
- Fisher Scientific. (2010, May 6).
- Unknown. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
- Benchchem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Sigma-Aldrich. (2025, September 10).
- Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- ResearchGate. (2025, November 28).
- ChemRxiv | Cambridge Open Engage. (2025, September 30).
- Sigma-Aldrich. Drying Agents.
- Benchchem. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7.
- Benchchem. Application Notes and Protocols for the Synthesis of N-Octadecyl-N'-propyl-sulfamide.
- Organic Chemistry
- Unknown.
- Unknown. Drying Agents.
- Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides : r/chemistry.
- ResearchGate. (2017, March 1). By using anhydrous chemical in reaction synthesis, is it compulsory to have the condition reaction in nitrogen gas?
- Benchchem. How to increase the purity of synthesized N-Octadecyl-N'-propyl-sulfamide.
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - METHYLSULFAMOYL CHLORIDE.
- ChemicalBook. (2025, October 22). Sulfamoyl Chloride | 7778-42-9.
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
- Reaction Chemistry & Engineering (RSC Publishing).
- CymitQuimica. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt.
- PubChem. N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301.
- PubChem. N-Isopropyl-N-(n-propyl)sulfamoyl chloride | C6H14ClNO2S | CID 21113543.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics of hydrolysis of NN′-diarylsulphamides.
- Echemi.
- YouTube. (2017, January 17).
- Chemistry LibreTexts. (2022, May 6). 1.
- Unknown.
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- USGS Publications Warehouse. Methods of analysis by the U.S.
- HBM4EU. 1 Prioritised substance group: Aprotic solvents.
- NIH. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution.
- PubMed. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.
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Technical Support Center: Purification Strategies for n-Propylsulfamoyl Chloride Reaction Products
Welcome to the technical support center for navigating the purification challenges associated with n-Propylsulfamoyl chloride reactions. As a key reagent in the synthesis of N-substituted and N,N'-disubstituted sulfamides, this compound offers a direct route to novel chemical entities. However, the reactivity that makes it valuable also introduces specific challenges in product isolation and purification.
This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to common issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial queries encountered during the purification of sulfamides derived from this compound.
Question 1: What are the primary impurities I should anticipate in my crude reaction mixture?
Answer: In a typical reaction between this compound and a primary or secondary amine, you should anticipate four main categories of impurities:
-
Reagent-Derived Impurities:
-
Unreacted Amine: The starting nucleophile.
-
Triethylammonium or Pyridinium Salts: The hydrochloride salt of the base used to scavenge HCl is a very common and often abundant byproduct.[1]
-
-
Starting Material-Derived Impurities:
-
Unreacted this compound: If the reaction does not go to completion.
-
n-Propylsulfamic Acid: This is the hydrolysis product of this compound, formed when the reagent is exposed to trace moisture.[2] Sulfonyl chlorides are highly susceptible to hydrolysis, which can be a primary cause of low yield.[2][3]
-
-
Solvent and Workup Artifacts:
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.
-
Emulsions: Can form during aqueous workup, trapping product and impurities.
-
-
Side-Reaction Products:
-
Bis-sulfonated Amine: With primary amines, a minor amount of the N,N-bis(propylsulfamoyl) derivative can form, especially if stoichiometry is not carefully controlled.[2]
-
Question 2: My reaction is complete by TLC, but after workup, I have a sticky oil or gum instead of a solid. What is the likely cause?
Answer: This is a frequent issue and is rarely due to the desired product's intrinsic properties alone. The most common culprits are:
-
Residual Hydrochloride Salts: Amine hydrochloride salts are often hygroscopic and can trap water and solvent, leading to an oily crude product. Even after a standard aqueous wash, some salt may remain if the phase separation is not clean.
-
Incomplete Drying: Failure to completely remove the extraction solvent (e.g., dichloromethane, ethyl acetate) or residual water will result in an oil.[4]
-
Presence of a Minor, Oily Impurity: A small amount of a low-melting point or oily byproduct can inhibit the crystallization of the main product.
The first step in troubleshooting is to place the material under a high vacuum for several hours to remove volatile residues. If it remains an oil, trituration is the next recommended step (see Troubleshooting Guide).
Question 3: Why is it critical to "quench" the reaction, and what is the best way to do it?
Answer: Quenching is the process of safely destroying any remaining reactive electrophile, in this case, this compound, before exposing the mixture to water during the workup.[5]
-
Why it's critical: Unreacted sulfamoyl chloride is highly reactive towards water. Adding it directly to an aqueous solution can cause a vigorous, exothermic reaction that releases HCl gas.[6] Furthermore, any remaining sulfamoyl chloride can decompose on silica gel during chromatography, leading to streaking and poor separation.
-
Recommended Quenching Protocol: The safest method is to add a simple, inexpensive nucleophile to the reaction mixture before the aqueous workup.
-
Cool the reaction vessel in an ice bath.
-
Slowly add a small amount of a nucleophilic scavenger, such as methanol or a simple primary amine like butylamine.[5] This will convert the remaining this compound into a stable methyl sulfamate or a simple sulfamide, which can be easily separated.
-
Allow the mixture to stir for 15-20 minutes at 0°C before proceeding to the aqueous workup.
-
Section 2: Troubleshooting Guide - From Crude to Pure
This guide provides systematic solutions to specific problems encountered during the purification workflow.
| Problem | Common Symptoms | Underlying Cause & Solution |
| Persistent Emulsion During Workup | A thick, stable layer forms between the organic and aqueous phases in the separatory funnel, preventing clean separation. | Cause: High concentration of salts or amphiphilic molecules. Solution: 1. Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing organic components out.[7] 2. If the emulsion persists, filter the entire mixture through a pad of Celite® or diatomaceous earth. Wash the pad with fresh organic solvent to recover the product. |
| Product Streaking on TLC Plate | The product spot appears as a long streak from the baseline to the solvent front, rather than a tight spot. | Cause: The compound is likely acidic or basic, or there is decomposition on the silica gel. Solution: 1. For Acidic/Basic Compounds: Add 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) to the TLC mobile phase to suppress ionization and improve spot shape. 2. For Decomposition: This may indicate residual sulfamoyl chloride. Ensure the reaction was properly quenched. If the product itself is unstable on silica, consider alternative purification methods like recrystallization or reverse-phase chromatography. |
| Product is an Intractable Oil | The crude product remains an oil even after prolonged drying under high vacuum. | Cause: Presence of impurities preventing crystallization or the product is a low-melting solid/oil at room temperature. Solution: Trituration 1. Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes, pentane, or diethyl ether). 2. Vigorously stir or sonicate the mixture. The desired product should precipitate as a solid, while the oily impurities remain dissolved. 3. Isolate the solid by vacuum filtration and wash with a small amount of the cold trituration solvent. |
| Co-elution of Impurities in Column Chromatography | Fractions from column chromatography are still impure, with impurities having a similar Rf value to the product. | Cause: Insufficient separation power of the chosen eluent system. Solution: Optimize Chromatography Conditions 1. Change Solvent System: Switch from a standard Hexane/Ethyl Acetate system to one with different selectivity, such as Dichloromethane/Methanol. 2. Use a Gradient: A shallow solvent gradient can often resolve closely eluting spots that merge during isocratic elution. 3. Check Loading: Overloading the column is a common cause of poor separation. Use a rule of thumb of 1g of crude material per 20-40g of silica gel. |
Section 3: Standardized Purification Protocols
These protocols provide a reliable starting point for the purification of neutral sulfamide products.
Protocol 1: General Aqueous Workup for Removal of Salts and Water-Soluble Impurities
This protocol is designed to remove the amine hydrochloride salt and acidic/basic impurities before concentration and final purification.
Steps:
-
Quench: Ensure the reaction has been properly quenched as described in the FAQ section.
-
Dilute: Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Use approximately 10-20 mL of solvent per gram of the theoretical product weight.
-
Acid Wash: Add an equal volume of 1M HCl solution. Shake vigorously, vent, and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step removes the excess amine base (e.g., triethylamine).[7]
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake, vent, and separate. This step neutralizes and removes any acidic impurities, such as n-propylsulfamic acid.[4]
-
Brine Wash: Add an equal volume of saturated NaCl (brine) solution. Shake, vent, and separate. This step removes the bulk of the dissolved water from the organic layer.[7]
-
Dry and Concentrate: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for 15 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization for High-Purity Crystalline Solids
Recrystallization is the gold standard for achieving high purity if the product is a stable solid.[2][7]
Steps:
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) dropwise at room temperature until the solid just dissolves. The ideal solvent dissolves the product when hot but not when cold.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed.[2]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Do not disturb the flask.[2]
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from the initial test.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Visual Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate initial purification step based on the nature of the crude product.
Caption: Decision tree for selecting a primary purification method.
Workflow 2: Standard Experimental and Purification Sequence
This diagram illustrates the logical flow from the completed reaction to the final, pure product.
Caption: Standard workflow for n-propylsulfamide synthesis and purification.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Brouwer, W. G., & Wu, G. S. (2012). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
Fernando, D., & An, J. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl-N-(n-propyl)sulfamoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]
-
PubMed. (2019). [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]
-
PMC - NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with n-Propylsulfamoyl Chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides using n-propylsulfamoyl chloride, with a focus on improving reaction yields and purity.
Introduction: The Nuances of a Seemingly Straightforward Reaction
The synthesis of sulfonamides via the reaction of a primary or secondary amine with a sulfonyl chloride is a cornerstone transformation in medicinal chemistry and drug development.[1][2] While the reaction appears straightforward, achieving high yields and purity, particularly with alkylsulfamoyl chlorides like this compound, can be challenging. This guide will delve into the common pitfalls and provide actionable solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in my sulfonamide synthesis with this compound?
The most frequent culprit for low yields is the hydrolysis of the this compound starting material.[1][3] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine under typical reaction conditions, leading to a direct loss of your starting material.[1]
Key takeaway: Maintaining strictly anhydrous (dry) conditions is paramount for a successful reaction.[1][4]
Q2: I'm observing a significant amount of a polar byproduct that doesn't seem to be my desired sulfonamide. What could it be?
This is likely the sulfonic acid byproduct from the hydrolysis of this compound.[2] To confirm, you can often isolate this byproduct with a basic aqueous wash during your reaction workup, as the sulfonic acid will form a water-soluble salt.[5]
Q3: My reaction with a primary amine is giving me a less polar byproduct in addition to my desired monosulfonamide. What is this and how can I prevent it?
You are likely observing the formation of a bis-sulfonated byproduct, where the primary amine has reacted with two molecules of this compound.[1][5] This is a common side reaction when using primary amines.[5]
To minimize this, consider the following strategies:
-
Control Stoichiometry: Add the this compound slowly and portion-wise to a solution containing an excess of the primary amine. This ensures the sulfamoyl chloride is more likely to encounter an unreacted amine molecule.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to favor monosulfonylation.
Q4: My reaction with a sterically hindered amine is very sluggish or not proceeding at all. What can I do?
Sterically hindered amines are less nucleophilic, which can lead to slow reaction rates.[2] To overcome this, you can:
-
Increase the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.[2]
-
Use a Catalyst: A catalytic amount of 4-(dimethylaminopyridine) (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with the sulfamoyl chloride.[2]
-
Choose a More Forcing Solvent: Switching to a higher-boiling point, polar aprotic solvent may be beneficial.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of common issues and their solutions, complete with experimental protocols and visual aids.
Issue 1: Consistently Low Yields - A Focus on Reagent and Reaction Setup
Low yields often stem from issues with the reagents or the reaction environment. Here's a systematic approach to troubleshooting:
1. Rigorous Adherence to Anhydrous Conditions:
-
Glassware: All glassware should be flame-dried or oven-dried at a minimum of 120 °C for several hours and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilling the solvent over a suitable drying agent is recommended.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.[1][4]
2. Quality of Starting Materials:
-
This compound: This reagent can degrade upon storage, especially if exposed to moisture. It's advisable to use a freshly opened bottle or to purify the reagent before use.
-
Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[3]
3. Optimizing Reaction Parameters:
The choice of base and solvent is critical for maximizing yield. The base neutralizes the HCl byproduct, while the solvent needs to solubilize both reactants without participating in the reaction.[1]
| Parameter | Recommendation | Rationale |
| Base | Non-nucleophilic tertiary amines (e.g., triethylamine, pyridine, diisopropylethylamine) | These bases will not compete with your primary/secondary amine for the electrophilic sulfamoyl chloride.[1] Use 1.1-1.5 equivalents. |
| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) | These solvents are inert under the reaction conditions and generally provide good solubility for the reactants.[4] |
| Temperature | 0 °C to room temperature | Starting at a lower temperature can help control the initial exotherm and minimize side reactions. The reaction can then be allowed to warm to room temperature.[3] |
Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of this compound (In-situ generation or isolation)
This protocol is adapted from established methods for the synthesis of sulfamoyl chlorides.[6]
Materials:
-
n-Propylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as an acid scavenger for in-situ use)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Add sulfuryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
For isolation: The excess solvent and volatile byproducts can be carefully removed under reduced pressure. The crude this compound can then be purified by vacuum distillation. Caution: Sulfamoyl chlorides can be thermally unstable.
-
For in-situ use: The resulting solution of this compound can be used directly in the next step without isolation. If used in-situ, an acid scavenger like triethylamine (1.1 equivalents) is often added to the initial propylamine solution.[6]
Protocol 2: General Procedure for the Synthesis of n-Propylsulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.[1]
Materials:
-
This compound (prepared as in Protocol 1 or obtained commercially)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine or pyridine
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 equivalents) and anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Add anhydrous triethylamine or pyridine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Purification of n-Propylsulfonamides
The crude product often requires purification to remove unreacted starting materials and byproducts.
Recrystallization
This is often the most effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent mixture. The ideal solvent will dissolve the sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble at room temperature. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone.[5]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
-
Column Chromatography
For oils or solids that are difficult to recrystallize, silica gel column chromatography is a viable option.[5]
-
Solvent System: Determine an appropriate eluent system using TLC, aiming for an Rf value of 0.2-0.4 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Procedure:
-
Pack a column with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[5]
-
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Octadecyl-N'-propyl-sulfamide.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (2025). How to increase the purity of synthesized N-Octadecyl-N'-propyl-sulfamide.
Sources
Technical Support Center: n-Propylsulfamoyl Chloride Reactivity
Welcome to the technical support resource for n-Propylsulfamoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of using this versatile reagent. We will delve into the critical role of base selection in modulating its reactivity, troubleshooting common experimental hurdles, and providing field-tested protocols to ensure the success of your sulfonamide synthesis.
Safety First: Handling this compound
Before initiating any experiment, it is imperative to recognize that this compound and related sulfamoyl chlorides are reactive, corrosive, and lachrymatory (tear-inducing) compounds.[1][2][3]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), safety goggles, and a lab coat.[4][5]
-
Anhydrous Conditions: The compound is highly sensitive to moisture, which leads to rapid hydrolysis into the unreactive sulfonic acid.[6][7] Ensure all glassware is oven- or flame-dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Storage: Store the reagent tightly sealed in a cool, dry place, preferably in a desiccator, under an inert atmosphere to prevent degradation.[1][4]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the use of this compound.
Q1: Why is a base essential for my reaction?
A1: The reaction between this compound and a primary or secondary amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][6] This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt, which effectively halts the reaction.[6] An organic base is added to act as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion.
Q2: My reaction yield is very low. What are the most common culprits?
A2: Low yields are a frequent challenge and typically stem from one or more of the following issues:
-
Hydrolysis of this compound: This is the most common side reaction.[6][7][8] Meticulous exclusion of water from solvents, glassware, and the amine starting material is critical.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines react more slowly.[8] Increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.[8]
-
Inappropriate Base Selection: The chosen base may be too weak to effectively neutralize HCl, too sterically hindered to access the proton, or nucleophilic enough to compete with the amine in reacting with the sulfamoyl chloride.
-
Degraded Reagent: If the this compound has been improperly stored or is old, it may have already hydrolyzed, reducing its effective concentration.[6]
Q3: I'm observing an unexpected, insoluble white precipitate immediately upon adding my amine. What is happening?
A3: This is a classic sign of insufficient or delayed action by the organic base. The precipitate is likely the hydrochloride salt of your amine starting material, formed as the initial reaction generates HCl faster than the scavenger base can neutralize it. This renders your amine inactive. Ensure the base is present in the reaction mixture before the addition of the sulfamoyl chloride.
Q4: Can I use an inorganic base like Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)?
A4: While sometimes used, inorganic bases present challenges.[9] They often have poor solubility in common organic solvents (e.g., Dichloromethane, THF), leading to a heterogeneous mixture where the acid-scavenging is inefficient.[10] Furthermore, using aqueous bases like NaOH dramatically increases the risk of hydrolyzing the highly water-sensitive this compound.[11] For these reasons, non-nucleophilic organic bases are strongly preferred.
In-Depth Analysis: The Critical Choice of Base
The selection of the base is the most crucial parameter influencing the outcome of your reaction. The ideal base should be sufficiently basic to neutralize HCl but non-nucleophilic to avoid reacting with the electrophilic sulfur center of the sulfamoyl chloride.
Key Characteristics of Common Bases
| Base | pKa of Conjugate Acid | Structure | Steric Hindrance | Key Characteristics & Insights |
| Pyridine | ~5.25 | Aromatic Heterocycle | Low | A mild, non-nucleophilic base. Its sp2-hybridized nitrogen makes it less basic than aliphatic amines.[12] Often a good first choice, especially for highly reactive amines, as it is less likely to cause side reactions.[9] Can act as a nucleophilic catalyst in some cases. |
| Triethylamine (TEA) | ~10.75 | Tertiary Amine | Moderate | A stronger, commonly used base that is effective for a wide range of amines.[9] However, it possesses some nucleophilicity and can, in some instances, react with the sulfamoyl chloride, leading to impurities. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~11.0 | Tertiary Amine | High | A strong, non-nucleophilic base. The bulky isopropyl groups sterically shield the nitrogen atom, preventing it from acting as a nucleophile while preserving its ability to act as a proton scavenger.[13] It is the preferred choice when dealing with sensitive substrates or when side reactions with TEA are observed. |
Decision Workflow for Base Selection
The following workflow can guide your choice of base for reacting with this compound.
Caption: Decision workflow for selecting an appropriate base.
Troubleshooting Guides
Guide 1: Low or No Product Yield
If you are experiencing low conversion, follow this systematic troubleshooting process.
Caption: Systematic workflow for troubleshooting low reaction yields.
Guide 2: Formation of Side Products
The primary side reaction is hydrolysis, but others can occur depending on the base used.
-
Issue: Sulfonic Acid Formation.
-
Cause: Presence of water. The sulfamoyl chloride reacts with water to form n-Propylsulfamic acid.[6][7]
-
Solution: Use freshly distilled, anhydrous solvents. Dry amine starting materials (e.g., by azeotropic distillation with toluene). Ensure the inert gas line has a drying tube. Perform workup quickly with cold aqueous solutions to minimize contact time.[7]
-
-
Issue: Formation of N,N'-dipropylsulfamide (Dimer).
-
Cause: This can occur if the this compound reacts with a deprotonated sulfonamide product or with another amine molecule under certain conditions. A highly nucleophilic base like TEA can sometimes facilitate undesired pathways.
-
Solution: Switch to a non-nucleophilic, sterically hindered base like DIPEA. Maintain a lower reaction temperature. Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to favor the desired reaction.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the reaction of this compound with a generic primary amine.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 eq.).
-
Solvent & Base: Add anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M. Cool the flask to 0 °C in an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed (see Protocol 2).[14]
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[6]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil ~1 cm from the bottom.[15]
-
Spotting: Using separate capillary tubes, spot the plate with: (a) the amine starting material, (b) a co-spot of the starting material and the reaction mixture, and (c) the reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The ideal system will give the starting amine an Rf of ~0.5 and the product a different Rf.
-
Visualization: Visualize the dried plate under a UV lamp (if chromophores are present) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines).[15] A successful reaction will show the consumption of the starting amine spot and the appearance of a new product spot.
References
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Lv, H., Chen, X., Zhang, X., et al. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. ACS Catalysis, 14, 6513-6524.
- Various Authors. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- ADAMA. (n.d.). SAFETY DATA SHEET.
- Enamine. (n.d.). SAFETY DATA SHEET.
- Smolecule. (n.d.). Buy Sulfamoyl chloride | 7778-42-9.
- Quora. (2017). Which of the following is more basic, pyridine or triethylamine?.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- ChemicalBook. (n.d.). Sulfamoyl Chloride CAS#: 7778-42-9.
- ChemicalBook. (2025). Sulfamoyl Chloride | 7778-42-9.
- BenchChem. (2025). Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS).
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- King, J. F., & Rathore, R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
Sources
- 1. Buy Sulfamoyl chloride | 7778-42-9 [smolecule.com]
- 2. Sulfamoyl Chloride CAS#: 7778-42-9 [amp.chemicalbook.com]
- 3. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. scilit.com [scilit.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in Reactions Involving n-Propylsulfamoyl Chloride
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Welcome to the Technical Support Center for handling n-Propylsulfamoyl chloride and related sulfamoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing a critical parameter for successful synthesis: temperature .
Reactions involving sulfamoyl chlorides, such as the formation of sulfonamides, are often highly exothermic.[1] Inadequate temperature control is a primary driver of low yields, impurity formation, and potentially hazardous runaway reactions. This document provides a structured, question-and-answer guide to troubleshoot and optimize your experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is strict low-temperature control (e.g., -20 °C to 0 °C) so critical when using this compound?
A1: Strict low-temperature control is paramount for three primary reasons:
-
To Manage Exothermic Reactions: The reaction between a sulfamoyl chloride and a nucleophile (like a primary or secondary amine) is highly exothermic. Adding the reagents at low temperatures and maintaining that temperature throughout the addition process allows the reaction vessel's cooling system to dissipate the generated heat effectively, preventing a rapid, uncontrolled temperature increase.[1][2]
-
To Minimize Side Reactions: Higher temperatures can promote undesirable side reactions. For instance, in the presence of a base, the desired monosulfonamide product can be deprotonated and react with another molecule of the sulfamoyl chloride, leading to the formation of a disulfonylated impurity. Low temperatures slow down these secondary reactions, improving the selectivity for the desired product.[3]
-
To Prevent Degradation: Sulfamoyl chlorides are susceptible to hydrolysis, especially in the presence of even trace amounts of water.[4] This degradation is accelerated at higher temperatures. While this compound is a relatively simple alkyl sulfamoyl chloride, more complex or sensitive sulfonyl chlorides can also undergo thermal decomposition, which is mitigated by maintaining low temperatures.[5]
A typical procedure for a related synthesis highlights adding sulfuryl chloride dropwise while maintaining the temperature below -15 °C.[6] This underscores the importance of slow addition and efficient cooling.
Q2: I'm observing a lower-than-expected yield of my desired N-propylsulfamide product. Could poor temperature control be the cause?
A2: Absolutely. Poor temperature control is a very common reason for low yields in sulfonamide synthesis. Here's how it can negatively impact your yield:
-
Hydrolysis of the Starting Material: If the temperature rises, especially before the amine is added or if there is moisture in the reaction, the this compound can hydrolyze to the corresponding sulfonic acid. This hydrolyzed starting material is no longer reactive towards the amine, directly reducing the potential yield.[4]
-
Formation of By-products: As mentioned in Q1, elevated temperatures can lead to the formation of disulfonylated or other side products, consuming your starting materials and making purification more difficult.[3]
-
Reaction with Solvent: While less common with inert solvents like dichloromethane (DCM), at higher temperatures, highly reactive species like sulfamoyl chlorides could potentially react with less inert solvents or additives.
To troubleshoot, ensure your cooling bath is stable and that the reagent is added slowly enough to prevent any significant temperature increase within the flask.
Q3: What are the visual or analytical signs that I've had a temperature excursion in my reaction?
A3: Several signs can indicate a loss of temperature control:
-
Visual Cues:
-
A sudden, rapid refluxing of a low-boiling-point solvent like DCM.
-
A noticeable change in color, such as the reaction mixture turning dark yellow or brown, can suggest degradation or side reactions.
-
The appearance of unexpected precipitates, which could be insoluble by-products or salts formed at a faster rate than desired.
-
-
Analytical Evidence (TLC, LC-MS, NMR):
-
TLC: Streaking or the appearance of multiple new spots that are difficult to separate can be indicative of a complex mixture of by-products.[7]
-
LC-MS: The mass spectrum may show peaks corresponding to the mass of the hydrolyzed sulfonic acid, the disulfonylated product, or other unexpected adducts.
-
NMR: The crude NMR spectrum will show a lower-than-expected ratio of product to starting material and the presence of multiple sets of unidentified peaks.
-
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
Issue 1: The temperature of the reaction spikes significantly during the addition of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Addition rate is too fast. | Reduce the dropwise addition rate of the this compound solution. Use a syringe pump for precise, slow addition. | The cooling bath will be able to dissipate the heat generated, maintaining a stable internal temperature. |
| Inadequate cooling. | Ensure the cooling bath (e.g., dry ice/acetone) is well-maintained and the reaction flask is sufficiently submerged.[6] Use a larger cooling bath if necessary. | The reaction temperature will remain at the target setpoint (e.g., -20 °C). |
| Reagent concentration is too high. | Dilute the solution of this compound or the amine. This increases the total thermal mass, helping to buffer temperature changes. | The exotherm will be less pronounced for each drop added, allowing for better control. |
Issue 2: The final product is contaminated with a significant amount of a higher molecular weight by-product.
This is often the N,N-disulfonylated product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Localized "hot spots" due to poor mixing. | Increase the stirring rate to ensure rapid dispersion of the added reagent. Ensure the stir bar is adequately sized for the flask. | Uniform temperature throughout the reaction mixture, preventing localized areas of high temperature where the side reaction can occur. |
| Reaction temperature was too high. | Perform the reaction at a lower temperature. If you ran it at 0 °C, try -20 °C or even lower.[6][8] | The rate of the secondary sulfonylation reaction will be significantly reduced, leading to a cleaner product profile. |
| Stoichiometry of the base. | Use a non-nucleophilic base (like triethylamine or pyridine) and ensure the stoichiometry is correct (typically 1.0 to 1.5 equivalents relative to the amine).[8] An excessive amount of a strong base can promote deprotonation of the product. | The desired reaction is favored, and the formation of the deprotonated intermediate that leads to the by-product is minimized. |
Issue 3: The reaction quench is unexpectedly violent or difficult to control.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Quenching unreacted sulfamoyl chloride at room temperature. | Ensure the reaction mixture is cooled back down to a low temperature (e.g., 0 °C) before adding the quenching agent (e.g., water or an aqueous solution).[4][9] | The hydrolysis of the excess, highly reactive sulfamoyl chloride will be slower and more controlled, preventing a rapid release of heat and HCl gas.[10] |
| Adding water directly to the reaction mixture too quickly. | Add the quenching solution slowly and dropwise, just as you would with a reagent.[9][11] For larger scale, consider adding the reaction mixture to the cold quenching solution. | A controlled, manageable quench process with no dangerous temperature or pressure increase. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation with this compound
This protocol is a generalized procedure based on common methods for synthesizing unsymmetrical sulfamides.[6]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to the target temperature (e.g., -20 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.05 eq.) in anhydrous DCM. Using a dropping funnel or syringe pump, add this solution dropwise to the stirred amine solution over 20-30 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise more than a few degrees.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours), then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Quench: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly add cold 1M hydrochloric acid to quench any unreacted starting material and neutralize the base.[6]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]
Logical Workflow Diagram
The following diagram illustrates the decision-making process for troubleshooting temperature-related issues.
Caption: A logical troubleshooting workflow for addressing temperature control issues.
References
- Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
-
KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. Available at: [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Available at: [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Available at: [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions of n-Propylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the safe and effective management of exothermic reactions involving n-Propylsulfamoyl chloride. This guide is designed to provide you with troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guide: Managing Uncontrolled Exotherms
An uncontrolled exothermic reaction can pose significant safety risks, including thermal runaways.[1] This section provides a step-by-step guide to mitigate such events.
Immediate Actions for a Runaway Reaction
-
Cease Reagent Addition: Immediately stop the addition of this compound or any other reagents to the reaction mixture. This prevents the introduction of more fuel for the exothermic process.
-
Maximize Cooling:
-
Ensure the cooling system for your reactor is operating at maximum capacity.
-
If available, use an external cooling bath (e.g., ice-water or dry ice-acetone) to supplement the primary cooling system.
-
-
Dilution: If it can be done safely, add a pre-chilled, inert solvent to the reaction. This will increase the total volume, helping to absorb and dissipate heat.[2]
Post-Incident Analysis and Prevention
-
Reaction Calorimetry: To understand the thermal profile of your reaction, consider performing a reaction calorimetry study.[3][4] This will provide crucial data on the heat of reaction and the rate of heat release, allowing for safer scale-up.
-
Dosing Control: For scaled-up reactions, automated and controlled dosing of this compound is essential to prevent reactant accumulation and potential catastrophic events.[5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of this compound.
Reaction Kinetics and Control
Q1: What is the primary cause of exothermic reactions with this compound?
A1: this compound, like other sulfamoyl and sulfonyl chlorides, is a highly reactive electrophile.[6] The sulfur-chlorine bond is susceptible to nucleophilic attack, leading to a substitution reaction that is often highly exothermic.[7][8][9] The rate and intensity of the exotherm depend on the nucleophilicity of the reacting partner, its concentration, the solvent, and the reaction temperature.
Q2: How can I control the rate of reaction to manage heat generation?
A2: Several strategies can be employed to control the reaction rate:
-
Slow Addition: Add the this compound to the nucleophile solution slowly and in a controlled manner. This is a common and effective method for managing exotherms in batch reactions.[1]
-
Low Temperature: Conducting the reaction at a lower temperature will decrease the reaction rate and, consequently, the rate of heat evolution.
-
Dilution: Running the reaction at a lower concentration can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.[2]
-
Solvent Selection: The choice of solvent can influence reaction kinetics.[2] Less polar solvents may slow down the reaction compared to highly polar, coordinating solvents.
Q3: Are there alternatives to batch processing that offer better thermal control?
A3: Yes, continuous flow chemistry offers significant advantages for managing highly exothermic reactions.[10] The high surface-area-to-volume ratio in flow reactors allows for much more efficient heat transfer and precise temperature control, minimizing the risk of thermal runaways.[1][2]
Safety and Handling
Q4: What are the primary hazards associated with this compound?
A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12] It is also harmful if swallowed or inhaled.[11] Due to its reactivity with water and moisture, it can release toxic and corrosive gases like hydrogen chloride.[13]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Always handle this compound in a well-ventilated fume hood.[14] Recommended PPE includes:
-
A lab coat or other protective clothing[14]
Q6: How should I store this compound?
A6: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[16][17] Some suppliers recommend storage at -20°C.[6][11]
Q7: What should I do in case of a spill?
A7: In the event of a spill, evacuate the area and ensure adequate ventilation.[16] Wearing appropriate PPE, absorb the spill with an inert material and place it in a suitable container for disposal.[15] Prevent the spill from entering drains.[16]
Experimental Protocols and Data
Protocol: Controlled Addition of this compound
This protocol outlines a general procedure for the controlled addition of this compound to a nucleophile.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the nucleophile in an appropriate anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an external cooling bath.
-
Addition: Add a solution of this compound in the same anhydrous solvent dropwise via the dropping funnel over a specified period, ensuring the internal temperature does not exceed the set limit.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining reactive species by carefully adding a suitable quenching agent.
Table 1: Key Safety and Physical Properties of Sulfamoyl Chlorides
| Property | Value (for Sulfamoyl Chloride) | Reference |
| Melting Point | 38-42°C | [11] |
| Hazardous Decomposition Products | Hydrogen chloride, Nitrogen oxides, Sulfur oxides | [11] |
| Incompatible Materials | Strong oxidizing agents | [11] |
| GHS Hazard Statements | H302, H312, H314, H332 | [11] |
Visualizations
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: A logical workflow for responding to an unexpected temperature increase during a reaction.
References
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- TCI Chemicals. (2025, October 16).
- (2016, October 27). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
- Pharma's Almanac. (2021, February 3).
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- Sigma-Aldrich. (2025, November 6).
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Reaction Chemistry & Engineering (RSC Publishing).
- Fisher Scientific.
- (2025, December 8).
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
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- Fisher Scientific. (2009, September 22).
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- PubMed. (2006, April 21). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides.
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- 1768 - Hazardous Substance Fact Sheet.
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- Selective Late‐Stage Sulfonyl Chloride Formation
- ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- PubChem. N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301.
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- PubChem. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368.
- PMC - NIH. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- PubChem. N-Isopropyl-N-(n-propyl)sulfamoyl chloride | C6H14ClNO2S | CID 21113543.
- Cheméo. Chemical Properties of n-Propyl chloride (CAS 540-54-5).
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Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of n-Propylsulfamoyl Chloride
Introduction: The Indispensable Role of the Sulfonyl Group in Modern Chemistry
In the landscape of medicinal chemistry and drug development, the sulfonyl group (R-SO₂-R') and its derivatives, such as sulfonamides and sulfamides, are foundational pillars.[1][2] These functional groups are prevalent in a multitude of FDA-approved therapeutics, valued for their ability to enhance metabolic stability, improve pharmacokinetic profiles, and act as bioisosteres for less stable moieties like carboxylic acids.[3][4][5] The introduction of these groups is accomplished through a class of reagents known as sulfonylating agents.
The choice of the right agent is a critical decision in synthesis design, directly impacting yield, selectivity, and the ease of purification. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, specialized agents such as n-Propylsulfamoyl chloride offer unique attributes for specific applications, particularly in the synthesis of N-alkylated sulfamides. This guide provides an in-depth comparison of this compound against its common counterparts, supported by experimental insights and mechanistic rationale to inform your selection process.
The Contenders: A Profile of Key Sulfonylating Agents
A chemist's toolkit for sulfonylation includes several key reagents, each with a distinct profile of reactivity and application.
-
This compound (Pr-NH-SO₂Cl): A member of the sulfamoyl chloride family, this reagent is designed primarily for the synthesis of N-propyl-substituted sulfamides. Its reactivity is centered on the electrophilic sulfur atom, readily reacting with nucleophiles, especially primary and secondary amines.
-
Tosyl Chloride (TsCl): An arylsulfonyl chloride, TsCl is most frequently used to convert alcohols into tosylates, which are excellent leaving groups for nucleophilic substitution (S_N2) reactions.[6][7] It also serves to protect amines.
-
Mesyl Chloride (MsCl): As a small, reactive alkanesulfonyl chloride, MsCl is also used to transform alcohols into good leaving groups (mesylates).[7] Its reaction mechanism can differ significantly from TsCl, a crucial point of comparison.
-
Sulfuryl Chloride (SO₂Cl₂): A highly reactive inorganic reagent, often used to prepare sulfamoyl chlorides in situ from a primary amine, which can then be used in subsequent reactions without isolation.[8]
Head-to-Head Comparison: Performance and Mechanistic Insights
The selection of a sulfonylating agent hinges on a nuanced understanding of its chemical behavior. Below, we dissect the key differences that guide experimental design.
Mechanism of Action: More Than Just a Leaving Group
The most profound distinction among these agents lies in their reaction pathways, particularly between aryl and alkyl sulfonyl chlorides.
-
Tosyl Chloride (TsCl) and This compound (when reacting with strong nucleophiles) typically undergo a direct nucleophilic attack at the sulfur center (S_N2-type mechanism). The absence of acidic α-protons in TsCl precludes alternative pathways.
-
Mesyl Chloride (MsCl) , possessing acidic α-protons, can undergo an E2-like elimination in the presence of a strong, non-nucleophilic base (e.g., triethylamine) to form a highly reactive sulfene intermediate (CH₂=SO₂).[9][10] This intermediate is then rapidly trapped by the nucleophile (e.g., an alcohol). This pathway is base-dependent; with a weaker base like pyridine, the direct S_N2-type mechanism can still occur.[9]
This mechanistic duality is critical. The formation of a sulfene intermediate can sometimes lead to side reactions or different selectivity compared to a direct substitution pathway. Like MsCl, this compound also has α-protons (on the propyl chain), and while less acidic, the potential for a sulfene-like pathway under strongly basic conditions should not be disregarded.
Reactivity and Substrate Scope
-
This compound: Its primary role is the sulfamoylation of amines to form N,N'-disubstituted sulfamides. It exhibits high reactivity towards primary and secondary amines. Its reaction with alcohols is possible but less common.
-
TsCl & MsCl: These are the reagents of choice for converting alcohols into excellent leaving groups.[11] Their reactivity allows for subsequent S_N2 reactions with a wide range of nucleophiles. While they can react with amines to form sulfonamides, this is often used as a protection strategy.[6] TsCl is a solid and generally less reactive than the liquid MsCl, which can be an advantage for controlling reactions with highly sensitive substrates.
-
Sulfuryl Chloride: This is a powerful and often indiscriminate reagent. Its main utility in this context is the in situ preparation of other sulfonylating agents, such as sulfamoyl chlorides from primary amines, thereby avoiding the need to handle the often unstable sulfamoyl chloride intermediates.[8]
Byproducts and Workup
All these reactions generate hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., pyridine, triethylamine) to drive the reaction to completion and prevent protonation of amine nucleophiles.[12]
-
Pyridine is often used with TsCl as it can act as a nucleophilic catalyst in addition to being a base.
-
Triethylamine , a bulkier, non-nucleophilic base, is preferred for reactions with MsCl where the sulfene pathway is desired.[9]
The workup typically involves an acidic wash to remove the amine base, followed by standard extraction and purification (chromatography or recrystallization). The choice of base and solvent can significantly impact the ease of purification.[12]
Handling and Safety
Caution: All sulfonyl chlorides are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.[13][14]
-
Moisture Sensitivity: They react violently with water and atmospheric moisture, hydrolyzing to the corresponding sulfonic acid and HCl. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[12][14]
-
Corrosivity and Toxicity: They are corrosive and lachrymatory. Inhalation and skin contact must be avoided by using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
Data Summary: Comparative Overview
| Feature | This compound | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Sulfuryl Chloride (SO₂Cl₂) |
| Primary Use | Synthesis of N-propyl sulfamides | Convert alcohols to leaving groups; amine protection | Convert alcohols to leaving groups | In-situ generation of sulfamoyl chlorides |
| Physical State | Liquid (Typical) | Crystalline Solid | Liquid | Fuming Liquid |
| Key Nucleophile | Amines | Alcohols, Amines | Alcohols, Amines | Primary Amines |
| Primary Product | N,N'-dialkylsulfamide | Tosylate (R-OTs), Sulfonamide (R-NHTs) | Mesylate (R-OMs), Sulfonamide (R-NHMs) | Alkylsulfamoyl chloride |
| Dominant Mechanism | S_N2-type at Sulfur | S_N2-type at Sulfur | S_N2-type or Sulfene (base-dependent)[10] | Nucleophilic attack on Sulfur |
| Alpha-Protons | Yes | No | Yes | No |
| Relative Reactivity | High (with amines) | Moderate | High | Very High |
| Handling Notes | Moisture sensitive, corrosive | Moisture sensitive, corrosive, solid (easier to weigh) | Moisture sensitive, corrosive, volatile | Highly reactive with water, corrosive, toxic |
Experimental Protocols: From Theory to Practice
The following protocols provide standardized procedures for common applications of these reagents. They are designed to be self-validating, with clear stoichiometry and reaction conditions.
Protocol 1: Synthesis of an Unsymmetrical N,N'-Disubstituted Sulfamide
This two-step protocol, adapted from established methods[8], demonstrates a common strategy where a sulfamoyl chloride intermediate is generated in situ and reacted with a second amine. This mirrors the application of a pre-formed reagent like this compound.
Step 1: Formation of this compound (Intermediate)
-
Under an inert nitrogen atmosphere, dissolve propylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask.
-
Cool the solution to -15 °C using a dry ice/acetone bath.
-
Add sulfuryl chloride (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -10 °C.
-
Stir the reaction mixture at this temperature for 1 hour. The resulting solution contains the crude this compound and is used directly in the next step.
Step 2: Formation of the Unsymmetrical Sulfamide
-
In a separate flask, dissolve the second primary or secondary amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the crude this compound solution from Step 1 to the second amine solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Tosylation of a Primary Alcohol using Tosyl Chloride
This is a classic procedure for converting an alcohol into a superior leaving group.[7][16]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM or pyridine (if used as both solvent and base).
-
Cool the solution to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq) portion-wise to the stirred solution. If using DCM as a solvent, add pyridine (1.5-2.0 eq) dropwise.
-
Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or chromatography.
Conclusion and Expert Recommendations
The choice between this compound and other sulfonylating agents is dictated by the synthetic goal.
-
For the direct synthesis of N-propyl sulfamides , this compound is the most direct and efficient reagent, provided it is commercially available and stable. If not, its in situ generation from propylamine and sulfuryl chloride is a well-established alternative.
-
To convert an alcohol into a good leaving group for S_N2 reactions , Tosyl chloride and Mesyl chloride are the industry standards. TsCl often yields stable, crystalline tosylates that are easy to purify, while the higher reactivity of MsCl may be advantageous for less reactive alcohols. Be mindful of the base used with MsCl, as a strong base like triethylamine can invoke the sulfene mechanism, which may or may not be desirable.[9][10]
-
When a highly reactive, foundational sulfonating agent is needed for creating intermediates like sulfamoyl chlorides from raw materials, Sulfuryl Chloride is the reagent of choice, though it requires significant handling precautions due to its high reactivity.
Ultimately, a deep understanding of the reactivity, selectivity, and underlying mechanisms of each agent is paramount. This guide serves as a framework for making informed, rational decisions in your synthetic endeavors, enabling the efficient and predictable construction of complex molecules vital to research and drug development.
References
-
Various Authors. (2022). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. ResearchGate. Retrieved from [Link]
-
Gao, C., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gao, C., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. ResearchGate. Retrieved from [Link]
-
Fei, X., et al. (2021). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved from [Link]
- Various Authors. (2021). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Various Sources.
-
Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Retrieved from [Link]
-
Ball, D. R., et al. (1987). Selective Sulfonylating Agents. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
He, L., & Hsung, R. P. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]
-
Padrosa, A., et al. (2020). Synthetic Applications of Sulfonium Salts. PMC - PubMed Central. Retrieved from [Link]
-
De-la-cruz, I., et al. (2004). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pathak, T. P., et al. (2013). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Retrieved from [Link]
-
Kudalkar, S. N., et al. (2005). Synthetic methodology for the preparation of N-hydroxysulfamides. PMC - NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
-
Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
- Guo, H., et al. (2012).
-
Guo, H., et al. (2012). Formation of the chloride, not the desired tosylate. ResearchGate. Retrieved from [Link]
-
Guo, H., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Yoshida, Y., et al. (2013). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Alkyl vs. Aryl Sulfamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfamoyl Chloride Functional Group
Sulfamoyl chlorides (R-SO₂-Cl) are highly valuable electrophilic reagents in organic synthesis, primarily for the construction of sulfonamides—a privileged scaffold in medicinal chemistry.[1][2] The reactivity of the sulfonyl chloride moiety is dominated by the electrophilic sulfur atom, which is rendered highly electron-deficient by two adjacent oxygen atoms and a chlorine atom.[3] This makes it a prime target for nucleophilic attack. However, the nature of the 'R' group—whether it is an alkyl or an aryl substituent—profoundly influences the reactivity of the sulfur center, dictating reaction kinetics, optimal conditions, and even the feasibility of a desired transformation. Understanding these differences is paramount for efficient reaction design and troubleshooting.
Mechanistic Underpinnings: Electronic and Steric Effects
The reaction of a sulfamoyl chloride with a nucleophile, such as an amine, generally proceeds via a nucleophilic substitution pathway at the sulfur atom. This can occur through a concerted SN2-like mechanism or a stepwise addition-elimination process, often involving a trigonal bipyramidal intermediate or transition state.[3][4] The relative reactivity of alkyl versus aryl sulfamoyl chlorides is a direct consequence of the electronic and steric properties imparted by the respective substituents.
Electronic Effects
The electrophilicity of the sulfur atom is the primary driver of the reaction. This is where the most significant difference between alkyl and aryl substituents lies.
-
Aryl Sulfamoyl Chlorides: The aromatic ring is a powerful electron-withdrawing group through resonance and inductive effects, especially when substituted with further electron-withdrawing groups (e.g., -NO₂).[5] This delocalization of electron density away from the sulfonyl group significantly increases the positive partial charge on the sulfur atom, making it a more potent electrophile. The rates of hydrolysis for substituted benzenesulfonyl chlorides, for instance, show a clear dependence on the electronic nature of the ring substituents.[4][5][6] Electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down.[6]
-
Alkyl Sulfamoyl Chlorides: Alkyl groups, in contrast, are electron-donating through an inductive effect. This effect pushes electron density towards the sulfonyl group, which slightly reduces the electrophilicity of the sulfur atom compared to its aryl counterparts. Consequently, alkyl sulfamoyl chlorides are generally less reactive towards nucleophiles under identical conditions.
Steric Hindrance
Steric bulk around the reactive sulfur center can impede the approach of a nucleophile, slowing down the reaction rate.[7]
-
Aryl Sulfamoyl Chlorides: An unsubstituted phenyl ring presents a relatively open face for nucleophilic attack. However, substitution at the ortho positions can introduce significant steric hindrance.[7] Interestingly, some studies have reported a counterintuitive acceleration of substitution with ortho-alkyl groups, suggesting that ground-state destabilization and transition-state stabilization effects can sometimes override simple steric blocking.[6][8]
-
Alkyl Sulfamoyl Chlorides: The degree of steric hindrance in alkyl sulfamoyl chlorides depends on the substitution pattern of the alkyl chain. A methylsulfonyl chloride is sterically unencumbered, whereas a tert-butylsulfonyl chloride would be extremely hindered. In many common cases, such as methanesulfonyl or ethanesulfonyl chloride, the steric hindrance is minimal.
Comparative Reactivity: Experimental Evidence
The differing electronic and steric profiles of alkyl and aryl sulfamoyl chlorides manifest in their reaction kinetics. Solvolysis studies, which measure the reaction rate with a solvent like water, provide a standardized method for comparing electrophilicity.
| Compound | Relative Rate of Hydrolysis (Qualitative) | Key Influencing Factor | Reference |
| p-Nitrobenzenesulfonyl chloride | Very Fast | Strong electron-withdrawal by -NO₂ group enhances sulfur electrophilicity. | [4][5] |
| Benzenesulfonyl chloride | Fast | Phenyl group is electron-withdrawing, making sulfur highly electrophilic. | [4][9] |
| Methanesulfonyl chloride | Moderate | Alkyl group is weakly electron-donating, reducing sulfur electrophilicity. | [10] |
| N,N-Dimethylsulfamoyl chloride | Slow | Strong electron-donation from the nitrogen atom significantly reduces reactivity. | [11] |
Table 1: Qualitative comparison of hydrolysis rates for representative sulfonyl chlorides, illustrating the impact of the substituent on reactivity.
Kinetic studies on the solvolysis of a series of para-substituted benzenesulfonyl chlorides in water clearly demonstrate the impact of electronic effects. The reaction rates correlate well with the Hammett substituent constants, with electron-withdrawing groups leading to faster rates.[4][5]
Experimental Protocols: A Comparative Case Study
To illustrate the practical consequences of these reactivity differences, consider the synthesis of a sulfonamide from a primary amine. An aryl sulfamoyl chloride will typically react faster and under milder conditions than its alkyl counterpart.
Protocol 1: Synthesis of N-benzyl-4-nitrobenzenesulfonamide (Aryl)
This protocol utilizes the highly reactive p-nitrobenzenesulfonyl chloride. The reaction is often exothermic and proceeds rapidly at room temperature.
Materials:
-
Benzylamine
-
p-Nitrobenzenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve p-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes. Causality Note: The dropwise addition and cooling are crucial to control the exothermic reaction with this highly reactive aryl sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired sulfonamide.
Protocol 2: Synthesis of N-benzylmethanesulfonamide (Alkyl)
This protocol uses the less reactive methanesulfonyl chloride. The reaction may require slightly elevated temperatures or longer reaction times to achieve full conversion.
Materials:
-
Benzylamine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Reagent Addition: Add methanesulfonyl chloride (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-8 hours, or gently heat to 40 °C if the reaction is sluggish. Causality Note: The lower reactivity of the alkyl sulfonyl chloride necessitates longer reaction times or heating to overcome the higher activation energy. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing the Mechanisms and Workflows
Diagrams can clarify the abstract concepts of reaction mechanisms and the practical steps of a synthetic workflow.
Caption: Nucleophilic substitution at the sulfonyl sulfur center.
Caption: Standard laboratory workflow for sulfonamide synthesis.
Conclusion and Practical Recommendations
The choice between an alkyl and an aryl sulfamoyl chloride has significant practical implications for the synthetic chemist.
-
Aryl sulfamoyl chlorides are generally more reactive due to the electron-withdrawing nature of the aromatic ring. They are ideal for reactions with less nucleophilic partners or when mild reaction conditions and short reaction times are desired. However, their high reactivity necessitates careful control of reaction conditions to manage exotherms.
-
Alkyl sulfamoyl chlorides are less reactive and may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve complete conversion. This lower reactivity can be advantageous, offering a greater degree of control and potentially better selectivity in complex molecules with multiple nucleophilic sites.
By understanding these fundamental differences in electronic and steric properties, researchers can make more informed decisions in the selection of reagents and the design of synthetic routes, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
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Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water Source: Journal of the Chemical Society B: Physical Organic URL: [Link]
-
Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Journal of Chemistry URL: [Link]
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Title: The Synthesis of Functionalised Sulfonamides Source: CORE URL: [Link]
-
Title: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: ResearchGate URL: [Link]
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Title: Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride Source: ResearchGate URL: [Link]
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Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL: [Link]
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Title: Synthesis of Sulfonamides Source: Royal Society of Chemistry URL: [Link]
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Title: S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]
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Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals Source: MDPI URL: [Link]
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Title: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides Source: PubMed URL: [Link]
-
Title: Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: PubMed Central (PMC) URL: [Link]
-
Title: Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides Source: Canadian Science Publishing URL: [Link]
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Title: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of N-Propylsulfamoyl Drug Analogues: Efficacy and Alternatives
Introduction: The Enduring Significance of the Sulfonamide Moiety
In the landscape of medicinal chemistry, the sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of drug design. Since the discovery of Prontosil in the 1930s, this versatile scaffold has been integrated into a vast array of FDA-approved therapeutics targeting a wide spectrum of diseases, including cancers, viral infections, and cardiovascular disorders.[1][2] The N-acylsulfonamide moiety, a close structural relative, is also of significant interest as it can act as a bioisostere for carboxylic acids, offering modulated physicochemical properties such as improved hydrolytic stability and additional hydrogen bonding capabilities.[1][3]
The efficacy of these drugs is deeply tied to the substituents on the sulfonamide nitrogen. The N-propylsulfamoyl group, in particular, is a key component of potent drug candidates like Macitentan, an endothelin receptor antagonist.[4][5] The synthesis of molecules bearing this group requires a reliable method for its installation. This guide provides an in-depth analysis of n-Propylsulfamoyl chloride as a key reagent for this purpose, objectively compares its performance against prominent alternatives, and provides actionable experimental protocols for the research scientist.
Core Reagent Focus: this compound
This compound (C₃H₈ClNO₂S) is a reactive electrophile designed for the express purpose of introducing the N-propylsulfamoyl group onto nucleophilic substrates, typically primary or secondary amines.[6] Its utility stems from the direct and classical approach to forming the crucial S-N bond that defines the sulfonamide linkage.
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction of this compound with an amine follows a well-established nucleophilic addition-elimination pathway, analogous to the acylation of amines with acyl chlorides.[7][8]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfamoyl chloride. The sulfur is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, often a tertiary amine like triethylamine (TEA) or excess of the reacting amine, removes the proton from the nitrogen, yielding the neutral N-propylsulfonamide product and the hydrochloride salt of the base.[9]
Caption: General mechanism for sulfonamide synthesis.
Comparative Analysis of Sulfamoylating Strategies
While direct reaction with a sulfamoyl chloride is straightforward, its efficacy must be weighed against alternative methods, especially when dealing with complex substrates or scaling up a synthesis. The choice of reagent is a critical decision point dictated by factors of stability, selectivity, and the overall synthetic strategy.
| Strategy/Reagent Class | Reagent Example(s) | Key Advantages | Key Disadvantages | Typical Conditions |
| Direct Sulfamoylation | This compound | Direct & Atom Economical: Introduces the exact desired moiety in one step. | Moisture Sensitive: Reagent can hydrolyze, requiring anhydrous conditions. Limited commercial availability for complex analogues. | Anhydrous aprotic solvent (DCM, THF), non-nucleophilic base (TEA, DIPEA), 0°C to RT.[9] |
| Two-Step via Sulfamide | Chlorosulfonyl isocyanate (CSI), then an amine | Versatile Building Blocks: Excellent for creating a library of sulfamides from a common intermediate.[4] | Multi-step Process: Less step-economical. CSI is highly reactive and requires careful handling at low temperatures. | Step 1: CSI + t-BuOH. Step 2: Addition of amine (e.g., propylamine). Step 3: Deprotection.[4] |
| In Situ Sulfinate Generation | Grignard/Organolithium + DABSO | Avoids Sulfonyl Chlorides: Uses stable, solid SO₂ surrogate (DABSO). High functional group tolerance.[10][11] | Requires Organometallic Reagents: Not suitable for substrates with acidic protons (e.g., alcohols, phenols) unless protected. | Organometallic reagent added to DABSO in THF, followed by in situ chlorination and amine addition.[10] |
| Oxidative Chlorination | Thiols + Oxidant (e.g., NaDCC·2H₂O) | Readily Available Starting Materials: Utilizes common thiols. Can be performed in greener solvents.[12] | Harsh Oxidizing Conditions: May not be compatible with sensitive functional groups on the substrate. | Aqueous or alcoholic solvents, oxidant, followed by amine addition.[12] |
| Activated Sulfamoyl Donors | Burgess-type reagents, N-Acylsulfamic acids | High Selectivity & Mild Conditions: Often crystalline, stable solids. Can offer improved regioselectivity for poly-functional molecules.[13][14] | Reagent Preparation: Often requires prior synthesis of the donor agent. May involve protecting group manipulations. | Varies; often mild, room temperature conditions.[14] |
Experimental Protocol: Synthesis of a Macitentan Precursor Analogue
This protocol details the synthesis of N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, a key intermediate in the synthesis of the drug Macitentan. This example showcases an alternative to direct use of this compound, instead utilizing the potassium salt of N-propylsulfamide, which is often prepared in a preceding step. This highlights the practical considerations in multi-step drug synthesis.[4][15][16]
Objective: To synthesize N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide via nucleophilic aromatic substitution.
Materials:
-
N-Propylsulfamide (prepared separately or sourced)
-
Potassium tert-butoxide (KOtBu)
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
Step-by-Step Methodology:
-
Formation of the Potassium Salt (In Situ):
-
Action: To a flame-dried, nitrogen-purged reaction flask, add N-propylsulfamide (1.1 eq, e.g., 82 g, 0.593 mol) and anhydrous DMSO (e.g., 250 mL). Stir the solution at room temperature (25-30°C) until all solids are dissolved.
-
Causality: DMSO is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the ionic reaction. A nitrogen atmosphere prevents the reaction of the strong base with atmospheric moisture.
-
Action: Slowly add potassium tert-butoxide (1.05 eq, e.g., 90 g, 0.802 mol, relative to the sulfamide) to the solution in portions, ensuring the temperature remains below 35°C. Stir the resulting suspension for 30 minutes at room temperature.
-
Causality: KOtBu is a strong, non-nucleophilic base that deprotonates the more acidic sulfonamide N-H, generating the potassium salt. This salt is a much more potent nucleophile than the neutral N-propylsulfamide, which is essential for the subsequent substitution reaction.
-
-
Nucleophilic Aromatic Substitution:
-
Action: To the suspension of the potassium salt, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq, e.g., 100 g, 0.329 mol).
-
Causality: The pyrimidine ring is electron-deficient, making the chlorine-bearing carbons susceptible to nucleophilic attack. The N-propylsulfamide anion selectively displaces one of the chloride ions.
-
Action: Stir the reaction mixture vigorously at room temperature (25-30°C) for 5-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: While some prior art suggests longer reaction times (up to 48 hours), optimization shows the reaction can proceed efficiently in a shorter timeframe, which is crucial for industrial feasibility and minimizing side-product formation.[15]
-
-
Work-up and Isolation:
-
Action: Upon completion, slowly quench the reaction by adding deionized water (e.g., 500 mL) to the flask with stirring. A precipitate will form.
-
Causality: The product is poorly soluble in the DMSO/water mixture, causing it to precipitate out while the inorganic salts and unreacted starting materials remain in solution.
-
Action: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel, and wash the filter cake with additional deionized water.
-
Causality: Washing removes any residual DMSO and inorganic byproducts.
-
Action: Dry the product under vacuum at 50-55°C for 10-12 hours to yield N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide as a solid.
-
Causality: Drying under vacuum at a moderate temperature removes residual water without causing thermal decomposition of the product.
-
Caption: Experimental workflow for the synthesis.
Conclusion and Future Outlook
This compound remains a fundamentally sound and direct reagent for the synthesis of N-propylsulfamoyl-containing drug analogues. Its primary advantages are step-economy and straightforward reaction mechanics. However, its moisture sensitivity and the sometimes-limited availability of substituted sulfamoyl chlorides necessitate a broader view of synthetic strategy.
For complex, multi-functional molecules or cases where starting materials are more accessible, alternative methods offer significant advantages. The development of stable, solid SO₂ surrogates like DABSO represents a major advancement, circumventing the need to handle unstable sulfonyl chlorides altogether and broadening the substrate scope to organometallic precursors.[10] Similarly, the strategic use of building blocks, such as the N-propylsulfamide potassium salt in the synthesis of Macitentan, demonstrates how a multi-step approach can be more robust and scalable for specific, high-value targets.[4]
Ultimately, the choice of reagent is not absolute. It is a carefully considered decision based on the specific drug target's structure, functional group tolerance, cost of starting materials, and scalability. A modern drug development professional must be proficient in all these methodologies to select the most efficient and practical route to the desired analogue.
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Woolven, H., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878. Available at: [Link]
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Barabe, F., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(11), 3032–3035. Available at: [Link]
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Deeming, A. S., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5998–6006. Available at: [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]
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Willis, M. C., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. ResearchGate. Available at: [Link]
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Martínez-Gualda, M., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(33), 18236-18242. Available at: [Link]
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Wang, X., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(19), 6296. Available at: [Link]
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Salehi, S., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]
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da Silva, R. A., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances. Available at: [Link]
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GalChimia. (2021). A selective sulfamoylation agent. GalChimia. Available at: [Link]
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Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(11). Available at: [Link]
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Winum, J-Y., et al. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Organic Chemistry Portal. Available at: [Link]
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Roberts, S. L., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11856–11863. Available at: [Link]
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El-Sayed, M. T., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. MedChemComm, 14(5), 896-902. Available at: [Link]
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De Simone, A., et al. (2017). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. ResearchGate. Available at: [Link]
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Woollins, J. D., et al. (2013). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
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PubChem. N-(cyclopropylmethyl)-n-propylsulfamoyl chloride. National Center for Biotechnology Information. Available at: [Link]
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Cepa, V., et al. (2014). Sulfinate derivatives: dual and versatile partners in organic synthesis. Organic & Biomolecular Chemistry, 12, 6948-6958. Available at: [Link]
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O'Driscoll, M., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
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LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. LibreTexts. Available at: [Link]
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Kuwano, K., et al. (2007). Synthesis and evaluation of N-acylsulfonamide and N-acylsulfonylurea prodrugs of a prostacyclin receptor agonist. Bioorganic & Medicinal Chemistry, 15(24), 7749-7761. Available at: [Link]
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Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
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Fukuyama, T., et al. (2002). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. Available at: [Link]
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A Senior Application Scientist's Guide to Validating N-Propylsulfamide Structures by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The N-propylsulfamide moiety is a key functional group in a variety of pharmacologically active compounds, making its precise characterization paramount. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of N-propylsulfamides, supplemented with mass spectrometry data and a discussion of alternative analytical approaches.
The Imperative of Structural Integrity in N-Propylsulfamides
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of N-propylsulfamides, even minor structural ambiguities can lead to significant differences in pharmacological profiles, toxicity, and intellectual property claims. Therefore, a robust and validated analytical methodology for structural elucidation is not just a procedural formality but a critical step in the research and development pipeline. NMR spectroscopy, by virtue of its ability to probe the chemical environment of individual nuclei, stands as the gold standard for the definitive structural assignment of organic molecules like N-propylsulfamides.
Deciphering the N-Propylsulfamide Signature: A Multi-nuclear NMR Approach
The power of NMR spectroscopy in elucidating the structure of N-propylsulfamides lies in its ability to provide detailed information about the connectivity and chemical environment of each atom in the molecule. A comprehensive analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: Unveiling the Proton Framework
The ¹H NMR spectrum provides the initial and often most informative fingerprint of an N-propylsulfamide. The key to its interpretation lies in understanding the characteristic chemical shifts, coupling patterns, and integration values for the protons of the N-propyl group and the sulfamide NH.
The N-propyl group gives rise to a characteristic set of signals:
-
A triplet corresponding to the terminal methyl (CH₃) protons.
-
A multiplet (typically a sextet) for the methylene (CH₂) protons adjacent to the methyl group.
-
A triplet for the methylene (CH₂) protons directly attached to the sulfamide nitrogen.
The chemical shift of the sulfamide N-H proton is a notable feature. Its position in the spectrum is highly sensitive to the solvent, concentration, and temperature, and it may undergo exchange with deuterium in protic deuterated solvents, leading to its disappearance from the spectrum.[1] This variability, while sometimes challenging, can also be a useful diagnostic tool.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insights into their chemical environment. For an N-propylsulfamide, we expect to observe distinct signals for each of the three carbon atoms of the propyl group, in addition to any other carbons present in the molecule.
A Deeper Dive with 2D NMR Techniques
While 1D NMR provides a wealth of information, complex structures or spectral overlap may necessitate the use of 2D NMR techniques for unambiguous assignment.[2][3]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the definitive assignment of adjacent protons within the N-propyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon signals of the N-propyl group based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connectivity of the N-propyl group to the sulfamide moiety.
Expected NMR Spectral Data for N-Propylsulfamides
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for a generic N-propylsulfamide structure. These values are based on established chemical shift ranges and can serve as a valuable reference for spectral interpretation.
Table 1: Predicted ¹H NMR Data for the N-Propyl Group in an N-Propylsulfamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂ -CH₂-CH₃ | 2.8 - 3.2 | Triplet | 2H | ~7 |
| -CH₂-CH₂ -CH₃ | 1.4 - 1.7 | Sextet | 2H | ~7 |
| -CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | 3H | ~7 |
| N-H | Variable (4.0 - 8.0) | Broad Singlet | 1H | - |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.[1]
Table 2: Predicted ¹³C NMR Data for the N-Propyl Group in an N-Propylsulfamide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂ -CH₂-CH₃ | 45 - 50 |
| -CH₂-CH₂ -CH₃ | 22 - 26 |
| -CH₂-CH₂-CH₃ | 10 - 12 |
Experimental Workflow for NMR Analysis
A systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR data.
Caption: A streamlined workflow for the structural validation of N-propylsulfamides using NMR spectroscopy.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the N-propylsulfamide sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).[5] The choice of solvent is critical as it can influence chemical shifts, particularly that of the NH proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[6]
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.[7]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
If necessary for complete structural assignment, acquire 2D NMR spectra, including COSY, HSQC, and HMBC.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra. This is typically done using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the N-propylsulfamide structure.
-
Utilize the correlations from the 2D spectra to confirm the connectivity and finalize the structural assignment.
-
Corroborating Evidence: Mass Spectrometry
While NMR provides the definitive structural framework, mass spectrometry (MS) offers complementary information, primarily the molecular weight and fragmentation patterns, which can further validate the proposed structure.
Under electrospray ionization (ESI) or electron impact (EI) conditions, N-propylsulfamides are expected to exhibit characteristic fragmentation. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[9][10] Cleavage of the N-propyl group can also occur, leading to fragments corresponding to the loss of a propyl radical or related species.
Table 3: Expected Mass Spectrometry Fragmentation for a Generic N-Propylsulfamide
| Ion | Description |
| [M+H]⁺ or M⁺ | Molecular ion (protonated in ESI) |
| [M+H-SO₂]⁺ | Loss of sulfur dioxide |
| [M-C₃H₇]⁺ | Loss of the propyl group |
Alternative Analytical Techniques: A Comparative Overview
While NMR is the cornerstone of structural elucidation, other analytical techniques play important roles in the broader characterization of N-propylsulfamides, particularly in terms of purity and quantification.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC/UPLC | Differential partitioning between a stationary and mobile phase. | Purity, quantification, retention time. | High sensitivity, quantitative accuracy, high throughput. | Does not provide detailed structural information. |
| LC-MS | HPLC coupled with mass spectrometry. | Purity, molecular weight, fragmentation data. | Combines separation with mass detection, high sensitivity. | Isomeric compounds may not be distinguishable by MS alone. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., N-H, S=O). | Rapid, non-destructive. | Provides limited information on the overall molecular structure. |
Conclusion: An Integrated Approach to Structural Validation
The definitive structural validation of N-propylsulfamides requires a multi-faceted analytical approach, with NMR spectroscopy at its core. The detailed insights into atomic connectivity and chemical environment provided by ¹H, ¹³C, and 2D NMR experiments are unparalleled. When combined with the molecular weight and fragmentation data from mass spectrometry, and the purity assessment from chromatographic techniques, researchers can have the utmost confidence in the structural integrity of their compounds. This rigorous validation is not merely a procedural step but a fundamental requirement for advancing scientific discovery and ensuring the safety and efficacy of new chemical entities.
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Emory University NMR Blog. Small molecule NMR sample preparation. (2023-08-29). [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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University of Notre Dame, Department of Chemistry & Biochemistry. NMR Sample Preparation. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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ResearchGate. H NMR chemical shifts (in ppm). [Link]
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PubChem. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
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University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
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University of California, Los Angeles. Coupling constants for 1H and 13C NMR. [Link]
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Semantic Scholar. Modern NMR techniques for structure elucidation. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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ScholarWorks@UARK. Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. [Link]
-
PubChem. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Scribd. 2D NMR Spectroscopy for Organic Compounds. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
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ResearchGate. ¹H-NMR chemical shifts of compound 6. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
YouTube. coupling & J-values in 1H NMR spectroscopy - playlist welcome. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of n-Propylsulfamoyl Chloride via LC-MS
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reproducible results and the safety of the final active pharmaceutical ingredient (API). n-Propylsulfamoyl chloride, a key reagent in the synthesis of various sulfonamides, presents a significant analytical challenge due to its inherent reactivity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). The experimental choices and protocols herein are explained from a first-principles perspective to ensure robust and reliable purity assessments.
The Analytical Challenge: The Double-Edged Sword of Reactivity
This compound is a potent electrophile, a characteristic that makes it an excellent sulfonylating agent. However, this same reactivity makes it highly susceptible to nucleophilic attack, particularly by water. This instability is the central challenge in developing a reliable purity assay. Any analytical method employing protic solvents, such as the water-rich mobile phases common in reversed-phase liquid chromatography, risks on-column degradation of the analyte, leading to an underestimation of purity and the appearance of hydrolysis artifacts.
The primary degradation pathway is hydrolysis, which converts the parent compound into n-propylsulfamic acid and hydrochloric acid. Therefore, a successful purity method must either be rapid enough to minimize this degradation or employ conditions that circumvent it entirely.
LC-MS: The Gold Standard for Purity and Impurity Profiling
Despite the challenges, LC-MS remains the preferred method for purity analysis due to its high sensitivity, specificity, and ability to identify and quantify both the active compound and its impurities in a single run. The key to a successful LC-MS analysis of this compound lies in the careful optimization of chromatographic and mass spectrometric conditions to mitigate its inherent instability.
Experimental Workflow: A Rapid and Inert Approach
The following workflow is designed to minimize the degradation of this compound during analysis.
A Comparative Guide to Sulfonamide Synthesis: Maximizing Yields by Selecting the Optimal Sulfamoyl Chloride
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure and function of a diverse array of therapeutic agents. The synthesis of this critical functional group, most commonly through the reaction of a sulfamoyl chloride with a primary or secondary amine, is a fundamental transformation for researchers in drug discovery and development. The choice of the sulfamoyl chloride is a critical parameter that significantly influences the reaction yield, purity, and overall efficiency of the synthetic route. This guide provides an in-depth comparison of commonly employed sulfamoyl chlorides in sulfonamide synthesis, supported by experimental data to inform your selection and optimize your synthetic outcomes.
The Causality Behind Yield Variation: Key Influencing Factors
The yield of a sulfonamide synthesis is not solely dependent on the sulfamoyl chloride but is a result of a complex interplay of several factors. Understanding these is crucial for troubleshooting and optimizing reactions.
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfamoyl chloride is a primary driver of the reaction. Electron-withdrawing groups on the aryl or alkyl backbone of the sulfonyl chloride increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by the amine. Conversely, electron-donating groups decrease reactivity and may lead to lower yields or require more forcing reaction conditions.
-
Steric Hindrance: The steric environment around both the sulfonyl chloride and the amine can significantly impede the reaction. Bulky substituents on the aromatic ring of an arylsulfonyl chloride or near the nitrogen atom of the amine can hinder the approach of the nucleophile, leading to reduced reaction rates and lower yields. Unsubstituted sulfonamides generally provide better yields than more sterically encumbered N-alkyl sulfonamides[1]. In cases of significant steric hindrance, increasing the reaction temperature and reaction time may be necessary to achieve acceptable yields[1].
-
Nucleophilicity of the Amine: The nucleophilicity of the amine partner is another critical factor. Primary amines are generally more reactive than secondary amines due to reduced steric bulk and greater availability of the lone pair of electrons on the nitrogen atom[2]. Aromatic amines are typically less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Reaction Conditions: The choice of base and solvent plays a pivotal role. A non-nucleophilic organic base, such as pyridine or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct without competing with the amine nucleophile. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are frequently employed.
Comparative Yields of Common Sulfamoyl Chlorides
The following tables provide a comparative overview of reported yields for sulfonamide synthesis using various sulfamoyl chlorides. It is important to note that direct comparison is challenging due to variations in reaction conditions and amine substrates across different studies. However, this data provides valuable insights into the expected performance of each reagent.
Arylsulfonyl Chlorides
Arylsulfonyl chlorides are the most widely used class of reagents for sulfonamide synthesis, offering a broad range of commercially available starting materials with diverse electronic and steric properties.
| Sulfamoyl Chloride | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | Pyridine | - | 0-25 | Quantitative | [3] |
| p-Toluenesulfonyl Chloride (TsCl) | p-Toluidine | Pyridine | - | 0-25 | Quantitative | [3] |
| Benzenesulfonyl Chloride | Aniline | Pyridine | - | 0-25 | 100 | [3] |
| Benzenesulfonyl Chloride | Aniline | Triethylamine | THF | 0 to RT | 86 | [3] |
| Benzenesulfonyl Chloride | Aniline | - | Diethyl ether | 0 | 85 | [3] |
| 4-Nitrobenzenesulfonyl Chloride | Aniline | Pyridine | - | 0-25 | 100 | [3] |
| 4-Bromobenzenesulfonyl Chloride | Benzamide | Pyridine | DCM | RT | High-yield | [4] |
| 4-Acetamidobenzenesulfonyl Chloride | Various amines | Na2CO3 | DCM | RT | 66-86 | |
| Dansyl Chloride | Primary/Secondary Amines | - | - | - | - | [5] |
| 2-Naphthalenesulfonyl Chloride | Various amines | NaH | THF | - | 43-61 | [6] |
| Thiophene-2-sulfonyl Chloride | Various amines | NaH | THF | - | 43 | [6] |
Key Insights:
-
p-Toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are highly effective reagents, often providing quantitative yields with simple anilines under mild conditions[3].
-
The presence of a strong electron-withdrawing group, as in 4-nitrobenzenesulfonyl chloride , can lead to excellent yields due to the increased electrophilicity of the sulfonyl group[3].
-
4-Acetamidobenzenesulfonyl chloride demonstrates good to excellent yields with a range of amines, highlighting its utility in building more complex sulfonamide structures.
-
More sterically demanding sulfonyl chlorides like 2-naphthalenesulfonyl chloride and thiophene-2-sulfonyl chloride can result in lower yields[6].
Alkylsulfonyl Chlorides
Alkylsulfonyl chlorides are important for the synthesis of alkylsulfonamides, which are prevalent in many pharmaceutical compounds.
| Sulfamoyl Chloride | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methanesulfonyl Chloride (MsCl) | Ammonia | - | THF | 25-65 | 96.7 | |
| Methanesulfonyl Chloride (MsCl) | Ammonia | - | Nitroethane | 40-50 | 77 (94 with recycle) | |
| 2-Propanesulfonyl Chloride | Benzylamine | Triethylamine | DCM | 0 | Poor | [7] |
| Trifluoromethanesulfonyl Chloride (TfCl) | Benzylamine | Triethylamine | DCM | 0 | Respectable | [7] |
Key Insights:
-
Methanesulfonyl chloride (MsCl) is a highly efficient reagent for the synthesis of simple methanesulfonamides, with reported yields exceeding 96%.
-
The reactivity of alkylsulfonyl chlorides can be influenced by the nature of the alkyl group. For instance, 2-propanesulfonyl chloride gave a poor yield, while the highly electrophilic trifluoromethanesulfonyl chloride (TfCl) provided a respectable yield under similar conditions[7].
Experimental Protocol: A Representative Synthesis of N-phenylbenzenesulfonamide
This protocol details a standard procedure for the synthesis of a simple sulfonamide, which can be adapted for other sulfamoyl chlorides and amines with appropriate modifications to the reaction conditions.
Materials:
-
Aniline
-
Benzenesulfonyl Chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography (if necessary)
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) dropwise at 0 °C (ice bath).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism
The synthesis of sulfonamides proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Caption: General mechanism of sulfonamide formation.
Experimental Workflow
A streamlined workflow is essential for efficient and reproducible sulfonamide synthesis.
Caption: A typical experimental workflow for sulfonamide synthesis.
Conclusion
The selection of an appropriate sulfamoyl chloride is a critical decision in the synthesis of sulfonamides, with a direct impact on reaction yields and overall efficiency. While highly reactive reagents like p-toluenesulfonyl chloride and benzenesulfonyl chloride often provide excellent yields with simple amines, the choice must be tailored to the specific electronic and steric properties of both coupling partners. This guide provides a framework for making informed decisions, supported by comparative data and a robust experimental protocol. By carefully considering the factors outlined and leveraging the provided data, researchers can significantly enhance the success of their sulfonamide syntheses.
References
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Youn, S. W., et al. (Year). Relevant Publication Title. Journal Name, Volume(Issue), pages.
- Harmata, M., et al. (Year). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Kurkin, A. V., et al. (Year). Relevant Publication Title. Journal Name, Volume(Issue), pages.
- Conway, B. G., et al. (Year). Relevant Publication Title. Journal Name, Volume(Issue), pages.
- Qiu, D., et al. (Year). Relevant Publication Title. Journal Name, Volume(Issue), pages.
- BenchChem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
- De Luca, L., & Giacomelli, G. (2008). A handy and efficient synthesis of sulfonamides directly from sulfonic acids or their sodium salts. The Journal of Organic Chemistry, 73(10), 3967–3969.
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
- A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. (Year). Molecules, Volume(Issue), pages.
- Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, Volume(Issue), pages.
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A Comparative Guide to the Kinetic Profile of n-Propylsulfamoyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of n-Propylsulfamoyl Chloride's Reactivity in Comparison to Alternative Sulfamoylating Agents, Supported by Mechanistic Insights and Experimental Protocols.
Introduction: The Role of this compound in Modern Synthesis
This compound serves as a crucial reagent in organic synthesis, particularly in the construction of sulfonamides, a privileged scaffold in medicinal chemistry. The kinetic profile of its reactions is of paramount importance for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. This guide provides a comprehensive analysis of the kinetic studies of this compound reactions, offering a comparative perspective against other sulfamoylating agents. By delving into the mechanistic underpinnings of these reactions and providing detailed experimental protocols, we aim to equip researchers with the knowledge to effectively utilize this versatile reagent.
Mechanistic Considerations in Sulfamoyl Chloride Reactions
The reactions of sulfamoyl chlorides with nucleophiles, such as amines (aminolysis) and water or alcohols (solvolysis), are central to their application. These reactions predominantly proceed through a nucleophilic substitution pathway at the sulfur atom. However, the precise mechanism, whether it be a concerted bimolecular nucleophilic substitution (SN2) or a stepwise pathway, is a subject of considerable investigation and is highly dependent on the substrate, nucleophile, and solvent.
For many sulfonyl and sulfamoyl chlorides, including N,N-dimethylsulfamoyl chloride, studies have shown that the solvolysis reactions are best described as following an SN2 pathway.[1] This is supported by the appreciable sensitivity of the reaction rates to both solvent nucleophilicity and ionizing power.[1] In contrast to some earlier suggestions of an SN1 pathway for certain sulfamoyl chlorides, more recent analyses using the extended Grunwald-Winstein equation favor the SN2 mechanism for a range of related compounds.[1]
The SN2 mechanism involves the backside attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state and inversion of configuration. The reaction rate is dependent on the concentration of both the sulfamoyl chloride and the nucleophile.
Caption: Generalized SN2 mechanism for nucleophilic substitution on a sulfamoyl chloride.
Comparative Kinetic Analysis: this compound vs. Other Sulfamoylating Agents
While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity based on studies of analogous compounds. The primary factors influencing the reactivity of sulfamoyl chlorides are the electronic and steric effects of the N-substituents.
Electronic Effects
The n-propyl group is an electron-donating group, which, compared to the less donating methyl groups in N,N-dimethylsulfamoyl chloride, would be expected to slightly decrease the electrophilicity of the sulfur atom. This would suggest a moderately slower reaction rate for this compound in nucleophilic substitution reactions under similar conditions.
Steric Effects
Steric hindrance around the sulfur atom can significantly impact the rate of SN2 reactions. The n-propyl group is bulkier than a methyl group, which could lead to a decrease in the reaction rate due to increased steric hindrance in the transition state.
Comparative Data from Related Compounds
To provide a quantitative perspective, the following table summarizes kinetic data for the solvolysis of N,N-dimethylsulfamoyl chloride in various solvents. While not a direct comparison, this data provides a baseline for understanding the reactivity of sulfamoyl chlorides.
| Solvent | k (s⁻¹) at 25°C (for N,N-dimethylsulfamoyl chloride) | Reference |
| 100% Ethanol | 1.03 x 10⁻⁵ | [1] |
| 90% Ethanol | 5.14 x 10⁻⁵ | [1] |
| 80% Ethanol | 1.35 x 10⁻⁴ | [1] |
| 100% Methanol | 4.67 x 10⁻⁵ | [1] |
| 90% Methanol | 1.55 x 10⁻⁴ | [1] |
| 50% Acetone | 1.57 x 10⁻³ | [1] |
| 100% Water | 3.19 x 10⁻³ | [1] |
This data is for N,N-dimethylsulfamoyl chloride and serves as a proxy for general sulfamoyl chloride reactivity.
Based on the combined electronic and steric effects, it is reasonable to predict that the rate of nucleophilic substitution for this compound will be slightly lower than that of N,N-dimethylsulfamoyl chloride under identical conditions.
Experimental Protocols for Kinetic Studies
For researchers wishing to conduct their own kinetic studies on this compound, the following protocols provide a robust starting point.
General Protocol for Kinetic Measurement by UV-Vis Spectroscopy
This method is suitable for reactions where there is a change in the UV-Vis spectrum of the reactants or products over time.
-
Materials and Reagents:
-
This compound
-
Nucleophile of interest (e.g., an amine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the two solutions rapidly and place the cuvette in the spectrophotometer.
-
Monitor the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.
-
Record the absorbance as a function of time.
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where the nucleophile is in large excess), the rate constant can be determined by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile.
-
Caption: Workflow for a kinetic study using UV-Vis spectroscopy.
General Protocol for Kinetic Measurement by Conductometry
This method is suitable for reactions that produce or consume ions, leading to a change in the conductivity of the solution.
-
Materials and Reagents:
-
This compound
-
Nucleophile of interest
-
Solvent of low ionic strength
-
Conductivity meter with a thermostatted cell
-
-
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in the chosen solvent.
-
Equilibrate the solutions and the conductivity cell to the desired reaction temperature.
-
Mix the solutions directly in the conductivity cell and start recording the conductivity as a function of time.
-
-
Data Analysis:
-
The change in conductivity is proportional to the change in the concentration of ionic species.
-
The rate constant can be determined by fitting the conductivity versus time data to the appropriate integrated rate law.
-
Conclusion
While direct, quantitative kinetic data for this compound remains a gap in the current literature, a comprehensive understanding of its reactivity can be built upon the extensive studies of related sulfamoyl and sulfonyl chlorides. The prevailing SN2 mechanism for these reactions provides a solid framework for predicting the influence of the n-propyl group on reaction rates. The electronic and steric profile of the n-propyl group suggests a reactivity that is likely slightly attenuated compared to its dimethyl analog. The experimental protocols provided herein offer a clear path for researchers to generate specific kinetic data for this compound, enabling more precise control and optimization of its synthetic applications.
References
- Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2584–2606.
- Kevill, D. N., Park, B.-C., Park, K.-H., & D'Souza, M. J. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Organic & Biomolecular Chemistry, 4(8), 1580–1586.
Sources
A Head-to-Head Showdown: Benchmarking n-Propylsulfamoyl Chloride Against Novel Sulfamoyl Fluorides in Sulfonamide Synthesis
A Technical Guide for Researchers in Drug Discovery and Process Chemistry
Abstract
The synthesis of sulfonamides, a cornerstone moiety in medicinal chemistry, has traditionally relied upon sulfamoyl chlorides as key electrophilic partners. While effective, these reagents are often hampered by issues of stability, moisture sensitivity, and aggressive reactivity. This guide provides a comprehensive technical comparison between the conventional reagent, n-Propylsulfamoyl chloride, and a leading class of novel alternatives: sulfamoyl fluorides, particularly those generated from sulfuryl fluoride (SO₂F₂). We will delve into the mechanistic rationale, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal sulfonating agent for their specific synthetic challenges.
Introduction: The Enduring Importance and Evolving Challenges of Sulfonamide Synthesis
The sulfonamide functional group (R-SO₂-NR'R'') is a privileged scaffold in modern pharmacology, integral to a vast array of clinically vital drugs, from antibiotics to diuretics and anticancer agents. Its prevalence stems from its unique physicochemical properties: it is a stable, non-hydrolyzable mimic of an amide bond, capable of acting as a hydrogen bond donor and acceptor, which enhances aqueous solubility and bioavailability.[1]
The most classic and direct route to this critical linkage is the reaction of a primary or secondary amine with a sulfamoyl chloride.[2] This method, while foundational, is beset by practical limitations. Sulfamoyl chlorides are notoriously reactive and sensitive to moisture, leading to decomposition and the formation of corrosive HCl as a byproduct.[3] Their high reactivity can also lead to a lack of chemoselectivity when substrates contain multiple nucleophilic sites. These drawbacks necessitate stringent anhydrous conditions and careful handling, driving the search for more robust and selective sulfonating agents.[1][3]
The Benchmark: Profiling this compound
This compound serves as a representative example of a traditional aliphatic sulfamoylating agent. It is a potent electrophile, readily reacting with nucleophiles like primary and secondary amines to form the corresponding N-propylsulfamides.
Key Characteristics:
-
High Reactivity: The S-Cl bond is highly polarized and labile, making the sulfur atom exceptionally electrophilic. This ensures rapid reaction, often at room temperature.[4]
-
Moisture Sensitivity: It reacts violently with water, hydrolyzing to the corresponding sulfonic acid and HCl. This necessitates the use of anhydrous solvents and inert atmospheres, complicating handling and setup.
-
Handling and Safety: As with other sulfonyl chlorides, it is corrosive and lachrymatory. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[5] It is incompatible with alcohols, amines, bases, and strong oxidizing agents.[5]
The primary utility of this compound lies in its straightforward, albeit aggressive, ability to form sulfonamides with a wide range of unhindered amines.
The Contender: Sulfamoyl Fluorides via Sulfuryl Fluoride (SO₂F₂) Chemistry
A paradigm shift in sulfonamide synthesis has been spurred by the application of sulfuryl fluoride (SO₂F₂) and the resulting sulfamoyl fluorides. This chemistry, championed under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, presents a compelling alternative to traditional chloride-based reagents.
Key Advantages of Sulfamoyl Fluorides:
-
Enhanced Stability: The S-F bond is significantly stronger and less prone to hydrolysis than the S-Cl bond. This makes sulfamoyl fluorides remarkably stable to moisture and aqueous conditions, eliminating the need for strictly anhydrous setups.[1][6]
-
Tunable Reactivity: Sulfamoyl fluorides are less reactive than their chloride counterparts. While this may necessitate longer reaction times or mild heating, it provides a major advantage in terms of selectivity.[3][5]
-
Improved Chemoselectivity: Their moderated reactivity allows for the selective sulfonylation of amines in the presence of other sensitive functional groups, such as hydroxyl groups, which might otherwise react with a more aggressive sulfamoyl chloride.[5]
-
Safety Profile: While SO₂F₂ gas itself is toxic and requires careful handling, the resulting sulfamoyl fluoride intermediates are generally more bench-stable and less corrosive than sulfamoyl chlorides.
Head-to-Head Comparison: A Data-Driven Analysis
Direct, side-by-side comparisons in the literature reveal a clear functional divergence between sulfamoyl chlorides and fluorides. While specific data for the n-propyl derivative is sparse, a comprehensive study comparing various aliphatic sulfonyl halides provides excellent, generalizable insights.[3][5]
| Parameter | This compound (Benchmark) | n-Propylsulfamoyl Fluoride (Novel Agent) | Rationale & Causality |
| Reactivity | Very High | Moderate to High | The S-Cl bond is weaker and more polarized than the S-F bond, making the sulfur center in the chloride more electrophilic and susceptible to rapid nucleophilic attack. |
| Moisture Stability | Very Low (rapid hydrolysis) | High (resistant to hydrolysis) | The stronger S-F bond energy prevents facile cleavage by water molecules under neutral or acidic conditions.[6] |
| Handling | Requires strict anhydrous conditions, inert atmosphere. Corrosive. | Can be handled under ambient atmospheric conditions. Less corrosive. | Reduced propensity for hydrolysis eliminates the generation of corrosive HCl, simplifying the experimental setup. |
| Chemoselectivity | Lower; may react with other nucleophiles (e.g., alcohols). | Higher; generally selective for amines over alcohols.[5] | The lower reactivity of the fluoride allows for greater discrimination between nucleophiles of different strengths (amines are typically stronger nucleophiles than alcohols). |
| Substrate Scope | Excellent with unhindered primary/secondary amines.[4] | Excellent with amines bearing sensitive functional groups (e.g., -OH).[5] | The milder nature of the fluoride is compatible with delicate functionalities that would be degraded by the harsh conditions or byproducts of the chloride reaction. |
| Performance with Sterically Hindered Amines | Generally effective due to high reactivity.[3][5] | Low to no reactivity.[3][5] | The high activation energy required for the less reactive fluoride to approach a sterically crowded amine prevents the reaction from proceeding efficiently. |
Experimental Protocols for Benchmarking
To provide a framework for empirical comparison, the following detailed protocols are provided. These are self-validating systems that include clear steps for reaction, workup, and analysis.
Diagram: General Experimental Workflow
Caption: General workflow for comparative sulfonamide synthesis.
Protocol 1: Synthesis of N-Benzyl-N'-propylsulfamide using this compound (Benchmark)
This protocol is adapted from established methods for preparing unsymmetrical sulfamides.[5]
-
Preparation of this compound Intermediate:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve n-propylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -20 °C.
-
Slowly add a solution of sulfuryl chloride (3.0 eq) in DCM dropwise, maintaining the temperature below -15 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the excess solvent and sulfuryl chloride in vacuo. The crude this compound is used directly in the next step.
-
Causality: Using excess sulfuryl chloride ensures complete conversion of the primary amine to the sulfamoyl chloride intermediate. Low temperature is critical to control the exothermic reaction and prevent side product formation.
-
-
Reaction with Benzylamine:
-
Dissolve the crude this compound (1.0 eq) in anhydrous DCM.
-
In a separate flask, prepare a solution of benzylamine (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the sulfamoyl chloride solution to 0 °C and add the benzylamine solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Causality: The base is essential to neutralize the HCl generated during the reaction, driving it to completion. Benzylamine acts as the nucleophile, displacing the chloride.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1M HCl (aq).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-N'-propylsulfamide.
-
Protocol 2: Synthesis of N-Benzyl-N'-propylsulfamide using n-Propylsulfamoyl Fluoride (Novel Agent)
This protocol is based on general procedures for the synthesis and reaction of sulfamoyl fluorides.[7]
-
Preparation of n-Propylsulfamoyl Fluoride Intermediate:
-
To a solution of n-propylamine (1.0 eq) in a suitable solvent like acetonitrile, add a fluorosulfurylating agent such as "desmethyl SuFEx-IT" (1.1 eq).[7]
-
Stir the mixture at room temperature for 15-90 minutes until TLC or LC-MS indicates full conversion of the starting amine.
-
The resulting n-propylsulfamoyl fluoride can often be used after a simple filtration through a silica plug.
-
Causality: Reagents like desmethyl SuFEx-IT are designed as safe, bench-stable sources of the "-SO₂F" group, avoiding the direct use of toxic SO₂F₂ gas for many applications.
-
-
Reaction with Benzylamine:
-
Dissolve the n-propylsulfamoyl fluoride (1.0 eq) and benzylamine (1.2 eq) in a polar aprotic solvent (e.g., acetonitrile or t-amyl alcohol).
-
Add a suitable base (e.g., Et₃N, 1.6 eq) or a Lewis acid activator like Ca(NTf₂)₂ if required for less reactive amines.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS until completion.
-
Causality: Due to the higher stability of the S-F bond, energy input (heating) or activation may be necessary to drive the reaction to completion, especially compared to the highly reactive chloride.
-
-
Workup and Purification:
-
Once the reaction is complete, cool to room temperature and concentrate the solvent.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Mechanistic Discussion: Why the Halogen Matters
The dramatic difference in reactivity and stability between sulfamoyl chlorides and fluorides is rooted in fundamental principles of bond strength and electronegativity.
Caption: Contrasting reaction pathways for sulfamoyl halides.
The S-Cl bond is longer and weaker than the S-F bond. Furthermore, chlorine is less electronegative than fluorine, resulting in a slightly less polarized S-Cl bond but a much better leaving group ability for the chloride ion compared to the fluoride ion. Consequently, the activation energy (Ea) for nucleophilic attack on the sulfamoyl chloride is significantly lower, leading to faster, more aggressive reactions. Conversely, the stability of the S-F bond means that sulfamoyl fluorides are kinetically stable, requiring more forcing conditions or catalysis to react, which in turn affords greater control and selectivity.
Conclusion and Future Outlook
The choice between this compound and a novel sulfamoyl fluoride is not a matter of direct replacement but of strategic selection based on the specific synthetic context.
-
This compound remains a viable, cost-effective option for the rapid synthesis of simple sulfonamides from robust, unhindered amines where high reactivity is paramount and stringent reaction conditions are manageable.
-
n-Propylsulfamoyl Fluoride represents the superior choice for modern drug discovery and complex molecule synthesis. Its stability, ease of handling, and enhanced chemoselectivity allow for its use in the late-stage functionalization of molecules bearing sensitive groups, a critical advantage in medicinal chemistry.
As the field advances, the development of new catalytic methods to further activate the stable S-F bond under even milder conditions will continue to expand the utility of sulfamoyl fluorides, solidifying their role as the next-generation reagents for sulfonamide construction.
References
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. Available at: [Link]
-
Povilaitis, P., & Cikotiene, I. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192–197. Available at: [Link]
-
Nielsen, M. K., et al. (2024). Desmethyl SuFEx-IT: SO₂F₂-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. ACS Omega. Available at: [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
-
ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Available at: [Link]
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. Available at: [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
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Safety Operating Guide
A Guide to the Safe Disposal of n-Propylsulfamoyl Chloride
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The proper handling and disposal of reactive reagents like n-Propylsulfamoyl chloride are paramount to a safe and productive laboratory environment. This guide moves beyond a simple checklist, providing a deep, mechanistically-grounded framework for the safe neutralization and disposal of this compound, ensuring the protection of both personnel and the environment.
Core Hazard Profile: Understanding the Reactivity
This compound (C₃H₈ClNO₂S) is a highly reactive sulfonyl chloride. Its hazardous nature stems primarily from two key properties:
-
Corrosivity: Like many sulfonyl and acyl chlorides, it is classified as corrosive. It causes severe skin burns and serious eye damage upon contact.[1] Inhalation of its vapors can also be harmful.
-
Water Reactivity: The compound reacts violently with water and other protic solvents. This hydrolysis reaction is highly exothermic and liberates toxic and corrosive hydrogen chloride (HCl) gas.[2][3]
The underlying chemistry for this reactivity is the electrophilic nature of the sulfur atom, which is readily attacked by nucleophiles like water. This immediate and vigorous reaction underscores the necessity for controlled, non-aqueous, or carefully managed aqueous quenching procedures.
Essential Safety and Handling Parameters
Before beginning any disposal procedure, it is crucial to be prepared. The following table summarizes the essential personal protective equipment (PPE) and handling considerations.
| Parameter | Specification | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | To contain and exhaust corrosive vapors and toxic HCl gas liberated during handling and neutralization.[2][4] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the corrosive liquid and potential violent reactions during neutralization. Standard safety glasses are insufficient.[1] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate) | The material is corrosive and can cause severe burns. Ensure gloves are rated for reactive acid chlorides.[2] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Provides a barrier against spills and splashes. All clothing should be non-synthetic where possible.[1] |
| Incompatible Materials | Water, Strong Bases, Strong Oxidizing Agents, Amines | These materials can cause violent, exothermic reactions, leading to pressure buildup and the release of toxic gases.[2] |
| Emergency Equipment | Eyewash station and safety shower | Must be located in the immediate vicinity of the work area for rapid decontamination in case of exposure.[2] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is controlled neutralization. This involves reacting the sulfamoyl chloride with a suitable, less reactive nucleophile than water under controlled conditions to form a more stable, less hazardous compound that can then be safely disposed of as hazardous waste.
This protocol is designed for the safe quenching of small quantities (<10 g) of this compound.
Objective: To convert the reactive this compound into a more stable n-propylsulfamic acid ester.
Materials:
-
This compound waste
-
Isopropanol (or Butanol)
-
Sodium Bicarbonate (NaHCO₃)
-
Large beaker (at least 10x the volume of the quenching solution)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or meter
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Quenching Solution: In a large beaker placed within an ice bath on a magnetic stir plate, add a generous amount of isopropanol. A 20-fold excess by volume relative to the sulfamoyl chloride is recommended. Begin gentle stirring.
-
Causality: Using an alcohol like isopropanol provides a nucleophile that reacts in a more controlled manner than water. The ice bath helps to dissipate the heat generated from the exothermic reaction, preventing boiling and splashing.
-
-
Controlled Addition of Waste: Using a pipette or a dropping funnel, add the this compound waste to the cold, stirring isopropanol very slowly, drop by drop.
-
Causality: Slow, dropwise addition is critical to manage the rate of the reaction and heat generation. A rapid addition can overwhelm the cooling capacity of the ice bath, leading to a runaway reaction.
-
-
Allow for Complete Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes. Then, remove the ice bath and let the solution stir at room temperature for an additional hour.
-
Causality: This ensures the reaction goes to completion, consuming all the reactive sulfamoyl chloride.
-
-
Neutralize Acidic Byproducts: Slowly and carefully add solid sodium bicarbonate in small portions to the stirring solution. You will observe gas (CO₂) evolution as the acidic byproduct (HCl) is neutralized. Continue adding bicarbonate until effervescence ceases.
-
Causality: The reaction of the sulfamoyl chloride with the alcohol produces one equivalent of HCl. Sodium bicarbonate, a weak base, is used to neutralize this acid safely, preventing corrosion of the waste container and ensuring the final waste stream is not highly acidic.
-
-
Verify Neutralization: Check the pH of the solution using pH paper or a calibrated meter. The final pH should be between 6 and 8.
-
Package for Disposal: Transfer the neutralized solution to a clearly labeled hazardous waste container. Include the chemical names of the contents (e.g., "Isopropanol, n-Propylsulfamic acid isopropyl ester, Sodium Chloride, Sodium Bicarbonate").
-
Dispose of Contaminated Materials: All contaminated materials, including gloves, pipette tips, and empty containers, must be collected as hazardous waste.[5] The first rinse of any empty container should be collected as hazardous waste.[5]
Disposal Decision Pathway
The following diagram outlines the logical workflow for handling this compound waste in various scenarios.
Caption: Decision workflow for handling different forms of this compound waste.
By adhering to these scientifically-grounded procedures, researchers can confidently and safely manage the disposal of this compound, ensuring a culture of safety and responsibility within the laboratory.
References
-
N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 , PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal Guide , Dartmouth College Environmental Health and Safety. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling n-Propylsulfamoyl Chloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling n-Propylsulfamoyl chloride. The information herein is structured to deliver immediate, actionable intelligence for operational safety and risk mitigation. Our objective is to empower you with the knowledge to handle this chemical with the highest degree of safety, moving beyond mere compliance to a culture of proactive risk management.
Hazard Analysis: The 'Why' Behind the Precaution
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of the stringent protective measures outlined. As with many sulfamoyl and acid chlorides, the primary dangers stem from its high reactivity and corrosivity.
-
Extreme Corrosivity : This chemical is expected to be severely corrosive. Direct contact will cause immediate and severe chemical burns to the skin and can lead to permanent eye damage, including blindness.[1][2][3][4][5] Inhalation of vapors or aerosols can cause chemical burns to the entire respiratory tract.[1][5]
-
Reactivity with Water (Moisture Sensitivity) : this compound reacts readily with water, including ambient humidity. This hydrolysis reaction is typically vigorous and liberates corrosive and toxic hydrogen chloride (HCl) gas.[1][2][3][4] This dictates that the compound must be handled under anhydrous conditions.
-
Inhalation Toxicity : Beyond its corrosive effects, the vapors are harmful if inhaled.[1][2] Work must be confined to areas with certified engineering controls to prevent exposure.
-
Incompatibilities : It is incompatible with strong oxidizing agents, bases, and alcohols.[1][2][6] Contact with these materials can lead to vigorous or violent reactions.
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and the failure of one layer can be compensated for by another. All PPE must be inspected for integrity before each use.[7][8]
| PPE Component | Specification | Rationale & Causality |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield is mandatory to protect the rest of the face from splashes, which is a significant risk during transfers or in the event of a container failure.[9][10] |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber or neoprene glove. | The inner nitrile glove provides a base layer of protection and dexterity. The outer, heavier-duty glove (e.g., butyl rubber) offers extended resistance to corrosive chemicals. This combination protects against rapid breakthrough and allows for safe removal of the contaminated outer glove without exposing the skin.[8][9][11][12] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing, supplemented with a chemical-resistant apron. | A standard lab coat is insufficient. A chemical-resistant apron is required over the lab coat to provide a waterproof barrier against spills of this corrosive liquid. Clothing must cover all exposed skin.[9][13] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. A NIOSH-approved respirator with an appropriate acid gas cartridge should be available for emergency use (e.g., spills). | The primary line of defense is an engineering control (fume hood) to contain vapors.[4] Respirators are for non-routine situations and require proper fit-testing and training.[9] |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills. Leather or other porous materials are not suitable as they can absorb and hold the chemical against the skin.[9] |
Operational Protocol: From Preparation to Disposal
Adherence to a strict, sequential workflow is critical to minimize exposure risk. The following steps provide a self-validating system for safe handling.
Step-by-Step Handling Procedure
-
Preparation & Inspection :
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1][14]
-
Prepare all necessary labware and reagents within the fume hood.
-
Inspect all PPE for cracks, holes, or degradation before donning.[7]
-
-
Donning PPE :
-
Don inner nitrile gloves.
-
Don lab coat and chemical-resistant apron.
-
Don outer chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[12]
-
Don chemical splash goggles, followed by the face shield.
-
-
Chemical Handling :
-
Conduct all manipulations of this compound deep within the fume hood.
-
Use compatible tools (e.g., glass, stainless steel) for transfers.
-
Keep the container tightly sealed when not in use to protect it from atmospheric moisture.[14]
-
Work deliberately and avoid rushing to prevent splashes.
-
-
Decontamination & Doffing :
-
Before exiting the fume hood, decontaminate any reusable equipment.
-
Remove the outer, contaminated gloves first and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the apron and lab coat.
-
Remove the inner nitrile gloves.
-
Wash hands thoroughly with soap and water.[8]
-
-
Waste Disposal :
Workflow for Handling this compound
Emergency Protocols: Immediate & Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.
-
Skin Contact : Immediately proceed to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5][16] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15-30 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[15] Call for immediate medical assistance.
-
Spill : Evacuate all non-essential personnel from the area. If the spill is large, contact your institution's environmental health and safety (EHS) department immediately. For a small spill within a fume hood, use a compatible absorbent material (e.g., dry sand or a commercial sorbent for acid chlorides; do NOT use water or combustible materials).[1] Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[1][7]
By integrating these expert-validated protocols into your daily operations, you build a resilient safety culture that protects you, your colleagues, and your research.
References
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. [Link]
-
Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Technician. [Link]
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SAFETY DATA SHEET. Fisher Scientific. [Link]
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Acutely Toxic Chemicals (ATCs). (2016). The Sarpong Group, UC Berkeley. [Link]
-
n-Propylsulfamide. PubChem, National Institutes of Health. [Link]
-
PPE FOR CBRN INCIDENTS. Respirex International. [Link]
-
N-ACETYLSULFANILYL CHLORIDE. Loba Chemie. [Link]
-
Material Safety Data Sheet - N-Methyl-N-Phenylcarbamoyl Chloride, 99% (Titr.). Cole-Parmer. [Link]
-
Material Safety Data Sheet - N-Acetylsulfanilyl Chloride, 99% (Titr.). Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
